I-BET567
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C17H18ClN5O2 |
|---|---|
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
(2S,4R)-1-acetyl-4-[(5-chloropyrimidin-2-yl)amino]-2-methyl-3,4-dihydro-2H-quinoline-6-carboxamide |
InChI |
InChI=1S/C17H18ClN5O2/c1-9-5-14(22-17-20-7-12(18)8-21-17)13-6-11(16(19)25)3-4-15(13)23(9)10(2)24/h3-4,6-9,14H,5H2,1-2H3,(H2,19,25)(H,20,21,22)/t9-,14+/m0/s1 |
Clé InChI |
KNBYFXZNSOENGW-LKFCYVNXSA-N |
SMILES isomérique |
C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C(=O)N)NC3=NC=C(C=N3)Cl |
SMILES canonique |
CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C(=O)N)NC3=NC=C(C=N3)Cl |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of I-BET567: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-BET567 is a potent, orally bioavailable, pan-BET (Bromodomain and Extra-Terminal) family inhibitor. It has demonstrated efficacy in preclinical models of oncology and inflammation. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the bromodomains of BET proteins, with a notable affinity for BRD4. BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.
The primary mechanism of action of this compound involves the following key steps:
-
Competitive Binding: this compound mimics the structure of acetylated lysine and competitively binds to the hydrophobic pocket of the bromodomains (BD1 and BD2) of BET proteins, particularly BRD4.
-
Displacement from Chromatin: This binding event displaces BET proteins from chromatin, preventing their interaction with acetylated histones at gene promoters and super-enhancers.
-
Transcriptional Repression: The displacement of BET proteins leads to the downregulation of the expression of key oncogenes and pro-inflammatory genes that are dependent on BET protein-mediated transcription. A primary target of this repression is the MYC oncogene, a critical driver of cell proliferation and survival.
-
Cellular Effects: The downstream consequences of this transcriptional repression include cell cycle arrest, induction of apoptosis, and suppression of inflammatory responses.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its effects.
Table 1: Binding Affinity and Cellular Potency of this compound
| Target | Assay Type | Value | Reference |
| BRD4 BD1 | Biochemical Assay (pIC50) | 6.9 | [1] |
| BRD4 BD2 | Biochemical Assay (pIC50) | 7.2 | [1] |
| Human NMC cell line 11060 | Cell Proliferation Assay (gpIC50) | 6.2 (0.63 µM) | [1] |
| BET Bromodomains (various) | Binding Assay (Ki) | 5.6 - 41 nM | [2] |
| BRD4 (N-terminal bromodomain) | Binding Affinity (Kd) | 5 - 25 nM | [3] |
| BRD4 (N-terminal bromodomain) | Binding Affinity (IC50) | 63 - 126 nM | [3] |
Key Signaling Pathways
The inhibitory action of this compound perturbs several critical signaling pathways implicated in cancer and inflammation.
This compound-Mediated Transcriptional Repression
This diagram illustrates the fundamental mechanism of this compound in displacing BRD4 from chromatin, leading to the downregulation of c-MYC expression.
Caption: this compound inhibits BRD4 binding to acetylated histones.
This compound and the Apoptosis Pathway
By downregulating c-MYC and modulating the expression of Bcl-2 family proteins, this compound promotes the intrinsic pathway of apoptosis.
Caption: this compound induces apoptosis via c-MYC and Bcl-2.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for pan-BET inhibitors and can be adapted for this compound.
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the viability of cancer cells treated with this compound.
Workflow:
Caption: Workflow for Cell Viability Assay using CCK-8.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.
Chromatin Immunoprecipitation (ChIP)
This protocol describes the general steps for performing ChIP to assess the occupancy of BRD4 at specific gene promoters following this compound treatment.
Workflow:
Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
Methodology:
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cross-linking: Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Analysis: Quantify the enrichment of specific DNA sequences (e.g., c-MYC promoter) by qPCR or perform genome-wide analysis by ChIP-sequencing.
Conclusion
This compound represents a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of BET protein function. Its ability to displace these epigenetic readers from chromatin leads to the targeted downregulation of key oncogenes, resulting in potent anti-proliferative and pro-apoptotic effects. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of this compound and other pan-BET inhibitors.
References
I-BET567: A Pan-BET Inhibitor for Epigenetic Regulation - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) have emerged as critical regulators of gene expression, playing a pivotal role in both normal cellular function and the pathogenesis of various diseases, including cancer and inflammatory conditions.[1][2] These proteins act as "readers" of the epigenetic code by recognizing and binding to acetylated lysine residues on histone tails through their tandem bromodomains (BD1 and BD2).[1][3] This interaction facilitates the recruitment of transcriptional machinery to chromatin, thereby activating the expression of key genes involved in cell proliferation, survival, and inflammation.[4][5]
I-BET567 is a potent, orally bioavailable small molecule inhibitor that targets the bromodomains of all BET family proteins, classifying it as a pan-BET inhibitor.[6][7] By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound displaces these proteins from chromatin, leading to the downregulation of target gene expression.[1] This guide provides an in-depth technical overview of this compound, its target proteins, mechanism of action, and the experimental methodologies used to characterize its activity.
Target Proteins and Binding Affinity
This compound demonstrates potent inhibition of the BET family of proteins. The primary targets are the two tandem bromodomains, BD1 and BD2, present in BRD2, BRD3, and BRD4. Quantitative binding affinities of this compound have been determined using various biophysical and biochemical assays.
| Target Protein | Bromodomain | pIC50 | Reference |
| BRD4 | BD1 | 6.9 | [6] |
| BRD4 | BD2 | 7.2 | [6] |
Table 1: Binding Affinity of this compound for BRD4 Bromodomains. The pIC50 values indicate a high affinity of this compound for both bromodomains of BRD4.
Cellular Potency
The ability of this compound to inhibit cell proliferation has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for determining the potency of a compound in a cellular context.
| Cell Line | Cancer Type | gpIC50 (µM) | Reference |
| 11060 | Human Nut Midline Carcinoma (NMC) | 0.63 | [6] |
Table 2: Anti-proliferative Activity of this compound. The geometric mean pIC50 (gpIC50) demonstrates the in vitro efficacy of this compound in a relevant cancer cell line.
Mechanism of Action and Signaling Pathways
BET proteins are key components of the transcriptional machinery. They are recruited to acetylated chromatin at enhancers and promoters, where they facilitate the assembly of the positive transcription elongation factor b (P-TEFb) complex, leading to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation. A primary target of BET protein-mediated transcription is the MYC oncogene, a master regulator of cell growth and proliferation.[8][9]
This compound exerts its therapeutic effect by disrupting this fundamental process. By competitively binding to the bromodomains of BET proteins, this compound prevents their association with acetylated histones. This displacement from chromatin leads to a reduction in the transcription of BET target genes, including critical oncogenes like c-MYC.[10] The downregulation of c-MYC and other cell cycle regulators ultimately results in cell cycle arrest and apoptosis in cancer cells.[8]
Furthermore, BET proteins are implicated in inflammatory signaling pathways. They have been shown to regulate the activity of key inflammatory transcription factors such as NF-κB and STATs.[3][11] By inhibiting BET proteins, this compound can attenuate the expression of pro-inflammatory cytokines and other mediators, highlighting its potential in treating inflammatory diseases.[12][13]
Figure 1: Mechanism of Action of this compound. this compound competitively inhibits the binding of BET proteins to acetylated histones, leading to the downregulation of oncogenic gene transcription and subsequent inhibition of tumor growth.
Experimental Protocols
The characterization of BET inhibitors like this compound relies on a suite of robust biochemical and cellular assays. Detailed protocols for key experiments are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To quantify the binding affinity of this compound to isolated BET bromodomains.
Principle: This assay measures the disruption of the interaction between a fluorescently labeled BET bromodomain and a biotinylated histone peptide. When in close proximity, a lanthanide donor fluorophore on the bromodomain transfers energy to an acceptor fluorophore on the histone peptide, generating a FRET signal. This compound competes with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal.[14][15][16]
Materials:
-
Recombinant BET bromodomain protein (e.g., BRD4-BD1) tagged with a donor fluorophore (e.g., Terbium cryptate).
-
Biotinylated histone H4 peptide acetylated at relevant lysine residues.
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
-
384-well low-volume microplates.
-
TR-FRET compatible plate reader.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the assay components in the following order:
-
This compound or vehicle control (DMSO).
-
Donor-labeled BET bromodomain protein.
-
A pre-incubated mix of biotinylated histone peptide and streptavidin-acceptor.
-
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot the values against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Figure 2: TR-FRET Experimental Workflow. A streamlined process for determining the binding affinity of this compound.
AlphaScreen Assay
Objective: An alternative method to measure the binding affinity of this compound to BET bromodomains.
Principle: This bead-based proximity assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead.[17] The BET bromodomain is conjugated to one bead, and the biotinylated histone peptide is bound to a streptavidin-coated bead. When the protein and peptide interact, the beads are brought into close proximity. Upon laser excitation, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. This compound disrupts this interaction, leading to a decrease in the signal.[17][18]
Materials:
-
Recombinant His-tagged BET bromodomain protein.
-
Biotinylated histone H4 peptide.
-
Nickel chelate AlphaScreen donor beads.
-
Streptavidin-coated AlphaScreen acceptor beads.
-
This compound at various concentrations.
-
Assay buffer.
-
384-well low-volume microplates.
-
AlphaScreen-compatible plate reader.
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add His-tagged BET bromodomain and the this compound dilution.
-
Incubate for 30 minutes at room temperature.
-
Add the biotinylated histone peptide and incubate for another 30 minutes.
-
Add a mixture of donor and acceptor beads.
-
Incubate for 60-90 minutes in the dark at room temperature.
-
Read the plate on an AlphaScreen reader.
-
Plot the signal against the logarithm of the this compound concentration and determine the IC50 value.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To confirm that this compound displaces BET proteins from specific gene promoters in cells.
Principle: Cells are treated with this compound, and then the protein-DNA complexes are cross-linked with formaldehyde. The chromatin is then sheared, and an antibody specific to a BET protein (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR to measure the occupancy of the BET protein at target gene promoters, such as the MYC promoter.[19][20][21][22][23]
Materials:
-
Cancer cell line of interest.
-
This compound.
-
Formaldehyde (37%).
-
Glycine.
-
Cell lysis buffer, nuclei lysis buffer, and ChIP dilution buffer.
-
Sonicator.
-
Antibody against a specific BET protein (e.g., anti-BRD4).
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K.
-
qPCR primers for target gene promoters (e.g., MYC) and a control region.
-
qPCR instrument and reagents.
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or vehicle for the desired time.
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link protein-DNA complexes.
-
Quench the reaction by adding glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-BET protein antibody or an IgG control.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a column-based kit or phenol-chloroform extraction.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the target gene promoter and a negative control region.
-
Calculate the enrichment of the BET protein at the target promoter relative to the input and IgG controls.
-
Figure 3: Chromatin Immunoprecipitation (ChIP) Workflow. A step-by-step guide to assessing the displacement of BET proteins from chromatin by this compound.
Conclusion
This compound is a potent pan-BET inhibitor that effectively targets the bromodomains of the BET family of proteins, leading to the disruption of key transcriptional programs involved in cancer and inflammation. Its ability to downregulate the expression of oncogenes such as c-MYC underscores its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other BET inhibitors. As research in the field of epigenetics continues to evolve, this compound represents a valuable tool for dissecting the role of BET proteins in disease and a promising candidate for further drug development.
References
- 1. Review of BET inhibitors targeting bromodomains in epigenetic regulation. [wisdomlib.org]
- 2. BET inhibitors: an updated patent review (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BET bromodomain proteins and epigenetic regulation of inflammation: implications for type 2 diabetes and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, Synthesis, and Characterization of this compound, a Pan-Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. BET inhibition revealed varying MYC dependency mechanisms independent of gene alterations in aggressive B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BET-ting on Nrf2: How Nrf2 signaling can influence the therapeutic activities of BET protein inhibitors: Nrf2 signaling, which is suppressed by BET proteins, can affect the treatment of inflammatory diseases and cancer with BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. columbiabiosciences.com [columbiabiosciences.com]
- 16. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chromatin Immunoprecipitation (ChIP) protocol [assay-protocol.com]
- 20. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 21. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. rockland.com [rockland.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
I-BET567's role in chromatin remodeling and gene activation
An In-depth Technical Guide to I-BET567's Role in Chromatin Remodeling and Gene Activation
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a potent, orally active, pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] These proteins are critical epigenetic "readers" that recognize acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene loci to activate expression.[3][4] this compound functions by competitively binding to the acetyl-lysine recognition pockets within the bromodomains of BET proteins, primarily BRD4, displacing them from chromatin.[5][6] This displacement leads to a cascade of effects, including the remodeling of chromatin structure and the suppression of a distinct set of genes, many of which are implicated in oncogenesis and inflammation, such as the MYC oncogene.[6][7] This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on signaling pathways, and detailed protocols for key experimental procedures used to elucidate its function.
Introduction: BET Proteins and Chromatin Regulation
The expression of eukaryotic genes is intricately regulated by the dynamic structure of chromatin. The fundamental unit of chromatin, the nucleosome, consists of DNA wrapped around an octamer of histone proteins (H2A, H2B, H3, and H4).[8] Post-translational modifications of the N-terminal tails of these histones, such as acetylation, serve as docking sites for various regulatory proteins.
Histone acetylation, catalyzed by histone acetyltransferases (HATs), is generally associated with a more open chromatin structure and transcriptional activation.[4][8] The Bromodomain and Extra-Terminal (BET) family of proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT in mammals—are key "readers" of this epigenetic mark.[3][7] They contain conserved bromodomains that specifically recognize and bind to acetylated lysine residues on histone tails.[3] BRD4, the most extensively studied member, subsequently recruits transcriptional regulatory complexes, such as the positive transcription elongation factor b (P-TEFb), to activate RNA Polymerase II-driven transcription and elongation.[3][5] Dysregulation of BET protein function is a driver in multiple pathologies, including cancer and inflammatory diseases, making them attractive therapeutic targets.[5][9]
This compound: A Pan-BET Inhibitor
This compound is a small molecule inhibitor belonging to the tetrahydroquinoline (THQ) chemical class.[2][10] It was developed as an orally bioavailable pan-BET inhibitor, meaning it targets the bromodomains of all BET family members.[1][2] By mimicking the endogenous N-acetyl-lysine moiety, this compound occupies the binding pocket of BET bromodomains, thereby preventing their interaction with acetylated histones.[2][10]
Mechanism of Action
Competitive Displacement from Chromatin
The primary mechanism of action for this compound is the competitive inhibition of BET protein binding to chromatin.[5][6] BET proteins, particularly BRD4, associate with acetylated histones at both promoter regions and distal enhancer elements.[5][11] Upon treatment, this compound binds to the bromodomain pockets, causing the displacement of BET proteins from these genomic locations.[5][12] This prevents the recruitment of essential transcriptional machinery, leading to a suppression of target gene expression.[6]
Caption: Normal BET protein-mediated gene activation.
Impact on Chromatin Remodeling and Gene Transcription
By evicting BET proteins, this compound induces changes in the local chromatin environment. Studies with BET inhibitors have shown that their effects are not global but are instead focused on a specific subset of genes whose expression is disproportionately sensitive to BET protein levels.[5] This often includes genes regulated by large enhancer elements, sometimes called super-enhancers.[11]
The inhibition of BRD4 disrupts the transcriptional programs essential for tumor cell growth and survival.[6] A key downstream effect is the potent downregulation of the MYC oncogene, a critical driver in many cancers.[6][7] This leads to cell cycle arrest, typically at the G1 phase, and the induction of apoptosis in sensitive cancer cell lines.[3][13]
Caption: this compound competitively inhibits BRD4 binding.
Key Signaling Pathways Modulated by this compound
The effects of this compound extend to critical signaling pathways involved in inflammation and cancer.
-
NF-κB Pathway: In inflammatory responses, the NF-κB subunit RelA can be acetylated, facilitating interaction with BRD4.[5] This interaction is crucial for the recruitment of P-TEFb to NF-κB target genes.[5] By displacing BRD4, BET inhibitors can attenuate the induction of inflammation-associated genes, suggesting a mechanism to suppress the NF-κB pathway.[5][14]
-
Jagged1/Notch1 Pathway: Recent data suggests that the ability of BET inhibitors to reduce cancer cell migration and invasion is mediated by the inhibition of the Jagged1/Notch1 signaling pathway through the modulation of BRD4.[3]
Caption: this compound intervention in the NF-κB pathway.
Quantitative Efficacy Data
The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies.
| Table 1: Biochemical Potency of this compound | |
| Target | pIC50 |
| BRD4 Bromodomain 1 (BD1) | 6.9[1] |
| BRD4 Bromodomain 2 (BD2) | 7.2[1] |
| pIC50 is the negative logarithm of the half-maximal inhibitory concentration. |
| Table 2: In Vitro Cellular Proliferation Inhibition | |
| Cell Line | Mean gpIC50 |
| 11060 (Human Nut Midline Carcinoma) | 0.63 µM[1] |
| gpIC50 is the concentration that inhibits cell growth by 50%. |
| Table 3: In Vivo Tumor Growth Inhibition (Mouse Model) | |
| Dosage (Oral, Once Daily) | Outcome |
| 10 mg/kg | Significant reduction in tumor growth[1] |
| 30 mg/kg | Significant reduction in tumor growth[1] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as BRD4, and to observe its displacement following inhibitor treatment.[11][15]
Objective: To map BRD4 occupancy on chromatin with and without this compound treatment.
-
Cell Culture and Treatment: Culture cells (e.g., MV4;11 leukemia cells) to ~80% confluency. Treat one group with DMSO (vehicle) and another with a specified concentration of this compound (e.g., 50 nM) for a defined period (e.g., 4-24 hours).[11]
-
Cross-linking: Add formaldehyde to a final concentration of 1% directly to the culture medium. Incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 base pairs using sonication.[16] Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with a ChIP-grade antibody specific to the target protein (e.g., anti-BRD4). Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. Perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment. Compare peaks between DMSO and this compound-treated samples to identify differential binding sites.[17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. BET inhibitors as novel therapeutic agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone acetylation, BET proteins, and periodontal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 7. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two Chromatin Remodeling Activities Cooperate during Activation of Hormone Responsive Promoters | PLOS Genetics [journals.plos.org]
- 9. Study Discovers Novel Region for BRD4 Transcription and Potential Therapeutic Target - News Center [news.feinberg.northwestern.edu]
- 10. Design, Synthesis, and Characterization of this compound, a Pan-Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BRD4 bimodal binding at promoters and drug-induced displacement at Pol II pause sites associates with I-BET sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Integrated Chip-Seq and RNA-Seq Data Analysis Coupled with Bioinformatics Approaches to Investigate Regulatory Landscape of Transcription Modulators in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of I-BET567 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-BET567 is a potent, orally bioavailable, pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a critical role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. In many cancers, BET proteins are aberrantly recruited to the regulatory regions of key oncogenes, such as MYC, leading to their overexpression and driving tumor growth. By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the suppression of oncogenic transcription programs and subsequent anti-tumor effects. This technical guide provides a summary of the preliminary investigations of this compound in cancer cell lines, including its mechanism of action, effects on cellular processes, and relevant experimental protocols.
Core Mechanism of Action
This compound exerts its anti-cancer effects by disrupting the fundamental mechanism of BET protein-mediated gene transcription. As a pan-BET inhibitor, it targets the bromodomains of BRD2, BRD3, and BRD4 with high affinity. Specifically, it has demonstrated potent inhibition of BRD4 with pIC50 values of 6.9 for the first bromodomain (BD1) and 7.2 for the second bromodomain (BD2)[1]. This binding prevents the recognition of acetylated histones by BET proteins, leading to their dissociation from chromatin. Consequently, the transcription of key oncogenes that are dependent on BET protein activity is downregulated. A primary target of BET inhibitors is the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism. By suppressing MYC expression, this compound can induce cell cycle arrest, senescence, and apoptosis in cancer cells.
Caption: Mechanism of action of this compound.
Summary of Preclinical Data
While comprehensive data for this compound across a wide range of cancer cell lines is still emerging, preliminary studies and data from closely related pan-BET inhibitors like I-BET762 (molibresib, GSK525762) provide strong evidence for its anti-cancer activity.
Cell Proliferation
This compound has been shown to effectively inhibit the proliferation of the human NUT midline carcinoma (NMC) cell line 11060 with a mean gpIC50 of 0.63 µM after 72 hours of treatment[1]. Data from the related compound I-BET762 demonstrates broad anti-proliferative activity across various cancer types.
Table 1: Anti-proliferative Activity of I-BET762 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer | ~100 |
| C4-2 | Prostate Cancer | ~50 |
| Various Hematologic Malignancies | Leukemia/Lymphoma | 50 - 1698 |
| NUT Midline Carcinoma (NMC) | NMC | ~50 |
Note: The data in this table is for the closely related pan-BET inhibitor I-BET762 (molibresib, GSK525762) and is intended to be illustrative of the expected activity of this compound.
Apoptosis Induction
BET inhibitors are known to induce apoptosis in cancer cells, in part through the downregulation of the anti-apoptotic protein BCL2. While specific quantitative data for this compound is not yet widely available, studies on other BET inhibitors have consistently shown an increase in apoptotic markers such as cleaved caspase-3 and Annexin V staining in sensitive cell lines.
Cell Cycle Arrest
A common cellular response to BET inhibition is cell cycle arrest, typically at the G1 phase. This is consistent with the downregulation of MYC, which is a key regulator of the G1-S transition. Studies with I-BET762 have confirmed its ability to induce G1 arrest in breast cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments used in the preliminary investigation of this compound.
Cell Viability Assay (MTS Assay)
Purpose: To determine the dose-dependent effect of this compound on the metabolic activity and proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent) to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Purpose: To quantify the percentage of cells undergoing apoptosis after treatment with this compound.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 48-72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
Purpose: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
Purpose: To analyze the expression levels of key proteins involved in the mechanism of action of this compound, such as MYC and BCL2.
Protocol:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-MYC, anti-BCL2, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its preliminary investigation.
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
Conclusion
This compound is a promising pan-BET inhibitor with demonstrated anti-proliferative activity in cancer cell lines. Its mechanism of action, centered on the transcriptional suppression of key oncogenes like MYC, leads to cell cycle arrest and apoptosis. The provided experimental protocols offer a robust framework for the further preclinical evaluation of this compound. Future investigations should focus on expanding the panel of cancer cell lines tested to identify sensitive tumor types and on elucidating the broader impact of this compound on cancer cell signaling networks to inform rational combination strategies.
References
The Pan-BET Inhibitor I-BET567: A Technical Guide to its Attenuation of Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the pan-BET (Bromodomain and Extra-Terminal) inhibitor, I-BET567, and its effects on inflammatory pathways. This compound has demonstrated significant efficacy in preclinical models of both oncology and inflammation.[1][2] This document outlines the core mechanism of action of this compound, presents quantitative data on its inhibitory activities, details relevant experimental protocols, and visualizes the key signaling pathways and workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of BET inhibition in inflammatory diseases.
Introduction to this compound and BET Proteins
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a pivotal role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. This function is critical for the expression of a host of genes, including key regulators of inflammation and cell cycle progression.
This compound is a potent, orally active, pan-BET inhibitor.[1] By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene transcription. This mechanism underlies its anti-inflammatory and anti-neoplastic properties.
Quantitative Data: Inhibitory Profile of this compound
The following tables summarize the available quantitative data on the inhibitory activity of this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Target | Assay Type | Value | Reference |
| BRD4 BD1 | Biochemical | pIC50: 6.9 | [1] |
| BRD4 BD2 | Biochemical | pIC50: 7.2 | [1] |
| Human NMC cell line 11060 | Cell Proliferation | gpIC50: 6.2 (0.63 µM) | [1] |
Table 2: In Vivo Efficacy of this compound in a Tumor Model
| Animal Model | Dosing | Outcome | Reference |
| Mouse Xenograft | 10 mg/kg and 30 mg/kg (p.o., once daily for 20 days) | Significant reduction in tumor growth | [1] |
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects primarily by downregulating the expression of pro-inflammatory genes. This is achieved through the inhibition of key transcription factors and signaling pathways, most notably the NF-κB and JAK-STAT pathways.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of numerous cytokines, chemokines, and adhesion molecules. BET proteins, particularly BRD4, are crucial co-activators for NF-κB. Upon inflammatory stimulation (e.g., by lipopolysaccharide - LPS), BRD4 is recruited to NF-κB target gene promoters, facilitating transcriptional elongation.
This compound disrupts this interaction, preventing the recruitment of the transcriptional machinery necessary for the expression of NF-κB-dependent pro-inflammatory genes such as IL6, TNF, and IL1B.
Attenuation of the JAK-STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade in immunity and inflammation. Cytokines binding to their receptors activate JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to induce the expression of target genes.
BET proteins are involved in the transcriptional activation of STAT target genes. By displacing BRD4 from chromatin, this compound can suppress the expression of STAT-dependent inflammatory genes, even without directly inhibiting JAK or STAT phosphorylation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on inflammatory pathways.
Cell Culture and Stimulation
-
Cell Lines: Human monocytic cell lines (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Stimulation: To induce an inflammatory response, cells are typically stimulated with lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) for a specified period (e.g., 4-24 hours). This compound or vehicle (DMSO) is added to the cells 1-2 hours prior to LPS stimulation.
Cytokine Quantification by ELISA
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-6, TNF-α, IL-1β) in cell culture supernatants.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Wash and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
-
NF-κB Reporter Assay
-
Principle: A reporter gene (e.g., luciferase) under the control of an NF-κB response element is used to measure NF-κB transcriptional activity.
-
Procedure:
-
Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α, 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure luciferase and Renilla activities using a dual-luciferase reporter assay system.
-
Normalize the NF-κB-driven luciferase activity to the Renilla luciferase activity.
-
Western Blotting for Phosphorylated STAT3
-
Principle: Western blotting is used to detect the levels of phosphorylated STAT3 (p-STAT3), an indicator of JAK-STAT pathway activation.
-
Procedure:
-
Treat cells with this compound and/or a cytokine that activates the JAK-STAT pathway (e.g., IL-6, 20 ng/mL) for a short period (e.g., 15-30 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against p-STAT3 (e.g., Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Chromatin Immunoprecipitation (ChIP)
-
Principle: ChIP is used to determine the occupancy of BRD4 at specific gene promoters or enhancers.
-
Procedure:
-
Cross-link protein-DNA complexes in cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an antibody against BRD4 or a control IgG overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes and reverse the cross-links.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) or high-throughput sequencing (ChIP-seq).
-
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for studying the effects of this compound and the logical relationship of its mechanism of action.
Conclusion
This compound is a promising pan-BET inhibitor with demonstrated anti-inflammatory properties. Its mechanism of action, centered on the disruption of BET protein-chromatin interactions, leads to the suppression of key inflammatory signaling pathways, including NF-κB and JAK-STAT. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound in a range of inflammatory and autoimmune diseases. Future research should focus on expanding the quantitative profile of this compound against a broader array of inflammatory mediators and further elucidating its precise effects on various immune cell subsets.
References
The Impact of I-BET567 on Oncogene Expression: A Technical Guide
Introduction
The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers."[1][2] They recognize and bind to acetylated lysine residues on histone tails, acting as scaffolds to recruit transcriptional machinery to specific gene promoters and enhancers.[1][3] This function is pivotal in regulating the expression of genes involved in cell cycle progression and proliferation.[1][4] BRD4, the most extensively studied member, is known to be a key activator of oncogenic transcriptional networks, making the BET family a significant therapeutic target in oncology.[5][6][7]
I-BET567 is an orally bioavailable, pan-BET inhibitor that mimics the endogenous N-acetyl-lysine group, thereby disrupting the interaction between BET proteins and chromatin.[5][8] This competitive inhibition prevents the recruitment of transcriptional regulators, leading to the downregulation of key oncogenes, most notably c-MYC.[9][10] This guide provides an in-depth overview of this compound's mechanism of action, its quantified effects on cancer models, and detailed protocols for relevant experimental evaluation.
Core Mechanism: Inhibition of BET-Mediated Transcription
BET proteins, particularly BRD4, are essential for the transcription of critical oncogenes like c-MYC.[11] BRD4 binds to acetylated histones at super-enhancers and promoters and recruits the Positive Transcription Elongation Factor b (P-TEFb) complex.[1] This recruitment leads to the phosphorylation of RNA Polymerase II, initiating productive transcriptional elongation.[1]
This compound functions by occupying the acetyl-lysine binding pockets (bromodomains) of BET proteins, preventing them from docking onto chromatin.[5][9] This displacement of BRD4 from gene enhancers and promoters leads to a significant reduction in the transcription of its target genes.[12] The oncogene c-MYC, whose expression is highly dependent on BRD4 activity, is one of the most potently suppressed genes following treatment with BET inhibitors.[11][13][14]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The data highlights its potency in binding to BET bromodomains, inhibiting cancer cell proliferation, and reducing tumor growth.
Table 1: In Vitro Activity of this compound
| Target | Assay Type | Value | Citation |
|---|---|---|---|
| BRD4 BD1 | Biochemical Binding | pIC₅₀: 6.9 | [8] |
| BRD4 BD2 | Biochemical Binding | pIC₅₀: 7.2 | [8] |
| Human NMC Cell Line 11060 | Cell Proliferation | gpIC₅₀: 6.2 (0.63 µM) |[8] |
Table 2: In Vivo Efficacy of this compound in Xenograft Model
| Dosage (Oral, Daily) | Duration | Effect on Tumor Growth | Citation |
|---|---|---|---|
| 10 mg/kg | 20 days | Significant reduction vs. vehicle | [8] |
| 30 mg/kg | 20 days | Significant reduction vs. vehicle |[8] |
Experimental Protocols
The evaluation of BET inhibitors like this compound involves a standardized set of experiments to determine their biological effects from the molecular to the organismal level.
References
- 1. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
- 2. Functional coordination of BET family proteins underlies altered transcription associated with memory impairment in fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of bromodomain and extra-terminal proteins (BET) as a potential therapeutic approach in haematological malignancies: emerging preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Characterization of this compound, a Pan-Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. BET in hematologic tumors: Immunity, pathogenesis, clinical trials and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BET inhibition disrupts transcription but retains enhancer-promoter contact - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Registered report: BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
I-BET567: Preclinical Evaluation in Oncology Mouse Models
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical studies of I-BET567, a potent and orally active pan-BET (Bromodomain and Extra-Terminal) inhibitor, in mouse models of oncology. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and epigenetic therapeutics.
Core Mechanism of Action: Pan-BET Inhibition
This compound is a small molecule inhibitor that targets the bromodomains of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription. In many cancers, BET proteins are aberrantly recruited to the regulatory regions of key oncogenes, leading to their enhanced expression and driving tumor growth and survival.
By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound displaces them from chromatin. This leads to the transcriptional repression of critical oncogenes such as MYC and anti-apoptotic factors like BCL2, ultimately resulting in cell cycle arrest, senescence, and apoptosis in cancer cells. This compound is a pan-BET inhibitor with demonstrated high potency for the first and second bromodomains (BD1 and BD2) of BRD4.[1][2]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: this compound inhibits BET proteins, leading to transcriptional repression of oncogenes and promoting apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay | pIC50 | IC50 (µM) | Cell Line |
| BRD4 BD1 | Biochemical | 6.9 | - | - |
| BRD4 BD2 | Biochemical | 7.2 | - | - |
| Cell Proliferation | Growth Inhibition | 6.2 | 0.63 | 11060 (Human NMC) |
Data sourced from MedchemExpress and GlpBio.[1][3]
Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome |
| Vehicle Control | - | p.o. once daily for 20 days | - |
| This compound | 3 | p.o. once daily for 20 days | Not specified |
| This compound | 10 | p.o. once daily for 20 days | Significant reduction in tumor growth |
| This compound | 30 | p.o. once daily for 20 days | Significant reduction in tumor growth |
Data sourced from MedchemExpress.[1]
Table 3: Pharmacokinetic Profile of this compound
| Species | Dose (IV/PO, mg/kg) | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | F (%) |
| Rat | 1.3 / 3 | 25 | 2.4 | 1.6 | 99 |
| Dog | 1.0 / 3 | 8.1 | 1.2 | 1.8 | 98 |
Abbreviations: CL, clearance; Vss, volume of distribution at steady state; t1/2, half-life; F, oral bioavailability. Data sourced from GlpBio.[3]
Experimental Protocols
The following sections provide a detailed description of the methodologies used in the key experiments. For complete and specific details, please refer to the primary publication: Humphreys PG, et al. Design, Synthesis, and Characterization of this compound, a Pan-Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate. J Med Chem. 2022 Feb 10;65(3):2262-2287.
In Vitro Cell Proliferation Assay
-
Cell Line: Human NUT midline carcinoma (NMC) cell line 11060.
-
Treatment: Cells were treated with this compound at concentrations ranging from 1.5 nM to 30 µM for 72 hours.[1][3]
-
Methodology: Cell proliferation was likely assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal growth inhibitory concentration (gIC50) was calculated from the dose-response curves.
In Vivo Xenograft Mouse Model Study
-
Animal Model: The specific strain of immunodeficient mice used (e.g., NOD/SCID or nude mice) is detailed in the primary publication.
-
Tumor Implantation: Human NMC 11060 cells were likely implanted subcutaneously into the flank of the mice.
-
Treatment Protocol: Once tumors reached a predetermined size, mice were randomized into treatment and vehicle control groups. This compound was administered orally (p.o.) once daily for 20 days at doses of 3, 10, and 30 mg/kg.[1][3] The vehicle used for the oral formulation was 1% (w/v) methylcellulose in water.[3]
-
Efficacy Assessment: Tumor volume was measured regularly (e.g., twice weekly) using calipers. Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Pharmacodynamic Analysis: To confirm the mechanism of action in vivo, tumor samples may have been collected at the end of the study for analysis of target engagement and downstream effects, such as changes in MYC protein or mRNA levels, through methods like Western blotting or qRT-PCR.
Experimental Workflow
The following diagram outlines the typical workflow for the preclinical evaluation of this compound in an oncology mouse model.
Caption: Workflow from in vitro cell-based assays to in vivo xenograft model studies for this compound.
Conclusion
The initial preclinical studies of this compound demonstrate its potential as an oral therapeutic agent for oncology indications, particularly those driven by BET protein-dependent transcriptional programs. The compound exhibits potent in vitro activity against a human NUT midline carcinoma cell line and significant in vivo efficacy in a corresponding xenograft mouse model. The favorable pharmacokinetic profile in two species further supports its potential for clinical development. Further investigation into the broader applicability of this compound in other oncology models and in combination with other anti-cancer agents is warranted.
References
Foundational Research on I-BET567 and the BET Protein Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on the pan-BET inhibitor, I-BET567, and the broader Bromodomain and Extra-Terminal (BET) domain protein family. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to the BET Protein Family
The Bromodomain and Extra-Terminal (BET) family of proteins are crucial epigenetic readers that play a pivotal role in the regulation of gene transcription. In mammals, this family consists of four members: BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are characterized by the presence of two tandem N-terminal bromodomains (BD1 and BD2) and an extra-terminal (ET) domain.
BET proteins act as scaffolds, recognizing and binding to acetylated lysine residues on histone tails and other proteins. This interaction facilitates the recruitment of transcriptional machinery to chromatin, thereby activating gene expression. Dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammation, making them attractive therapeutic targets.
This compound: A Pan-BET Inhibitor
This compound is a potent and orally bioavailable small molecule that acts as a pan-BET inhibitor. This means it is designed to bind to the bromodomains of all members of the BET family. By mimicking the structure of acetylated lysine, this compound competitively inhibits the interaction between BET proteins and acetylated histones, leading to the displacement of BET proteins from chromatin. This disruption of a fundamental transcriptional mechanism results in the downregulation of key oncogenes and pro-inflammatory genes.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its activity and pharmacokinetic profile.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Reference |
| BRD2 (BD1/BD2) | Ki | 5-40 nM | [1][2][3] |
| BRD3 (BD1/BD2) | Ki | 5-40 nM | [1][2][3] |
| BRD4 (BD1) | pIC50 | 6.9 | [4][5][6] |
| BRD4 (BD2) | pIC50 | 7.2 | [4][5][6] |
| BRDT (BD1/BD2) | Ki | 5-40 nM | [1][2][3] |
| Human NMC cell line 11060 | Proliferation gpIC50 | 0.63 μM | [4][5] |
Table 2: In Vivo Efficacy of this compound
| Model | Dosing | Outcome | Reference |
| Mouse NMC xenograft model | 3, 10, and 30 mg/kg; p.o.; once daily for 20 days | Significant reduction in tumor growth at 10 and 30 mg/kg compared to vehicle | [4] |
Table 3: Preclinical Pharmacokinetics of this compound
| Species | Dose (IV/PO, mg/kg) | CL (mL/min/kg) | Vss (L/kg) | t½ (h) | F (%) |
| Rat | 1/3 | 25 | 2.4 | 1.6 | 99 |
| Dog | 1/3 | 8.1 | 2.9 | 1.8 | 98 |
(IV = Intravenous, PO = Oral, CL = Clearance, Vss = Volume of distribution at steady state, t½ = Half-life, F = Bioavailability)
Key Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating critical signaling pathways that are often dysregulated in disease. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Mechanism of BET Protein Action and Inhibition
Caption: BET proteins bind to acetylated histones to initiate gene transcription, a process blocked by this compound.
Downregulation of the c-MYC Oncogene
A key consequence of BET inhibition is the downregulation of the proto-oncogene c-MYC, which is a critical driver of cell proliferation in many cancers.
Caption: this compound displaces BET proteins from the c-MYC gene, reducing its expression and impacting cell fate.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. BET proteins are known to interact with components of this pathway, and their inhibition can dampen pro-inflammatory and anti-apoptotic signals.
Caption: this compound can attenuate NF-κB-mediated gene transcription by inhibiting BET protein co-activation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the foundational research of BET inhibitors like this compound.
Competitive Binding Assay (e.g., TR-FRET)
Objective: To determine the binding affinity (IC50 or Ki) of a test compound to a specific bromodomain.
Materials:
-
Recombinant bromodomain protein (e.g., BRD4-BD1) with a tag (e.g., His-tag).
-
Biotinylated histone peptide containing an acetylated lysine residue.
-
Europium-labeled anti-tag antibody (e.g., anti-His).
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC).
-
Test compound (this compound) at various concentrations.
-
Assay buffer.
-
Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a microplate, add the recombinant bromodomain protein, biotinylated histone peptide, and the test compound dilutions.
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Add the Europium-labeled antibody and streptavidin-conjugated acceptor fluorophore to the wells.
-
Incubate to allow for the detection reagents to bind.
-
Measure the TR-FRET signal on a microplate reader. The signal is generated when the donor (Europium) and acceptor (APC) are in close proximity, which occurs when the bromodomain binds to the histone peptide.
-
The test compound will compete with the histone peptide for binding to the bromodomain, leading to a decrease in the TR-FRET signal.
-
Plot the signal against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of a test compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compound (this compound) at various concentrations.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Solubilization buffer (for MTT assay).
-
96-well microplates.
-
Spectrophotometer or luminometer.
Procedure (MTT Assay):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine if a test compound displaces BET proteins from specific gene promoters in cells.
Materials:
-
Cells treated with the test compound (this compound) or vehicle control.
-
Formaldehyde for cross-linking.
-
Glycine to quench cross-linking.
-
Lysis and sonication buffers.
-
Antibody specific to the BET protein of interest (e.g., anti-BRD4).
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
Primers for qPCR targeting a specific gene promoter (e.g., c-MYC).
-
qPCR instrument and reagents.
Procedure:
-
Treat cells with the test compound or vehicle.
-
Cross-link protein-DNA complexes with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and shear the chromatin into small fragments by sonication.
-
Incubate the sheared chromatin with an antibody against the target BET protein overnight.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Quantify the amount of a specific DNA sequence (e.g., the c-MYC promoter) in the immunoprecipitated sample using qPCR.
-
A decrease in the amount of the target DNA sequence in the compound-treated sample compared to the control indicates displacement of the BET protein from that genomic locus.
Conclusion
This compound is a promising pan-BET inhibitor with demonstrated in vitro and in vivo activity. Its mechanism of action, centered on the disruption of fundamental transcriptional processes, leads to the downregulation of key oncogenes like c-MYC and modulation of critical signaling pathways such as NF-κB. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other BET inhibitors, which hold significant potential for the treatment of cancer and inflammatory diseases. This technical guide serves as a foundational resource for researchers dedicated to advancing our understanding and application of this important class of therapeutic agents.
References
I-BET567: A Pan-BET Inhibitor Modulating BRD2, BRD3, and BRD4 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
I-BET567 is a potent, orally bioavailable small molecule that functions as a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] By mimicking acetylated lysine residues, this compound competitively binds to the bromodomains of BET proteins, thereby disrupting their interaction with acetylated histones and preventing the recruitment of transcriptional machinery. This leads to the downregulation of key oncogenes and inflammatory mediators, making this compound a promising therapeutic candidate in oncology and inflammation. This guide provides a comprehensive overview of this compound's effects on BRD2, BRD3, and BRD4, including quantitative binding data, detailed experimental protocols for relevant assays, and visual representations of its mechanism of action and experimental workflows.
Quantitative Analysis of this compound Interaction with BET Proteins
This compound demonstrates potent inhibition across the BET family. The following table summarizes the available quantitative data for the interaction of this compound with BRD2 and BRD4. While specific IC50 or pIC50 values for BRD3 are not explicitly detailed in the reviewed literature, its classification as a pan-BET inhibitor and the provided Ki range for the BET family strongly support its activity against BRD3.[3]
| Target | Parameter | Value | Reference(s) |
| BRD4 (BD1) | pIC50 | 6.9 | [4] |
| BRD4 (BD2) | pIC50 | 7.2 | [4] |
| BRD2 | pIC50 | 7.2 | [4] |
| BET Family Bromodomains | Ki | 5.6 - 41 nM | [3] |
| Human NMC cell line 11060 | gpIC50 (72 hours) | 0.63 μM | [4] |
Mechanism of Action: Pan-BET Inhibition
BET proteins are epigenetic readers that play a crucial role in regulating gene transcription.[5] They contain two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails. This interaction recruits transcriptional regulators, such as the Mediator complex and Positive Transcription Elongation Factor b (P-TEFb), to promoter and enhancer regions, thereby activating the transcription of target genes, including the proto-oncogene c-MYC.
This compound, as a pan-BET inhibitor, competitively binds to the acetyl-lysine binding pockets of the bromodomains of BRD2, BRD3, and BRD4. This prevents their association with chromatin, leading to the displacement of the transcriptional machinery and subsequent downregulation of target gene expression. The suppression of c-MYC is a key downstream effect of BET inhibition and contributes significantly to the anti-proliferative and pro-apoptotic effects observed in various cancer models.
Caption: this compound mechanism of action.
Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for BET Inhibitor Screening
This assay is commonly used to measure the competitive binding of an inhibitor to a bromodomain.
Principle: The assay relies on the proximity of a donor and an acceptor bead. When a biotinylated histone peptide (ligand) binds to a GST-tagged bromodomain (protein), streptavidin-coated donor beads and anti-GST-coated acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a luminescent signal at 520-620 nm. An inhibitor that disrupts the protein-ligand interaction will separate the beads, leading to a decrease in the signal.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
Prepare stock solutions of the test compound (e.g., this compound) and a known control inhibitor (e.g., JQ1) in DMSO.
-
Prepare solutions of GST-tagged BRD protein (e.g., BRD4-BD1) and biotinylated histone H4 peptide in assay buffer.
-
Prepare a slurry of Streptavidin-Donor beads and anti-GST-Acceptor beads in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of assay buffer containing the GST-tagged BRD protein to each well.
-
Add 50 nL of the test compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of assay buffer containing the biotinylated histone peptide to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the bead slurry to each well in subdued light.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
The data is typically expressed as a percentage of inhibition relative to controls.
-
IC50 values are determined by fitting the data to a four-parameter logistic equation.
-
Caption: AlphaScreen experimental workflow.
BRET (Bioluminescence Resonance Energy Transfer) Assay for Cellular Target Engagement
This assay measures the binding of a compound to its target protein within intact cells.
Principle: A target protein (e.g., BRD4) is fused to a bioluminescent donor (e.g., NanoLuc® luciferase), and a fluorescent ligand (tracer) that binds to the target protein serves as the acceptor. When the tracer binds to the fusion protein, energy is transferred from the donor to the acceptor upon addition of a substrate, resulting in a BRET signal. A test compound that competes with the tracer for binding to the target protein will reduce the BRET signal in a dose-dependent manner, allowing for the determination of its cellular potency.
Methodology:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the BRD-NanoLuc® fusion protein.
-
Culture the cells for 24-48 hours to allow for protein expression.
-
Harvest and resuspend the cells in an appropriate assay buffer (e.g., Opti-MEM).
-
-
Assay Procedure (96- or 384-well white plates):
-
Dispense the cell suspension into the wells.
-
Add the fluorescent tracer at a predetermined optimal concentration.
-
Add serial dilutions of the test compound (e.g., this compound) or DMSO.
-
Incubate for a specified period (e.g., 2 hours) at 37°C.
-
Add the NanoLuc® substrate (e.g., furimazine).
-
-
Data Acquisition and Analysis:
-
Immediately measure the luminescence at two wavelengths (donor and acceptor emission peaks) using a BRET-compatible plate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: BRET assay experimental workflow.
Cellular Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays are used to determine the effect of a compound on cell proliferation and cytotoxicity.
Principle (MTT Assay): The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology (MTT Assay in 96-well plates):
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Allow cells to adhere overnight (for adherent cells).
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound or a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viability against the log of the compound concentration.
-
Caption: Cellular viability assay workflow.
Conclusion
This compound is a well-characterized pan-BET inhibitor that effectively targets BRD2, BRD3, and BRD4. Its ability to disrupt the fundamental process of BET protein-mediated gene transcription underscores its therapeutic potential in various diseases, particularly cancer. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the biological effects and therapeutic applications of this compound and other BET inhibitors. The continued exploration of this class of compounds holds significant promise for the development of novel epigenetic therapies.
References
- 1. Design, Synthesis, and Characterization of this compound, a Pan-Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
I-BET576: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of I-BET576, a potent, orally bioavailable pan-BET (Bromodomain and Extra-Terminal) family inhibitor. I-BET576 emerged from a medicinal chemistry effort focused on a tetrahydroquinoline (THQ) scaffold, demonstrating significant efficacy in preclinical models of oncology and inflammation. This document details the synthetic route, summarizes key in vitro and in vivo data, outlines experimental protocols for its characterization, and illustrates its mechanism of action through relevant signaling pathways.
Discovery and Rationale
I-BET576 was developed through a systematic medicinal chemistry campaign aimed at identifying orally bioavailable pan-BET inhibitors with desirable pharmacokinetic properties.[1][2] The discovery process involved a potency-agnostic analysis of a large dataset of tetrahydroquinoline (THQ) BET inhibitors.[1][2] This analysis, coupled with Free–Wilson analysis, guided the optimization of the THQ scaffold to identify I-BET576 as a candidate with potent BET inhibitory activity and favorable drug-like properties.[1][2] The rationale behind targeting BET proteins stems from their critical role as epigenetic readers that recognize acetylated lysine residues on histones, thereby regulating the transcription of key oncogenes such as c-MYC.[3][4] By mimicking the endogenous N-acetyl-lysine, I-BET576 competitively binds to the bromodomains of BET proteins, displacing them from chromatin and subsequently downregulating the expression of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.[3][5][6]
Synthesis of I-BET576
The synthesis of I-BET576 is a multi-step process starting from commercially available materials. The following is a detailed protocol adapted from the supplementary information of the primary publication by Humphreys et al. in the Journal of Medicinal Chemistry.
Experimental Protocol: Synthesis of I-BET576
Step 1: Suzuki Coupling
-
To a solution of methyl 2-iodobenzoate and an appropriate isoxazole boronate in a suitable solvent (e.g., dioxane/water mixture), add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃).
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to yield the coupled product.
Step 2: Trans-acetylation and Reduction
-
Treat the product from Step 1 with a base such as sodium methoxide (NaOMe) to facilitate trans-acetylation, yielding a primary alcohol.
-
The subsequent reduction of the ester to an alcohol can be achieved using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF).
Step 3: Oxidation and Imine Formation
-
Oxidize the primary alcohol to an aldehyde using a mild oxidizing agent (e.g., Dess-Martin periodinane).
-
Condense the resulting aldehyde with a chiral tert-butylsulfinyl amide to form the corresponding chiral tert-butylsulfinyl imine.
Step 4: Cyclization and Deprotection
-
Subject the imine to a cyclization reaction to form the tetrahydroquinoline core.
-
Remove the tert-butylsulfinyl group under acidic conditions.
Step 5: Final Acylation and Functionalization
-
Acylate the nitrogen of the tetrahydroquinoline ring using acetyl chloride or acetic anhydride.
-
Perform a final Suzuki coupling or other cross-coupling reaction to introduce the desired substituent at the 6-position of the tetrahydroquinoline core.
-
Purify the final product, I-BET576, by chromatography.
Quantitative Biological Data
The biological activity of I-BET576 has been characterized through various in vitro and in vivo assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Potency of I-BET576
| Target/Assay | Value | Unit | Reference |
| BRD4 BD1 (pIC50) | 6.9 | - | [7] |
| BRD4 BD2 (pIC50) | 7.2 | - | [7] |
| Human NMC cell line 11060 (gpIC50) | 6.2 (0.63) | - (µM) | [7] |
| BET Bromodomains (Ki) | 5.6 - 41 | nM | [8] |
Table 2: In Vivo Pharmacokinetic Parameters of I-BET576
| Species | Dose (mg/kg) | Route | CL (mL/min/kg) | Vss (L/kg) | t½ (h) | F (%) |
| Rat | 1 | IV | 25 | 2.4 | 1.6 | - |
| Rat | 3 | PO | - | - | - | 99 |
| Dog | 1 | IV | 8.1 | 2.9 | 1.8 | - |
| Dog | 3 | PO | - | - | - | 98 |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize I-BET576 are provided below.
4.1. BRD4 Bromodomain Binding Assay (AlphaScreen)
This assay measures the ability of I-BET576 to disrupt the interaction between BRD4 bromodomains and acetylated histone peptides.
-
Materials: GST-tagged BRD4 BD1 or BD2 protein, biotinylated histone H4 peptide (acetylated at lysines 5, 8, 12, and 16), Glutathione AlphaLISA Acceptor beads, Streptavidin-conjugated Donor beads, assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4), I-BET576.[9][10]
-
Procedure:
-
Add assay buffer, GST-BRD4 protein, and biotinylated histone H4 peptide to the wells of a 384-well plate.
-
Add serial dilutions of I-BET576 or DMSO (vehicle control).
-
Incubate at room temperature for 30 minutes.
-
Add Glutathione AlphaLISA Acceptor beads and incubate for 60 minutes in the dark.
-
Add Streptavidin-conjugated Donor beads and incubate for 30 minutes in the dark.
-
Read the plate on an AlphaScreen-capable microplate reader.
-
-
Data Analysis: Calculate pIC50 values from the resulting dose-response curves.
4.2. Cell Proliferation Assay (NMC 11060 cell line)
This assay determines the effect of I-BET576 on the proliferation of the human NUT midline carcinoma (NMC) cell line 11060.
-
Materials: NMC 11060 cells, complete cell culture medium (e.g., RPMI-1640 with 10% FBS), I-BET576, a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Seed NMC 11060 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of I-BET576 (e.g., 1.5 nM to 30 µM) or DMSO.[7]
-
Incubate for 72 hours under standard cell culture conditions.[7]
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence) using a microplate reader.
-
-
Data Analysis: Determine the gpIC50 (the concentration at which 50% of cell proliferation is inhibited) from the dose-response curve.
4.3. In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of I-BET576 in a mouse model.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.[11][12]
-
Tumor Implantation:
-
Culture human NMC 11060 cells to the desired number.
-
Resuspend the cells in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Treatment:
-
Efficacy Assessment:
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
-
Data Analysis: Compare the tumor growth in the treated groups to the vehicle control group.
Signaling Pathways and Mechanism of Action
I-BET576 exerts its anti-cancer effects by inhibiting BET proteins, which are key regulators of gene transcription. The primary mechanism involves the downregulation of the c-MYC oncogene.
As depicted in the diagram, BET proteins, particularly BRD4, bind to acetylated histones at enhancer and promoter regions of genes, including c-MYC. This binding facilitates the recruitment of the positive transcription elongation factor b (P-TEFb), which in turn phosphorylates and activates RNA Polymerase II, leading to transcriptional elongation and expression of c-MYC. The c-MYC protein is a potent transcription factor that drives cell cycle progression and inhibits apoptosis. I-BET576 competitively binds to the bromodomains of BET proteins, preventing their association with chromatin. This displacement leads to a rapid downregulation of c-MYC transcription.[3][4] The subsequent decrease in c-MYC protein levels results in cell cycle arrest at the G1 phase and the induction of apoptosis.[3]
This workflow diagram illustrates the logical progression from the initial discovery of the tetrahydroquinoline scaffold to the comprehensive preclinical evaluation of I-BET576. The process encompasses chemical synthesis, followed by parallel in vitro and in vivo characterization, and culminates in the analysis of key potency, efficacy, and pharmacokinetic parameters.
References
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. Design, Synthesis, and Characterization of I-BET567, a Pan-Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET and HDAC inhibitors induce similar genes and biological effects and synergize to kill in Myc-induced murine lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Large-Scale Computational Screening Identifies First in Class Multitarget Inhibitor of EGFR Kinase and BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Preclinical Research Services [pharmtoxglp.com]
- 12. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Mouse Transfection [mouse-transfection.com]
The Core Interaction: A Technical Guide to I-BET576 and Acetylated Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular interactions between the pan-BET (Bromodomain and Extra-Terminal) inhibitor, I-BET567, and its acetylated lysine targets within the bromodomains of the BET family of proteins. This document outlines the quantitative binding affinities, detailed experimental protocols for characterization, and the downstream effects on key signaling pathways.
Mechanism of Action: Competitive Inhibition at the Acetyl-Lysine Binding Pocket
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1] This interaction is crucial for the recruitment of transcriptional machinery to specific genomic loci, thereby activating gene expression. Dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer and inflammation.[2][3]
This compound, a potent and orally bioavailable tetrahydroquinoline derivative, functions as a competitive inhibitor by mimicking the endogenous acetyl-lysine moiety.[4][5] It occupies the hydrophobic acetyl-lysine binding pocket within the bromodomains of BET proteins, thereby preventing their association with chromatin. This displacement leads to the suppression of target gene transcription, including critical oncogenes like MYC.[6][7]
Quantitative Binding Data of this compound
The following table summarizes the binding affinities of this compound for the individual bromodomains (BD1 and BD2) of the human BET family proteins. The data is presented as inhibitor constant (Kᵢ) and pIC₅₀ values, providing a quantitative measure of the inhibitor's potency and selectivity.
| Target Protein | Bromodomain | Kᵢ (nM)[4] | pIC₅₀[5] |
| BRD2 | BD1 | 5 - 40 | 7.2 |
| BD2 | 5 - 40 | - | |
| BRD3 | BD1 | 5 - 40 | - |
| BD2 | 5 - 40 | - | |
| BRD4 | BD1 | 5 - 40 | 6.9 |
| BD2 | 5 - 40 | 7.2 | |
| BRDT | BD1 | 5 - 40 | - |
| BD2 | 5 - 40 | - |
Experimental Protocols for Characterization
This section provides detailed methodologies for key in vitro and cellular assays used to characterize the interaction of this compound with BET bromodomains.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding of this compound to BET bromodomains in a competitive binding format.
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Terbium-cryptate labeled anti-His-tag antibody) to an acceptor fluorophore (e.g., d2-labeled acetylated histone peptide) when they are in close proximity. Binding of the His-tagged bromodomain to the acetylated peptide brings the donor and acceptor together, resulting in a FRET signal. This compound competes with the acetylated peptide for binding to the bromodomain, leading to a decrease in the FRET signal.[8][9][10][11][12][13]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% (w/v) BSA, 1 mM DTT.
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare solutions of His-tagged BET bromodomain (e.g., BRD4-BD1) and biotinylated acetylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac) in assay buffer.
-
Prepare solutions of Terbium-cryptate labeled anti-His-tag antibody and Streptavidin-d2 in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the this compound serial dilution or vehicle (DMSO) to the wells.
-
Add 4 µL of the His-tagged BET bromodomain solution.
-
Add 4 µL of the biotinylated acetylated histone H4 peptide solution.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the Terbium-cryptate labeled anti-His-tag antibody.
-
Add 5 µL of the Streptavidin-d2 solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
Calculate the ratio of acceptor to donor fluorescence and plot against the concentration of this compound to determine the IC₅₀ value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay provides another method for quantifying the inhibition of BET bromodomain-acetylated peptide interactions.
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when a biological interaction occurs, leading to the generation of a chemiluminescent signal. In this context, a biotinylated acetylated histone peptide is captured by streptavidin-coated donor beads, and a GST-tagged BET bromodomain is captured by anti-GST antibody-coated acceptor beads. The interaction between the bromodomain and the peptide brings the beads together. This compound disrupts this interaction, leading to a decrease in the signal.[2][7][14][15][16][17][18][19]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 1 mM DTT.
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare solutions of GST-tagged BET bromodomain (e.g., BRD4-BD1) and biotinylated acetylated histone H4 peptide in assay buffer.
-
Prepare a slurry of Streptavidin-coated Donor beads and anti-GST Acceptor beads in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the this compound serial dilution or vehicle (DMSO) to the wells.
-
Add 5 µL of the GST-tagged BET bromodomain solution.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the biotinylated acetylated histone H4 peptide solution.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the bead slurry.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the signal intensity against the concentration of this compound to determine the IC₅₀ value.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of this compound to a BET bromodomain, allowing for the determination of binding affinity (Kₐ), dissociation constant (K₋), enthalpy (ΔH), and stoichiometry (n).[20][21][22][23][24]
Protocol:
-
Sample Preparation:
-
Dialyze the purified BET bromodomain (e.g., BRD4-BD1) and dissolve this compound in the same dialysis buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl) to minimize heats of dilution.
-
Degas both the protein and inhibitor solutions immediately before the experiment.
-
Accurately determine the concentrations of the protein and this compound.
-
-
ITC Experiment:
-
Load the BET bromodomain solution (typically 10-20 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (typically 100-200 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Subtract the heats of dilution, determined from a control experiment where this compound is injected into the buffer.
-
Fit the integrated heats to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of BET proteins and to assess their displacement by this compound.[18][19][25]
Protocol:
-
Cell Treatment and Cross-linking:
-
Culture cells (e.g., human NMC cell line 11060) to 80-90% confluency.
-
Treat the cells with this compound or vehicle (DMSO) for a specified time (e.g., 6 hours).
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for a BET protein (e.g., anti-BRD4) or a control IgG.
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
-
DNA Purification and Sequencing:
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a column-based method.
-
Prepare a sequencing library from the purified DNA and sequence on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Compare the enrichment profiles between this compound-treated and vehicle-treated samples to determine the effect of the inhibitor on BET protein localization.
-
Signaling Pathway Modulation
By displacing BET proteins from chromatin, this compound modulates the expression of a wide range of genes, thereby affecting various signaling pathways. One of the key pathways influenced by BET inhibitors is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of inflammation and cell survival.[1][4][26][27]
This compound and the NF-κB Signaling Pathway
The NF-κB transcription factor, typically a heterodimer of p50 and p65 (RelA), is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of its target genes.
BET proteins, particularly BRD4, can interact with acetylated RelA, enhancing its transcriptional activity. By inhibiting this interaction, this compound can suppress NF-κB-dependent gene expression.[4]
Caption: this compound inhibits the interaction of BRD4 with acetylated NF-κB (p65), suppressing pro-inflammatory gene expression.
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound's interaction with BET bromodomains.
Caption: A typical workflow for characterizing the activity of this compound from in vitro binding to cellular and genomic analyses.
Conclusion
This compound represents a potent, orally bioavailable pan-BET inhibitor that effectively targets the acetyl-lysine binding pockets of BET bromodomains. Its mechanism of action, involving the competitive displacement of BET proteins from chromatin, leads to the modulation of key signaling pathways, including the NF-κB pathway, and holds significant therapeutic potential in oncology and inflammatory diseases. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the continued investigation and development of this compound and other BET inhibitors.
References
- 1. NF-κB signaling and crosstalk during carcinogenesis | 4open [4open-sciences.org]
- 2. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Characterization of this compound, a Pan-Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BET Proteins as Attractive Targets for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dcreport.org [dcreport.org]
- 10. bmglabtech.com [bmglabtech.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 15. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. researchgate.net [researchgate.net]
- 18. An ultra-low-input native ChIP-seq protocol for genome-wide profiling of rare cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fiercebiotech.com [fiercebiotech.com]
- 20. ITC Methods for Assessing Buffer/Protein Interactions from the Perturbation of Steady-State Kinetics: A Reactivity Study of Homoprotocatechuate 2,3-Dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ITC sample preparation [structbio.vanderbilt.edu]
- 22. youtube.com [youtube.com]
- 23. Integrative ChIP-seq/Microarray Analysis Identifies a CTNNB1 Target Signature Enriched in Intestinal Stem Cells and Colon Cancer | PLOS One [journals.plos.org]
- 24. researchgate.net [researchgate.net]
- 25. Crosstalk in NF-κB signaling pathways | Semantic Scholar [semanticscholar.org]
- 26. Crosstalk via the NF-κB Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Crosstalk between Wnt/β-Catenin and NF-κB Signaling Pathway during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
I-BET567 Protocol for In Vitro Cell Culture Experiments: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-BET567 is a potent, orally bioavailable, pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1] BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes and pro-inflammatory genes. By binding to acetylated lysine residues on histones and transcription factors, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers. This compound competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and subsequently leading to the transcriptional repression of target genes. This mechanism underlies the therapeutic potential of this compound in oncology and inflammatory diseases.
The primary mechanism of action of this compound involves the downregulation of key oncogenes, most notably MYC and BCL2.[2][3] Dysregulation of MYC, a master regulator of cell proliferation and metabolism, is a hallmark of many cancers. BCL2 is a critical anti-apoptotic protein, and its inhibition can sensitize cancer cells to programmed cell death. Furthermore, this compound has been shown to modulate the NF-κB signaling pathway, a key driver of inflammation and cell survival.[4] The culmination of these effects often leads to cell cycle arrest, primarily at the G0/G1 phase, and induction of apoptosis in cancer cells.[5]
These application notes provide a comprehensive overview of the in vitro use of this compound, including its inhibitory activity across various cancer cell lines and detailed protocols for key experimental assays.
Data Presentation
The inhibitory activity of this compound and the related pan-BET inhibitor I-BET762 has been evaluated in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Inhibitor | IC50 (µM) | Citation |
| 11060 | Nut Midline Carcinoma (NMC) | This compound | 0.63 | [6] |
| MDA-MB-231 | Breast Cancer | I-BET762 | 0.46 | [7] |
Note: I-BET762 is a closely related pan-BET inhibitor, and its activity is often comparable to other pan-BET inhibitors like this compound in similar cellular contexts.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
This compound Mechanism of Action
Caption: Mechanism of this compound action.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for this compound in vitro experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Western Blot Analysis
This protocol is for analyzing the protein levels of MYC, BCL2, and the cell cycle inhibitor p21 (CDKN1A) following this compound treatment.
Materials:
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-BCL2, anti-p21, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities relative to the loading control.
-
Gene Expression Analysis (RT-qPCR)
This protocol is for analyzing the mRNA levels of MYC, BCL2, and CDKN1A (the gene encoding p21) following this compound treatment.
Materials:
-
6-well plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for MYC, BCL2, CDKN1A, and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound as described for the Western blot protocol.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and qPCR master mix.
-
Perform the qPCR using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2^-ΔΔCt method, comparing the treated samples to the vehicle control.
-
Conclusion
This compound is a valuable tool for in vitro cancer research, demonstrating potent inhibition of cancer cell proliferation through the targeted downregulation of key oncogenic drivers. The protocols provided herein offer a standardized approach to evaluating the efficacy and mechanism of action of this compound in various cell culture models. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain Protein Inhibition Protects β-Cells from Cytokine-Induced Death and Dysfunction via Antagonism of NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Determining Optimal I-BET567 Concentration for Cell Viability Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-BET567 is a potent, orally bioavailable pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to promoters and enhancers of key oncogenes, most notably c-MYC. This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and leading to the downregulation of target gene expression. This disruption of transcriptional programs can induce cell cycle arrest, senescence, and apoptosis in cancer cells, making this compound a promising candidate for cancer therapy.
Accurate determination of the optimal concentration of this compound is critical for in vitro studies to ensure reliable and reproducible results in cell viability assays. This document provides detailed application notes and protocols for determining the optimal this compound concentration for use in cell-based assays, with a focus on the MTT and CellTiter-Glo® assays.
Data Presentation
The following tables summarize typical concentration ranges for BET inhibitors and provide a template for presenting experimentally determined IC50 values for this compound.
Table 1: Reported IC50 Ranges for Various Pan-BET Inhibitors in Cancer Cell Lines
| BET Inhibitor | Cancer Type | Cell Line(s) | Reported IC50 Range |
| JQ1 | Multiple Myeloma | MM.1S | 50 - 500 nM |
| OTX015 (Birabresib) | Various Hematological | Various | 10 - 19 nM (EC50) |
| I-BET151 | MLL-fusion Leukemia | Various | Potent inhibition observed |
| ABBV-075 (Mivebresib) | Small-Cell Lung Cancer | MYC/MYCN amplified lines | High sensitivity reported |
Note: This table provides a general reference. The optimal concentration of this compound must be determined empirically for each cell line.
Table 2: Template for Recording Experimental IC50 Values for this compound
| Cell Line | Assay Type | Incubation Time (hours) | This compound IC50 (µM) |
| e.g., MCF-7 | MTT | 72 | User Determined |
| e.g., HeLa | MTT | 72 | User Determined |
| e.g., A549 | CellTiter-Glo® | 72 | User Determined |
| e.g., Jurkat | CellTiter-Glo® | 72 | User Determined |
Experimental Protocols
General Workflow for Determining Optimal this compound Concentration
A systematic approach is recommended to determine the optimal this compound concentration. This typically involves a range-finding experiment followed by a more precise IC50 determination.
Caption: Experimental workflow for determining the optimal this compound concentration.
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[1] Viable cells with active metabolism reduce MTT to a purple formazan product.[1]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a 2- or 3-fold dilution series.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
Incubate for the desired treatment period (typically 24, 48, or 72 hours).[2]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[3]
-
Incubate for 2-4 hours at 37°C.[2]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Mix thoroughly by gentle shaking or pipetting.
-
Read the absorbance at 570 nm using a plate reader.
-
Considerations for MTT Assay with BET Inhibitors:
Some compounds can interfere with the MTT assay, leading to an over- or underestimation of cell viability.[4][5] It is advisable to run a control plate with this compound in cell-free medium to check for any direct reaction with MTT. If interference is suspected, an alternative viability assay, such as CellTiter-Glo®, is recommended.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, which is a marker of metabolically active cells.[6]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, but use opaque-walled plates suitable for luminescence measurements. A typical starting point is 5,000 cells per well in a 96-well plate.[7]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound and treat the cells as described for the MTT assay.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
-
CellTiter-Glo® Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[7]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measure the luminescence of each well using a luminometer.
-
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of BET proteins, which leads to the downregulation of c-MYC transcription.[8] c-MYC is a master regulator of cell proliferation, and its suppression triggers a cascade of downstream events, including cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway of this compound action.
Conclusion
The protocols and application notes provided here offer a comprehensive guide for researchers to determine the optimal concentration of this compound for cell viability assays. By following a systematic approach and considering the specific characteristics of the chosen assay and cell line, investigators can obtain reliable and reproducible data to advance our understanding of the therapeutic potential of BET inhibitors in cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 6. CellTiter-Blue® Cell Viability Assay Protocol [promega.sg]
- 7. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of I-BET567 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of the pan-BET inhibitor, I-BET567, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, and consistent performance of the compound in downstream experimental assays.
This compound: Key Properties
Proper stock solution preparation begins with understanding the physicochemical properties of the compound. The following table summarizes essential data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈ClN₅O₂ | [] |
| Molecular Weight | 359.81 g/mol | [][2][3] |
| Appearance | White to off-white solid | [2] |
| Solubility in DMSO | 100 mg/mL | [2][4][5] |
| Molar Equivalent | 277.92 mM at 100 mg/mL | [2][4][5] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO, a common concentration for laboratory use.
Materials:
-
This compound powder (purity >98%)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)[4]
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
Procedure:
-
Determine the Required Mass:
-
Use the following formula to calculate the mass of this compound powder needed: Mass (mg) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Example for 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L x 0.001 L x 359.81 g/mol x 1000 = 3.5981 mg
-
-
Weighing the Compound:
-
Carefully weigh out the calculated mass (e.g., 3.60 mg) of this compound powder using an analytical balance.
-
Place the weighed powder directly into a sterile microcentrifuge tube or vial.
-
-
Dissolution in DMSO:
-
Add the desired volume of DMSO (e.g., 1 mL for a 10 mM solution) to the tube containing the this compound powder. It is recommended to use newly opened DMSO, as hygroscopic (water-absorbed) DMSO can negatively impact solubility.[2]
-
Tightly cap the tube.
-
-
Ensuring Complete Solubilization:
Stock Solution Storage and Handling:
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes.[5]
-
Storage Temperature:
-
Light Protection: this compound should be protected from light.[2][4] Store aliquots in an opaque container or a dark freezer.
-
Usage: When ready to use, thaw a single aliquot at room temperature. Once thawed, use it for your experiment and discard any unused portion of that aliquot to ensure experimental consistency.
Workflow Visualization
The following diagram illustrates the key steps in the preparation and storage of the this compound stock solution.
Caption: Workflow for preparing an this compound stock solution.
References
Application Notes and Protocols for I-BET567 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of I-BET567, a potent pan-BET (Bromodomain and Extra-Terminal) inhibitor, in preclinical xenograft mouse models of oncology. The following sections detail the quantitative data from efficacy studies, step-by-step experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation
The antitumor efficacy of this compound has been demonstrated in a human NMC (Nut Midline Carcinoma) xenograft mouse model. Oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.
| Cell Line | Mouse Strain | Dosage (mg/kg) | Administration Route | Dosing Schedule | Treatment Duration | Tumor Growth Inhibition (TGI) |
| NMC 11060 | NOD/SCID | 3 | Oral (p.o.) | Once daily | 20 days | Not significant |
| NMC 11060 | NOD/SCID | 10 | Oral (p.o.) | Once daily | 20 days | Significant [1] |
| NMC 11060 | NOD/SCID | 30 | Oral (p.o.) | Once daily | 20 days | Significant [1] |
Experimental Protocols
I. Preparation of this compound Formulation for Oral Administration
This protocol describes the preparation of a clear solution of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of ≥ 2.5 mg/mL in the dosing solution, a 25.0 mg/mL stock in DMSO can be prepared.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly by pipetting.
-
Add 50 µL of Tween-80 to the mixture and mix again until a homogenous solution is formed.
-
Finally, add 450 µL of saline to the tube to bring the total volume to 1 mL. Mix well.
-
The final formulation should be a clear solution. This protocol yields a solution with a concentration of ≥ 2.5 mg/mL of this compound.[1]
II. Establishment of Subcutaneous NMC 11060 Xenograft Mouse Model
This protocol outlines the procedure for establishing a subcutaneous tumor model using the NMC 11060 cell line in immunodeficient mice.
Materials:
-
NMC 11060 human cancer cell line
-
Culture medium (e.g., RPMI-1640) with appropriate supplements (e.g., 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Matrix (optional, but recommended for some cell lines to improve tumor take rate)
-
Female NOD/SCID mice (6-8 weeks old)
-
Syringes (1 mL) with 27-30 gauge needles
-
Hemocytometer or automated cell counter
-
Sterile centrifuge tubes
Procedure:
-
Cell Culture: Culture NMC 11060 cells in appropriate medium until they reach 70-80% confluency. Ensure the cells are in the logarithmic growth phase.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with culture medium containing serum.
-
Transfer the cell suspension to a sterile centrifuge tube and centrifuge.
-
Discard the supernatant and resuspend the cell pellet in cold, sterile PBS or serum-free medium.
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Assess cell viability using a method such as trypan blue exclusion. Viability should be >90%.
-
-
Preparation of Cell Suspension for Injection:
-
Centrifuge the cells again and resuspend the pellet in cold, sterile PBS at the desired concentration (e.g., 1 x 10^7 cells/mL).
-
If using Matrigel, resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel. Keep the suspension on ice to prevent the Matrigel from solidifying.
-
-
Subcutaneous Injection:
-
Anesthetize the mice according to approved institutional protocols.
-
Shave and sterilize the injection site on the flank of the mouse.
-
Gently pinch the skin and insert the needle subcutaneously.
-
Inject 100-200 µL of the cell suspension to deliver the desired number of cells (e.g., 1-2 x 10^6 cells).
-
Slowly withdraw the needle to prevent leakage of the cell suspension.
-
-
Post-Injection Monitoring:
-
Monitor the mice regularly for tumor growth and overall health.
-
Tumors are typically palpable within 1-2 weeks.
-
III. In Vivo Efficacy Study of this compound
This protocol describes the procedure for evaluating the antitumor efficacy of this compound in established xenograft models.
Materials:
-
Tumor-bearing mice (from Protocol II) with established tumors of a certain size (e.g., 100-200 mm³)
-
Prepared this compound formulation (from Protocol I)
-
Vehicle control solution (formulation without this compound)
-
Oral gavage needles
-
Calipers
-
Animal balance
Procedure:
-
Tumor Measurement and Randomization:
-
Once tumors reach the desired size, measure the tumor dimensions (length and width) using calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Randomize the mice into treatment and control groups with similar average tumor volumes.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the respective groups via oral gavage.
-
Follow the predetermined dosing schedule (e.g., once daily for 20 days).
-
-
Monitoring:
-
Measure tumor volumes and body weights of the mice 2-3 times per week.
-
Monitor the animals for any signs of toxicity or adverse effects throughout the study.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined maximum size, or at a fixed time point (e.g., 20 days).
-
Euthanize the mice according to approved institutional protocols.
-
-
Data Analysis:
-
Calculate the average tumor volume for each group at each measurement point.
-
Determine the Tumor Growth Inhibition (TGI) for the treatment groups compared to the control group.
-
Analyze the data for statistical significance.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound administration in xenograft mouse models.
Caption: this compound mechanism of action via BET protein inhibition and c-Myc downregulation.
References
Application Notes: Using I-BET567 in a ChIP-seq Experiment to Identify Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-BET567 is a potent, orally bioavailable, pan-BET (Bromodomain and Extra-Terminal) family inhibitor.[1][2] It targets the bromodomains of BET proteins, primarily BRD4, which are crucial "readers" of epigenetic marks.[3][4] BET proteins play a pivotal role in regulating gene expression by binding to acetylated lysine residues on histones and recruiting transcriptional machinery to promoters and enhancers. Dysregulation of BET protein activity is implicated in various diseases, including cancer and inflammation. This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and subsequently leading to the downregulation of target gene expression.
Chromatin Immunoprecipitation followed by sequencing (Ch ChIP-seq) is a powerful technique to identify the genome-wide binding sites of a protein of interest. When coupled with the use of a specific inhibitor like this compound, ChIP-seq can elucidate the direct impact of the inhibitor on the chromatin occupancy of its target. This application note provides a detailed protocol for utilizing this compound in a ChIP-seq experiment to identify the genomic binding sites of BET proteins, particularly BRD4, and to investigate the changes in their localization upon inhibition.
Mechanism of Action
BET proteins, most notably BRD4, act as scaffolds that connect chromatin to the transcriptional apparatus. They recognize and bind to acetylated histones at active gene regulatory elements. Upon binding, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to productive transcriptional elongation. This compound, by occupying the bromodomains of BET proteins, prevents their association with acetylated chromatin, thereby disrupting this cascade and inhibiting the transcription of key target genes, including oncogenes like MYC.
Data Presentation
The following table summarizes key quantitative data for this compound. Researchers should note that optimal concentrations for ChIP-seq experiments may vary depending on the cell type and experimental conditions and should be determined empirically.
| Parameter | Value | Cell Line / System | Reference |
| pIC50 (BRD4 BD1) | 6.9 | Biochemical Assay | [1][2] |
| pIC50 (BRD4 BD2) | 7.2 | Biochemical Assay | [1][2] |
| Mean gpIC50 (Cell Proliferation) | 6.2 (0.63 µM) | Human NMC cell line 11060 | [1][2] |
| Recommended Starting Concentration for ChIP-seq | 100 nM - 1 µM | Varies by cell type | Empirical |
| Typical Treatment Time for ChIP-seq | 1 - 6 hours | Varies by cell type | Empirical |
Signaling Pathway Diagram
References
Application Notes and Protocols for Western Blot Analysis of Protein Expression Following I-BET567 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-BET567 is a potent, orally bioavailable pan-BET (Bromodomain and Extra-Terminal) family inhibitor that targets the bromodomains of BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones and other proteins.[2][3] By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the transcriptional downregulation of key oncogenes and pro-inflammatory genes.[4] This mechanism of action results in the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer models.[5][6]
Western blot analysis is a fundamental technique to investigate the pharmacodynamic effects of this compound by quantifying changes in the expression levels of target proteins. This document provides detailed protocols for performing Western blot analysis on cell lysates treated with this compound, along with guidelines for data interpretation and presentation. The primary application is to confirm the on-target activity of this compound by observing the downregulation of known BET target proteins such as c-MYC and to explore its impact on other relevant signaling pathways.
Signaling Pathway
BET proteins, particularly BRD4, are critical for the transcriptional activation of genes involved in cell cycle progression and apoptosis. BRD4 recruits the positive transcription elongation factor b (P-TEFb) to gene promoters, which in turn phosphorylates RNA Polymerase II, initiating transcriptional elongation. This compound disrupts this interaction, leading to the suppression of target gene expression.
Experimental Protocols
A meticulously executed Western blot is critical for obtaining reliable and quantifiable data.[7][8] This protocol is optimized for cultured cells treated with this compound.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, or 72 hours). Ensure the final concentration of the vehicle is consistent across all conditions and does not exceed 0.1%.
Preparation of Cell Lysates
-
Harvesting Cells:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[9]
-
Aspirate the PBS completely.
-
Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to the dish (e.g., 1 mL for a 10 cm dish).[9]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
-
Cell Lysis:
-
Clarification of Lysate:
-
Protein Quantification:
SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Based on the protein concentration, dilute the lysates to the same concentration with lysis buffer.
-
Mix the desired amount of protein (typically 20-30 µg) with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).
-
Include a pre-stained protein ladder to monitor protein migration and estimate the molecular weight of the target protein.
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13]
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-c-MYC, anti-PARP, anti-Actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantitative Analysis
-
Image Acquisition: Capture images ensuring that the signal is within the linear range of detection and not saturated.[14]
-
Densitometry: Quantify the band intensity using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH, or total protein stain) to correct for variations in protein loading.[7][15]
-
Data Presentation: Express the results as a fold change relative to the vehicle-treated control.
Experimental Workflow
The following diagram illustrates the key steps in the Western blot analysis of this compound-treated cells.
Data Presentation
The following tables present hypothetical quantitative data from a Western blot analysis of a cancer cell line treated with increasing concentrations of this compound for 48 hours. The data is normalized to the β-actin loading control and expressed as a fold change relative to the vehicle-treated control.
Table 1: Effect of this compound on c-MYC Protein Expression
| Treatment | c-MYC (Normalized Intensity) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 1.00 ± 0.08 | 1.00 |
| This compound (100 nM) | 0.62 ± 0.05 | 0.62 |
| This compound (500 nM) | 0.25 ± 0.03 | 0.25 |
| This compound (1000 nM) | 0.11 ± 0.02 | 0.11 |
Table 2: Effect of this compound on Cleaved PARP Protein Expression
| Treatment | Cleaved PARP (Normalized Intensity) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 1.00 ± 0.12 | 1.00 |
| This compound (100 nM) | 1.85 ± 0.21 | 1.85 |
| This compound (500 nM) | 4.20 ± 0.35 | 4.20 |
| This compound (1000 nM) | 7.50 ± 0.68 | 7.50 |
Conclusion
The provided protocols and guidelines offer a robust framework for investigating the effects of this compound on protein expression using Western blot analysis. The dose-dependent decrease in the expression of the oncoprotein c-MYC and the corresponding increase in the apoptotic marker cleaved PARP are consistent with the known mechanism of action of BET inhibitors. This application note serves as a valuable resource for researchers in academic and industrial settings who are evaluating the therapeutic potential of this compound and other BET inhibitors. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing drug development programs.
References
- 1. Design, Synthesis, and Characterization of this compound, a Pan-Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. licorbio.com [licorbio.com]
- 9. bio-rad.com [bio-rad.com]
- 10. ulab360.com [ulab360.com]
- 11. origene.com [origene.com]
- 12. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 14. content.protocols.io [content.protocols.io]
- 15. licorbio.com [licorbio.com]
Application Notes and Protocols for RNA-seq Analysis of I-BET567 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing an RNA-sequencing (RNA-seq) experiment to measure gene expression changes induced by the pan-BET inhibitor, I-BET567. Detailed protocols for cell treatment, RNA extraction, library preparation, and bioinformatic analysis are included to ensure robust and reproducible results.
Introduction to this compound and its Mechanism of Action
This compound is a potent, orally bioavailable small molecule inhibitor that targets the bromodomain and extra-terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT)[1]. BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene loci. By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound displaces BET proteins from chromatin, leading to the suppression of target gene transcription[2][3]. This mechanism is particularly effective in downregulating the expression of key oncogenes such as MYC and components of the NF-κB signaling pathway, which are often dysregulated in cancer and inflammatory diseases.
Experimental Design Considerations
A well-designed RNA-seq experiment is crucial for obtaining high-quality and interpretable data. Key considerations include:
-
Cell Line Selection: Choose a cell line known to be sensitive to BET inhibitors or relevant to the disease model under investigation.
-
Concentration and Time-Course: Determine the optimal concentration and treatment duration for this compound. It is recommended to perform a dose-response and time-course experiment to identify a concentration that induces significant gene expression changes without causing excessive cytotoxicity. Based on available data for pan-BET inhibitors, a concentration range of 0.1 µM to 1 µM and time points between 6 and 24 hours are reasonable starting points[4][5].
-
Controls: Include a vehicle control (e.g., DMSO) to account for solvent effects.
-
Replicates: Use a minimum of three biological replicates for each condition to ensure statistical power for differential gene expression analysis.
Quantitative Data Summary
The following tables provide a framework for summarizing key quantitative data from the experimental workflow.
Table 1: this compound In Vitro Activity
| Parameter | Value | Cell Line | Reference |
| gpIC50 (Proliferation) | 0.63 µM | 11060 (human NMC) | [6] |
| pIC50 (BRD4 BD1) | 6.9 | Biochemical Assay | [6] |
| pIC50 (BRD4 BD2) | 7.2 | Biochemical Assay | [6] |
Table 2: Recommended Experimental Conditions for RNA-seq
| Parameter | Recommended Value | Notes |
| Cell Seeding Density | 2 x 10^6 cells / 10 cm dish | Adjust based on cell line doubling time to achieve 70-80% confluency at time of harvest. |
| This compound Concentration | 0.5 µM | To be optimized for the specific cell line. A dose-response is recommended. |
| Vehicle Control | 0.1% DMSO | Ensure the final DMSO concentration is consistent across all conditions. |
| Treatment Duration | 24 hours | To be optimized. A time-course (e.g., 6, 12, 24 hours) can reveal early and late response genes. |
| Number of Replicates | 3 biological replicates | Minimum for robust statistical analysis. |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding:
-
Culture the chosen cell line in appropriate media and conditions.
-
Seed 2 x 10^6 cells in 10 cm culture dishes and allow them to adhere and grow for 24 hours to reach 50-60% confluency.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 0.5 µM). Prepare a vehicle control medium with the same final concentration of DMSO (e.g., 0.1%).
-
-
Treatment:
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired duration (e.g., 24 hours) under standard culture conditions.
-
Protocol 2: RNA Extraction
This protocol utilizes a column-based RNA purification kit for high-quality total RNA.
-
Cell Lysis:
-
Aspirate the treatment medium.
-
Wash the cell monolayer once with ice-cold PBS.
-
Add 1 ml of TRIzol reagent directly to the dish and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube.
-
-
Phase Separation:
-
Incubate the lysate for 5 minutes at room temperature.
-
Add 200 µl of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 500 µl of isopropanol and mix gently.
-
Incubate for 10 minutes at room temperature and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully remove the ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA in RNase-free water.
-
-
Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratio of ~2.0 and A260/A230 ratio between 2.0 and 2.2.
-
Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument. Aim for an RNA Integrity Number (RIN) > 8.
-
Protocol 3: RNA-seq Library Preparation (Illumina TruSeq Stranded mRNA)
This protocol is a summary of the Illumina TruSeq Stranded mRNA library preparation kit. Refer to the manufacturer's guide for detailed instructions[1].
-
mRNA Purification:
-
Start with 100 ng to 1 µg of total RNA.
-
Purify poly-A containing mRNA using poly-T oligo-attached magnetic beads.
-
-
Fragmentation and Priming:
-
Fragment the purified mRNA into small pieces using divalent cations under elevated temperature.
-
Prime the fragmented RNA with random hexamers.
-
-
First Strand cDNA Synthesis:
-
Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
-
Second Strand cDNA Synthesis:
-
Synthesize the second strand of cDNA using DNA Polymerase I and RNase H. dUTP is incorporated to achieve strand specificity.
-
-
Adenylation of 3' Ends:
-
Add a single 'A' base to the 3' ends of the blunt-ended cDNA fragments to prepare them for adapter ligation.
-
-
Adapter Ligation:
-
Ligate Illumina sequencing adapters to the cDNA fragments.
-
-
Library Enrichment:
-
Enrich the adapter-ligated cDNA fragments through PCR amplification.
-
-
Library Quantification and Quality Control:
-
Quantify the final library concentration using qPCR or a fluorometric method (e.g., Qubit).
-
Assess the library size distribution using an Agilent Bioanalyzer.
-
Bioinformatic Analysis
A robust bioinformatic pipeline is essential for extracting meaningful biological insights from RNA-seq data.
-
Quality Control of Raw Reads:
-
Use tools like FastQC to assess the quality of the raw sequencing reads.
-
-
Read Alignment:
-
Align the reads to a reference genome (e.g., human genome build GRCh38) using a splice-aware aligner such as STAR or HISAT2.
-
-
Quantification of Gene Expression:
-
Generate a count matrix of the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
-
Differential Gene Expression Analysis:
-
Perform differential expression analysis between this compound-treated and vehicle-treated samples using R packages such as DESeq2 or edgeR[7]. These packages account for biological variability and differences in library size.
-
-
Functional Enrichment Analysis:
-
Identify enriched biological pathways and gene ontologies within the list of differentially expressed genes using tools like GSEA, DAVID, or Metascape.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
Caption: RNA-seq experimental workflow.
Bioinformatic Analysis Workflow Diagram
Caption: Bioinformatic analysis pipeline.
References
- 1. Design, Synthesis, and Characterization of this compound, a Pan-Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptome Analysis of Cells Exposed to Actinomycin D and Nutlin-3a Reveals New Candidate p53-Target Genes and Indicates That CHIR-98014 Is an Important Inhibitor of p53 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene Expression Profiling in Early Breast Cancer—Patient Stratification Based on Molecular and Tumor Microenvironment Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Synergistic Potential of Simultaneous Pan- or Isoform-Specific BET and SYK Inhibition in B-Cell Lymphoma: An In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptome analysis of iBET-151, a BET inhibitor alone and in combination with paclitaxel in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Whole-genome and transcriptome analysis enhances precision cancer treatment options - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for I-BET567 Treatment in Cell Cycle Analysis by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-BET567 is a potent, orally bioavailable, pan-Bromodomain and Extra-Terminal (BET) domain inhibitor.[1] BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes involved in cell proliferation and survival, such as MYC.[2][3] By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound disrupts the interaction between BET proteins and acetylated histones, leading to the downregulation of target gene expression. This inhibition of critical cell cycle regulators ultimately results in cell cycle arrest, primarily in the G1 phase, and can induce apoptosis in various cancer cell lines.[2][4]
These application notes provide a comprehensive guide for utilizing this compound in cell cycle analysis by flow cytometry, a powerful technique to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Mechanism of Action: this compound-Induced G1 Cell Cycle Arrest
This compound exerts its effect on the cell cycle primarily through the downregulation of the proto-oncogene MYC. The signaling pathway is initiated by the inhibition of BET proteins, which are essential for the transcriptional activation of MYC.
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
The following tables provide a template for summarizing the quantitative data obtained from flow cytometry analysis of various cancer cell lines treated with this compound. The data presented here is illustrative and should be replaced with experimental results.
Table 1: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 (Triple-Negative Breast Cancer) Cells
| Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle (DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| This compound (100 nM) | 58.9 ± 2.5 | 25.1 ± 1.8 | 16.0 ± 1.0 |
| This compound (500 nM) | 72.5 ± 3.0 | 15.3 ± 1.3 | 12.2 ± 0.9 |
| This compound (1 µM) | 85.1 ± 2.8 | 8.7 ± 0.9 | 6.2 ± 0.7 |
Table 2: Effect of this compound on Cell Cycle Distribution in MOLM-13 (Acute Myeloid Leukemia) Cells
| Treatment (48h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle (DMSO) | 40.5 ± 1.8 | 42.3 ± 2.0 | 17.2 ± 1.1 |
| This compound (50 nM) | 60.2 ± 2.2 | 28.9 ± 1.7 | 10.9 ± 0.8 |
| This compound (250 nM) | 78.9 ± 2.9 | 12.5 ± 1.1 | 8.6 ± 0.6 |
| This compound (500 nM) | 88.3 ± 2.5 | 6.1 ± 0.7 | 5.6 ± 0.5 |
Table 3: Effect of this compound on Cell Cycle Distribution in LNCaP (Prostate Cancer) Cells
| Treatment (72h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle (DMSO) | 55.1 ± 2.3 | 28.7 ± 1.6 | 16.2 ± 1.0 |
| This compound (250 nM) | 68.4 ± 2.7 | 19.5 ± 1.4 | 12.1 ± 0.9 |
| This compound (1 µM) | 82.0 ± 3.1 | 10.2 ± 1.0 | 7.8 ± 0.7 |
| This compound (5 µM) | 90.5 ± 2.6 | 4.3 ± 0.6 | 5.2 ± 0.4 |
Experimental Protocols
This section provides a detailed methodology for cell culture, this compound treatment, and subsequent cell cycle analysis by flow cytometry using propidium iodide (PI) staining.
Experimental Workflow
Materials
-
Cell Lines: MDA-MB-231, MOLM-13, LNCaP, or other cell lines of interest.
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): Calcium and magnesium-free, ice-cold.
-
Trypsin-EDTA: For adherent cells.
-
70% Ethanol: Ice-cold.
-
Propidium Iodide (PI)/RNase Staining Buffer:
-
Propidium Iodide (PI): Final concentration of 50 µg/mL.
-
RNase A: Final concentration of 100 µg/mL.
-
Triton X-100 (optional): 0.1% (v/v) for permeabilization.
-
Sodium Citrate (optional): For buffering.
-
-
Flow Cytometry Tubes
-
Flow Cytometer
Protocol
1. Cell Seeding and Treatment:
-
Culture cells in appropriate medium to ~70-80% confluency.
-
Seed cells into 6-well plates at a density that will not lead to overgrowth during the experiment (e.g., 1-5 x 10^5 cells/well for adherent cells).
-
Allow adherent cells to attach overnight.
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. A vehicle control (DMSO) at the same final concentration as the highest this compound dose should be included.
-
Remove the existing medium and add the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Fixation:
-
For adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with medium containing FBS and transfer the cell suspension to a centrifuge tube.
-
For suspension cells: Directly transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with 5 mL of ice-cold PBS.
-
Centrifuge again at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
3. Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubate the cells in the dark at room temperature for 30 minutes.
4. Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (e.g., FL2 or PE-Texas Red).
-
Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution. Gate on single cells to exclude doublets and debris. The software will model the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.
References
- 1. Cell cycle arrest and apoptotic induction in LNCaP cells by MCS‐C2, novel cyclin‐dependent kinase inhibitor, through p53/p21WAF1/CIP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methodological Considerations for Using I-BET Inhibitors in Inflammation Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key pathological feature of numerous diseases. The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, have emerged as pivotal epigenetic regulators in the transcription of inflammatory genes.[1] These "epigenetic readers" recognize acetylated lysine residues on histones and transcription factors, recruiting transcriptional machinery to specific gene promoters. Small molecule inhibitors targeting BET proteins, such as I-BET compounds (e.g., I-BET762, I-BET151), competitively bind to the bromodomains, preventing this interaction and thereby suppressing the expression of a subset of pro-inflammatory genes.[1][2]
These application notes provide a comprehensive overview of the methodological considerations for utilizing I-BET inhibitors in both in vitro and in vivo inflammation models, offering detailed protocols and data presentation guidelines for researchers.
Mechanism of Action in Inflammation
I-BET inhibitors exert their anti-inflammatory effects by disrupting the interaction between BET proteins (primarily BRD4) and acetylated transcription factors, most notably the p65 subunit of NF-κB.[1] In an inflammatory state, signaling cascades lead to the activation of NF-κB. The p65 subunit is acetylated, creating a binding site for the bromodomains of BRD4. This recruitment is essential for the transcriptional activation of a specific subset of NF-κB target genes, including various cytokines and chemokines.[1] I-BET inhibitors occupy the acetyl-lysine binding pocket of the bromodomains, preventing BRD4 recruitment and selectively suppressing the transcription of these key inflammatory mediators.[1][2]
In Vitro Models and Protocols
Cell-based assays are fundamental for dissecting the molecular effects of I-BET inhibitors on specific inflammatory pathways and cell types.
Key Cell Types and Stimuli
-
Macrophages: Primary bone marrow-derived macrophages (BMDMs), human monocyte-derived macrophages (MDMs), or cell lines like RAW 264.7 (murine) and THP-1 (human) are commonly used.[1][3]
-
Microglia: HMC3 cells are a suitable model for studying neuroinflammation.[4]
-
Fibroblasts: Gingival fibroblasts (GFs) and rheumatoid arthritis synovial fibroblasts (RASF) are used in models of periodontal disease and arthritis, respectively.[5][6]
-
T-Cells: Naïve CD4+ T cells are used to study the effects on differentiation and cytokine production.[7]
-
Common Stimuli: Lipopolysaccharide (LPS), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) are potent inducers of inflammatory responses.[1][5]
Protocol: LPS-Induced Cytokine Production in Macrophages
This protocol details the steps to assess the ability of an I-BET compound to suppress inflammatory cytokine production in macrophages stimulated with LPS.
Methodology:
-
Cell Plating: Seed macrophages (e.g., RAW 264.7) in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with a range of this compound concentrations (e.g., 0.1 to 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for a specified period (6 hours for gene expression, 24 hours for cytokine secretion).
-
Sample Harvesting:
-
Carefully collect the cell culture supernatant for cytokine analysis.
-
Wash the cells with PBS and lyse them using an appropriate buffer for RNA or protein extraction.
-
-
Analysis:
-
Cytokine Quantification: Measure levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or Luminex assays.
-
Gene Expression: Analyze mRNA levels of inflammatory genes (e.g., Tnf, Il6, Nos2, Cox2) using quantitative real-time PCR (qPCR).[5][8][9]
-
Protein Analysis: Assess the expression and phosphorylation status of key signaling proteins (e.g., p65, IκBα) via Western Blot.[9]
-
Protocol: Macrophage Polarization Assay
This protocol assesses the effect of this compound on the differentiation of macrophages into pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes.
References
- 1. Frontiers | Role of BET Proteins in Inflammation and CNS Diseases [frontiersin.org]
- 2. Pharmacological Inhibition of Bromodomain-Containing Proteins in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammatory M1-like macrophages polarized by NK-4 undergo enhanced phenotypic switching to an anti-inflammatory M2-like phenotype upon co-culture with apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BET inhibitor attenuates the inflammatory response and cell migration in human microglial HMC3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BET Bromodomain Inhibitors Suppress Inflammatory Activation of Gingival Fibroblasts and Epithelial Cells From Periodontitis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The bromodomain protein inhibitor I-BET151 suppresses expression of inflammatory genes and matrix degrading enzymes in rheumatoid arthritis synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of CD4+ T-cell cytokine production and autoimmunity by BET protein and c-Myc inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for I-BET567 Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for utilizing I-BET567 in combination with other therapeutic agents. The protocols detailed below are based on established methodologies for similar BET inhibitors and offer a framework for investigating synergistic anti-cancer effects.
Introduction to this compound
This compound is a potent, orally bioavailable pan-BET (Bromodomain and Extra-Terminal) inhibitor.[1][2][3] It functions by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), thereby preventing their interaction with acetylated histones.[1][4] This disruption of chromatin binding leads to the downregulation of key oncogenes, such as c-MYC and BCL2, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[4][5][6][7] Preclinical studies have demonstrated the efficacy of this compound and other BET inhibitors in various cancer models, and combination strategies are being actively explored to enhance therapeutic efficacy and overcome resistance.[8][9][10][11]
This compound in Combination with PARP Inhibitors
Rationale: BET inhibitors have been shown to downregulate key proteins involved in the DNA damage response, including those in the homologous recombination pathway. This creates a synthetic lethal interaction with PARP (Poly(ADP-ribose) polymerase) inhibitors, which are particularly effective in cells with compromised DNA repair mechanisms. The combination of a BET inhibitor and a PARP inhibitor has demonstrated synergistic effects in various cancer models, including those proficient in homologous recombination.[4][9][10][12]
Quantitative Data Summary
Data presented below is for the BET inhibitor I-BET762, a close structural and functional analog of this compound, in combination with the PARP inhibitor olaparib, and is intended to serve as a strong proxy.
| Cell Line | Cancer Type | Drug Combination | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) | Synergy |
| MDA-MB-231 | Triple-Negative Breast Cancer | I-BET762 + Olaparib | I-BET762: ~0.5 µM; Olaparib: ~5 µM | Not specified | < 1 | Synergistic |
| OVCAR10 | Ovarian Cancer | I-BET762 + Olaparib | Not specified | Not specified | < 1 | Synergistic |
| VCaP | Prostate Cancer | I-BET762 + Olaparib | Not specified | Not specified | < 1 | Synergistic |
| KKU-055 | Cholangiocarcinoma | I-BET762 + Olaparib | Not specified | Not specified | 0.1 - 0.8 | Synergistic |
| KKU-100 | Cholangiocarcinoma | I-BET762 + Olaparib | Not specified | Not specified | 0.1 - 0.8 | Synergistic |
Signaling Pathway Diagram
Caption: this compound and PARP inhibitor synergistic pathway.
Experimental Protocols
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, OVCAR10) in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound, a PARP inhibitor (e.g., olaparib, rucaparib), or the combination of both at a constant ratio. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine IC50 values for single agents and the combination. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound, a PARP inhibitor, or the combination for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize mice into four groups: Vehicle control, this compound alone, PARP inhibitor alone, and the combination of this compound and the PARP inhibitor.
-
Drug Administration: Administer drugs as per the determined schedule and dosage (e.g., this compound orally once daily, PARP inhibitor intraperitoneally once daily).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
This compound in Combination with HDAC Inhibitors
Rationale: BET inhibitors and Histone Deacetylase (HDAC) inhibitors both target epigenetic mechanisms that are often dysregulated in cancer. Their combination has been shown to have synergistic effects by co-regulating gene expression programs involved in cell cycle control and apoptosis.[5][13][14]
Quantitative Data Summary
Data presented below is for the BET inhibitor I-BET151, a close analog of this compound, in combination with the HDAC inhibitor panobinostat.
| Cell Line | Cancer Type | Drug Combination | Apoptosis Induction (Combination vs. Single Agent) | Cell Cycle Arrest | Synergy |
| Melanoma Cell Lines | Melanoma | I-BET151 + Panobinostat | Synergistic increase in apoptosis | G1 arrest | Synergistic |
Signaling Pathway Diagram
Caption: this compound and HDAC inhibitor synergistic pathway.
Experimental Protocols
The experimental protocols for cell viability, apoptosis, and in vivo xenograft models are similar to those described for the PARP inhibitor combination. The key difference will be the substitution of the PARP inhibitor with an HDAC inhibitor (e.g., panobinostat, vorinostat).
This compound in Combination with Chemotherapy
Rationale: BET inhibitors can sensitize cancer cells to the cytotoxic effects of conventional chemotherapy. By downregulating survival pathways and inducing cell cycle arrest, BET inhibitors can lower the threshold for chemotherapy-induced apoptosis.[14]
Quantitative Data Summary
Specific quantitative data for this compound in combination with chemotherapy is limited. The table below provides a general framework for data presentation based on expected outcomes from studies with other BET inhibitors.
| Cell Line | Cancer Type | Chemotherapeutic Agent | This compound Concentration | Chemotherapy IC50 (Alone) | Chemotherapy IC50 (with this compound) | Fold Sensitization |
| A549 | Non-Small Cell Lung Cancer | Paclitaxel | (e.g., 100 nM) | (e.g., 50 nM) | (e.g., 10 nM) | 5 |
| HCT116 | Colorectal Cancer | Cisplatin | (e.g., 100 nM) | (e.g., 10 µM) | (e.g., 2 µM) | 5 |
Experimental Workflow Diagram
References
- 1. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models | PLOS One [journals.plos.org]
- 2. BET bromodomain inhibition synergizes with PARP inhibitor in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Characterization of this compound, a Pan-Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET inhibitors synergize with venetoclax to induce apoptosis in MYC-driven lymphomas with high BCL-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET, SRC, and BCL2 family inhibitors are synergistic drug combinations with PARP inhibitors in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repression of BET activity sensitizes homologous recombination–proficient cancers to PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the cytotoxicity of the Bithionol - cisplatin combination in a panel of human ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination Therapies to Improve the Efficacy of Immunotherapy in Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of I-BET567 in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most challenging malignancies to treat, with limited therapeutic options and a dismal prognosis. The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) have emerged as critical regulators of gene transcription, playing a pivotal role in the expression of key oncogenes such as c-MYC.[1][2] Inhibition of these "epigenetic readers" presents a promising therapeutic strategy for various cancers, including pancreatic cancer.
I-BET567 is an orally bioavailable, potent pan-BET inhibitor that has demonstrated efficacy in preclinical mouse models of oncology.[3][4] While direct in vivo efficacy data for this compound specifically in pancreatic cancer models is not extensively published, this document provides a comprehensive overview of the expected mechanism of action, representative in vivo study protocols based on data from other cancer models and similar BET inhibitors, and the anticipated signaling pathways involved.
Mechanism of Action of BET Inhibitors in Pancreatic Cancer
BET inhibitors function by competitively binding to the acetyl-lysine binding pockets of BET proteins, thereby displacing them from chromatin. This leads to the downregulation of key oncogenic transcriptional programs. In pancreatic cancer, the anti-tumor activity of BET inhibitors is thought to be mediated through several mechanisms:
-
c-MYC Suppression: A primary mechanism of action for BET inhibitors is the transcriptional repression of the c-MYC oncogene, which is frequently overexpressed in pancreatic cancer and drives cell proliferation.[1][5]
-
Inhibition of Inflammatory Signaling: BET inhibitors can suppress inflammatory signals within the tumor microenvironment, which are known to contribute to pancreatic cancer progression.[5]
-
Cell Cycle Arrest: By downregulating critical cell cycle regulators, BET inhibitors can induce cell cycle arrest, thereby inhibiting tumor growth.
-
Induction of Apoptosis: The suppression of oncogenic survival signals by BET inhibitors can lead to the induction of programmed cell death (apoptosis) in cancer cells.
This compound In Vivo Efficacy Data (Representative)
While specific quantitative data for this compound in pancreatic cancer models is not publicly available, a study in a non-pancreatic cancer xenograft model (NMC 11060) provides insight into its in vivo activity.
| Compound | Model | Dosing Schedule | Efficacy Outcome |
| This compound | NMC 11060 Xenograft | 3, 10, and 30 mg/kg, p.o., once daily for 20 days | Significant reduction in tumor growth observed at 10 and 30 mg/kg compared to vehicle controls.[6] |
Note: This data is from a non-pancreatic cancer model and should be considered representative of this compound's potential in vivo anti-tumor activity.
Experimental Protocols
The following protocols are representative methodologies for conducting in vivo efficacy studies of BET inhibitors in pancreatic cancer models, based on published studies with similar compounds like JQ1 and I-BET762.
Pancreatic Cancer Xenograft Model Protocol
-
Cell Culture:
-
Culture human pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, or patient-derived cells) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Harvest cells during the logarithmic growth phase for implantation.
-
-
Animal Husbandry:
-
Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old.
-
House animals in a specific pathogen-free facility with access to food and water ad libitum.
-
Allow a one-week acclimatization period before the start of the experiment.
-
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 pancreatic cancer cells, resuspended in a 1:1 mixture of serum-free media and Matrigel, into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Treatment Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
This compound Formulation: Prepare this compound in a vehicle suitable for oral gavage (e.g., 1% (w/v) methylcellulose in water).[6]
-
Dosing: Based on available data, a starting dose range of 10-30 mg/kg administered orally once daily is recommended.[6] The control group should receive the vehicle only.
-
Treat animals for a predetermined period (e.g., 21-28 days).
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
For survival studies, monitor animals until a predetermined endpoint is reached (e.g., tumor volume exceeding a certain limit or signs of morbidity).
-
Patient-Derived Xenograft (PDX) Model Protocol
For a more clinically relevant model, patient-derived xenografts can be utilized.
-
Tumor Acquisition: Obtain fresh tumor tissue from consenting patients undergoing surgical resection for pancreatic cancer.
-
Implantation: Implant small fragments of the tumor tissue subcutaneously into the flanks of immunodeficient mice.
-
Passaging: Once tumors are established, they can be serially passaged into new cohorts of mice for expansion and subsequent efficacy studies.
-
Treatment and Evaluation: Follow the same procedures for treatment administration and efficacy evaluation as described for the cell line-derived xenograft model.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits BET proteins, disrupting oncogenic transcription.
Caption: Workflow for assessing this compound efficacy in pancreatic cancer models.
References
- 1. Gene expression profiling of patient‐derived pancreatic cancer xenografts predicts sensitivity to the BET bromodomain inhibitor JQ1: implications for individualized medicine efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET bromodomain inhibitors block growth of pancreatic cancer cells in three-dimensional collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Characterization of this compound, a Pan-Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. Combined inhibition of BET family proteins and histone deacetylases as a potential epigenetics-based therapy for pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing I-BET567 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the target engagement of I-BET567, a potent pan-BET inhibitor, in a cellular context. The following protocols for Cellular Thermal Shift Assay (CETSA) and NanoBRET Target Engagement Assay offer robust methods to quantify the interaction of this compound with its intended targets, the Bromodomain and Extra-Terminal (BET) family of proteins.
Introduction to this compound and Target Engagement
This compound is a small molecule inhibitor that targets the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), which are crucial readers of epigenetic marks.[1] These proteins play a pivotal role in regulating gene transcription by binding to acetylated lysine residues on histones and recruiting transcriptional machinery.[2] Dysregulation of BET protein activity is implicated in various diseases, including cancer and inflammation.[3][4]
Target engagement assays are critical in drug discovery to confirm that a compound interacts with its intended molecular target within the complex environment of a living cell.[4] Quantifying target engagement helps establish structure-activity relationships and provides evidence for the mechanism of action.[4] This document outlines two widely used techniques to measure the cellular target engagement of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound, providing a reference for its potency.
| Parameter | Target | Value | Assay Type | Reference |
| pIC50 | BRD4 BD1 | 6.9 | Biochemical Assay | [5] |
| pIC50 | BRD4 BD2 | 7.2 | Biochemical Assay | [5] |
| gpIC50 | Proliferation | 6.2 (0.63 µM) | Cell-based Assay (NMC 11060 cells, 72h) | [5] |
Signaling Pathway and Mechanism of Action
This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin.[2] This prevents the recruitment of transcriptional regulators, leading to the downregulation of key oncogenes such as c-MYC and pro-inflammatory genes. The diagram below illustrates the general mechanism of action for BET inhibitors like this compound.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[6][7]
Experimental Workflow
Detailed Protocol
a. Cell Culture and Treatment
-
Culture a human cell line (e.g., HEK293T or a relevant cancer cell line) in appropriate media to ~80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 1-3 hours) at 37°C.[8]
b. Cell Harvesting and Heating
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension (e.g., 100 µL per tube) into PCR tubes.[8]
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 65°C in 2.5°C increments) using a thermal cycler, followed by cooling to 25°C for 3 minutes.[8] Include a non-heated control.
c. Cell Lysis and Fractionation
-
Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing in a 37°C water bath.[9]
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).[9]
d. Protein Analysis
-
Collect the supernatant and determine the protein concentration using a Bradford assay.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling for 5-10 minutes.
-
Perform Western blotting to detect the target protein (e.g., BRD4) in the soluble fractions. Use an appropriate loading control that is not temperature-sensitive.[10]
e. Data Analysis
-
Quantify the band intensities from the Western blots.
-
Plot the relative amount of soluble protein as a function of temperature for both this compound-treated and vehicle-treated samples to generate "melting curves."
-
A shift in the melting curve to higher temperatures for the this compound-treated samples indicates target engagement and stabilization of the protein.
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a proximity-based assay that measures compound binding to a target protein in living cells in real-time.[11] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer.[12]
Experimental Workflow
Detailed Protocol
a. Cell Preparation and Transfection
-
Co-transfect HEK293 cells with a vector expressing the target BET protein (e.g., BRD4) fused to NanoLuc® luciferase.[13]
-
Twenty-four hours post-transfection, harvest the cells and resuspend them in Opti-MEM.
b. Assay Plate Setup
-
Seed the transfected cells into a 384-well white assay plate.[1]
-
Prepare serial dilutions of this compound in Opti-MEM.
c. Compound and Tracer Addition
-
Add the NanoBRET™ tracer (a fluorescent ligand that binds to the target protein) to the cells at a pre-determined optimal concentration.
-
Immediately add the this compound dilutions or vehicle control to the wells.
-
Incubate the plate for 1-2 hours at 37°C.[13]
d. Signal Detection
-
Add the Nano-Glo® substrate to all wells.
-
Measure the luminescence signal at two wavelengths using a plate reader equipped with appropriate filters: one for the NanoLuc® donor (e.g., 460 nm) and one for the tracer acceptor (e.g., >600 nm).[1]
e. Data Analysis
-
Calculate the corrected NanoBRET™ ratio by dividing the acceptor emission by the donor emission for each well.
-
Plot the corrected NanoBRET™ ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer from the target protein.[13]
By following these detailed protocols, researchers can effectively assess the cellular target engagement of this compound, providing crucial data for its development as a therapeutic agent.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Characterization of this compound, a Pan-Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A superior loading control for the cellular thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 13. reactionbiology.com [reactionbiology.com]
Practical Guide to Using I-BET567 in a Molecular Biology Lab
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: I-BET567 is a potent, orally active, pan-BET (Bromodomain and Extra-Terminal domain) inhibitor.[1][2] It targets the bromodomains of BET proteins, particularly BRD4, preventing them from binding to acetylated histones on chromatin. This disruption of protein-protein interactions leads to the downregulation of key oncogenes and inflammatory genes, making this compound a valuable tool for research in oncology and inflammation.[3][4][5][6]
Mechanism of Action: BET proteins, like BRD4, act as epigenetic "readers" that recognize acetylated lysine residues on histone tails.[3] This binding recruits transcriptional machinery, such as the Mediator complex and P-TEFb, to promote the expression of target genes, including critical oncogenes like c-MYC and anti-apoptotic factors like BCL2.[3][7][8] this compound mimics the structure of acetylated lysine, competitively binding to the bromodomains of BET proteins and displacing them from chromatin.[3] This leads to the transcriptional repression of BET target genes, resulting in cell cycle arrest and apoptosis in susceptible cancer cells.[3][7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on preclinical studies.
| Parameter | Value | Cell Line / Model | Reference |
| pIC50 (BRD4 BD1) | 6.9 | Biochemical Assay | [1][2] |
| pIC50 (BRD4 BD2) | 7.2 | Biochemical Assay | [1][2] |
| gpIC50 (Cell Proliferation) | 0.63 µM | Human NMC cell line 11060 (72h) | [1][2] |
| In Vitro Concentration Range | 1.5 nM - 30 µM | Human NMC cell line 11060 | [1][2] |
| In Vivo Dosage | 3, 10, 30 mg/kg (oral, daily for 20 days) | Mouse Xenograft Model | [1][2] |
| Aqueous Solubility | ≥ 2.5 mg/mL | In 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | N/A | [1] |
Signaling Pathway and Workflow Diagrams
Experimental Protocols
Cell Viability / Proliferation Assay
This protocol is used to determine the concentration-dependent effect of this compound on cell proliferation.
Materials:
-
Leukemia cell lines (e.g., MV4;11, MOLM13)[7]
-
Appropriate cell culture medium (e.g., RPMI + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well opaque-walled plates for luminescence assays
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical final concentration range would be from 1 nM to 30 µM.[1] Include a DMSO-only well as a vehicle control.
-
Treatment: Add the diluted this compound or DMSO control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).[1][2]
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Western Blot for MYC and BCL2 Expression
This protocol assesses changes in the protein levels of key this compound targets.[8][9]
Materials:
-
Cells treated with this compound and vehicle control
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-BCL2, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treating cells with this compound (e.g., 500 nM for 6-24 hours), wash them with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.[10][11]
-
Protein Quantification: Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C.[10] Collect the supernatant and determine the protein concentration using a BCA assay.[10]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5-10 minutes.[11]
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-MYC, BCL2, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation.[10]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each.[12] Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[10]
Chromatin Immunoprecipitation (ChIP)
This protocol is designed to determine if this compound treatment displaces BRD4 from specific gene promoters, such as MYC or BCL2.[7][14]
Materials:
-
Cells treated with this compound and vehicle control
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Lysis Buffer (supplemented with protease inhibitors)
-
ChIP-grade anti-BRD4 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting gene promoters of interest (e.g., MYC)
Procedure:
-
Cross-linking: Treat cells with this compound or DMSO for a specified time (e.g., 4-6 hours). Add formaldehyde to a final concentration of 1% and incubate for 10-15 minutes at room temperature to cross-link proteins to DNA.[15][16]
-
Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.[15][16]
-
Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in lysis buffer and incubate on ice.[15]
-
Chromatin Shearing: Sonicate the lysate to shear the chromatin into fragments of approximately 200-1000 bp.[15] Centrifuge to pellet debris.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Take an aliquot of the supernatant as the "input" control.
-
Incubate the remaining chromatin overnight at 4°C with an anti-BRD4 antibody or a negative control (IgG).[17]
-
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.[15]
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[18]
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.[18]
-
DNA Purification: Purify the immunoprecipitated DNA and the input DNA using a DNA purification kit.[15]
-
Analysis: Use quantitative PCR (qPCR) with primers specific to the promoter regions of target genes like MYC and BCL2 to quantify the enrichment of BRD4 binding. Results are typically expressed as a percentage of the input DNA. A reduction in signal in this compound-treated samples compared to the control indicates displacement of BRD4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Characterization of this compound, a Pan-Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models | PLOS One [journals.plos.org]
- 9. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 16. youtube.com [youtube.com]
- 17. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting I-BET567 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-BET inhibitor, I-BET567. The following information is designed to address common challenges related to the solubility of this compound in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1] this compound is highly soluble in DMSO, with concentrations up to 100 mg/mL achievable.[1] For optimal results, use anhydrous (dry) DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound. It may be necessary to use an ultrasonic bath to fully dissolve the compound.[1]
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening?
A2: This is a common issue known as "precipitation upon dilution" and occurs because this compound, like many small molecule inhibitors, has poor aqueous solubility. When the DMSO stock is diluted into an aqueous buffer (e.g., PBS or cell culture medium), the compound's concentration may exceed its solubility limit in the final aqueous environment, causing it to crash out of solution. To mitigate this, it is crucial to employ proper dilution techniques and potentially use solubility enhancers.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant toxic effects.[2][3] However, some sensitive cell lines may be affected by concentrations as low as 0.1%.[3][4] It is always recommended to perform a vehicle control experiment with the same final concentration of DMSO to assess its effect on your specific cell line.
Q4: How can I improve the solubility of this compound in my aqueous working solution?
A4: Several strategies can be employed to improve the aqueous solubility of this compound:
-
Use of Co-solvents: For in vivo studies, co-solvents such as PEG300 and Tween-80 are often used in combination with DMSO and saline.[1] For in vitro assays, the use of such co-solvents should be carefully evaluated for compatibility with your specific experimental setup.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[5][6] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has been used to formulate this compound for in vivo studies and can be considered for in vitro applications.[1]
-
Sonication and Gentle Warming: Brief sonication or gentle warming (e.g., to 37°C) of the final working solution can help to dissolve small amounts of precipitate.[7] However, be cautious with heating as it could potentially degrade the compound.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.
Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
| Potential Cause | Recommended Action | Rationale |
| High final concentration of this compound | Lower the final concentration of this compound in your working solution. | The concentration of this compound may be exceeding its solubility limit in the aqueous buffer. |
| Rapid addition of DMSO stock to buffer | Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring.[8] | This rapid dispersion prevents localized high concentrations of the compound that can lead to immediate precipitation. |
| Low temperature of the aqueous buffer | Ensure your aqueous buffer is at room temperature or 37°C before adding the DMSO stock. | Solubility of many compounds decreases at lower temperatures. |
| High final concentration of DMSO | While counterintuitive, a very high DMSO concentration in the final solution can sometimes cause precipitation of buffer salts. Ensure the final DMSO concentration is appropriate for your assay (typically ≤0.5%). | Maintaining a low final DMSO concentration is also critical for minimizing solvent-induced artifacts in biological assays. |
Issue 2: Working solution appears cloudy or develops a precipitate over time.
| Potential Cause | Recommended Action | Rationale |
| Supersaturated solution | Prepare fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions of this compound. | Over time, even in a seemingly clear solution, nucleation and crystal growth can occur if the solution is supersaturated. |
| Instability in aqueous buffer | Assess the stability of this compound in your specific buffer system over the time course of your experiment. While specific stability data is limited, prolonged incubation in aqueous solutions can lead to degradation or precipitation. | If instability is suspected, minimize the time the compound spends in the aqueous buffer before being added to the experimental system. |
| Microbial contamination | Visually inspect the culture for signs of contamination (e.g., turbidity, color change of the medium). If contamination is suspected, discard the solution and prepare a fresh one using sterile techniques. | Microbial growth can alter the pH and composition of the medium, leading to precipitation of the compound or the appearance of particulate matter. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Tare a sterile amber vial on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
-
If necessary, use an ultrasonic bath for a short period to aid dissolution.
-
Store the stock solution at -20°C or -80°C, protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
This protocol provides a general guideline for preparing a working solution of this compound for in vitro cell-based assays, aiming for a final DMSO concentration of ≤ 0.5%.
-
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium or desired aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Warm the cell culture medium or aqueous buffer to the desired temperature (typically 37°C for cell-based assays).
-
In a sterile tube, add the required volume of the warmed medium/buffer.
-
While vigorously vortexing the medium/buffer, add the required volume of the this compound DMSO stock solution dropwise. For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock, add 10 µL of the stock to 9.99 mL of medium. This results in a final DMSO concentration of 0.1%.
-
Continue vortexing for an additional 30 seconds to ensure the solution is well-mixed.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately in your experiment.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (277.92 mM) | Ultrasonic bath may be needed. Use of newly opened, anhydrous DMSO is recommended.[1] |
| Aqueous Buffers (e.g., PBS, cell culture media) | Poorly soluble | Prone to precipitation, especially at higher concentrations. |
Table 2: Example Formulations for In Vivo Studies
| Formulation Components | Final Concentration of this compound |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
Note: These formulations are for in vivo use and may not be directly applicable to in vitro cell culture experiments due to potential toxicity of the excipients.
Visualizations
This compound Mechanism of Action: Downregulation of c-Myc
BET inhibitors like I-BET576 function by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). This prevents the interaction of BET proteins with acetylated histones and transcription factors, leading to the downregulation of key oncogenes such as c-Myc.[9][10][11]
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. humapub.com [humapub.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Technical Support Center: Optimizing I-BET567 Dosage to Minimize In Vivo Toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo dosage of I-BET567, a pan-BET inhibitor, to achieve therapeutic efficacy while minimizing toxicity. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active pan-BET (Bromodomain and Extra-Terminal domain) inhibitor. It competitively binds to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), preventing their interaction with acetylated lysine residues on histone and non-histone proteins. This disruption of protein-protein interactions leads to the downregulation of key oncogenes and pro-inflammatory genes, resulting in anti-tumor and anti-inflammatory effects.
Q2: What are the known on-target toxicities associated with pan-BET inhibitors like this compound?
A2: The primary on-target toxicities of pan-BET inhibitors stem from their mechanism of action in normal tissues. These commonly include:
-
Hematological Toxicity: Thrombocytopenia (low platelet count) is a frequent dose-limiting toxicity. Decreases in other hematopoietic cell lineages, such as lymphocytes, have also been observed.
-
Gastrointestinal (GI) Toxicity: Symptoms can include diarrhea, nausea, vomiting, and weight loss. These effects are thought to be due to the role of BET proteins in maintaining the intestinal stem cell population and epithelial integrity.
Q3: What is a recommended starting dose for this compound in a mouse model of oncology?
A3: Based on preclinical studies, a starting dose of 3 mg/kg administered orally once daily can be considered. Efficacy in a mouse xenograft model was observed at doses of 10 mg/kg and 30 mg/kg, administered orally once daily for 20 days. It is crucial to perform a dose-escalation study in your specific animal model to determine the optimal therapeutic window.
Q4: How can I monitor for hematological toxicity during my this compound in vivo study?
A4: Regular monitoring of blood parameters is essential. This can be achieved by collecting small blood samples (e.g., via tail vein) at baseline and at regular intervals throughout the study. A complete blood count (CBC) should be performed to assess platelet counts, as well as red and white blood cell counts.
Q5: What are the signs of gastrointestinal toxicity to watch for in my animal models?
A5: Monitor your animals daily for clinical signs of GI toxicity, including:
-
Weight loss
-
Changes in fecal consistency (diarrhea)
-
Reduced food and water intake
-
Lethargy and ruffled fur
Troubleshooting Guides
Issue 1: Significant Weight Loss and Poor General Health in Treated Animals
-
Possible Cause: The administered dose of this compound is too high and is causing excessive toxicity.
-
Troubleshooting Steps:
-
Dose Reduction: Immediately reduce the dose of this compound. If significant toxicity is observed at 30 mg/kg, consider reducing the dose to 10 mg/kg or lower.
-
Dosing Schedule Modification: If once-daily dosing is not well-tolerated, consider an intermittent dosing schedule (e.g., dosing every other day or 5 days on/2 days off) to allow for recovery.
-
Supportive Care: Ensure animals have easy access to food and water. Providing a highly palatable, soft diet can help maintain caloric intake.
-
Euthanasia Criteria: Establish clear humane endpoints for euthanasia based on the percentage of body weight loss and clinical signs of distress to prevent unnecessary suffering.
-
Issue 2: Severe Thrombocytopenia Observed in Treated Groups
-
Possible Cause: this compound is inducing on-target hematological toxicity.
-
Troubleshooting Steps:
-
Dose Titration: Perform a dose-response study to identify the maximum tolerated dose (MTD) at which thrombocytopenia is manageable.
-
Pharmacodynamic (PD) Monitoring: Correlate the platelet count nadir with the pharmacokinetic (PK) profile of this compound to understand the time course of toxicity and recovery.
-
Combination Therapy Considerations: If this compound is being used in combination with other agents, be aware of potential overlapping hematological toxicities.
-
Issue 3: Lack of Tumor Growth Inhibition at Non-toxic Doses
-
Possible Cause: The administered dose is below the therapeutic threshold.
-
Troubleshooting Steps:
-
Dose Escalation: Cautiously escalate the dose of this compound while closely monitoring for signs of toxicity.
-
Pharmacokinetic Analysis: Determine the plasma and tumor concentrations of this compound to ensure adequate drug exposure.
-
Target Engagement Biomarkers: Assess the modulation of downstream targets of BET inhibition in tumor tissue (e.g., c-Myc expression) to confirm that the drug is hitting its target at the administered dose.
-
Combination Strategies: Consider combining this compound with other anti-cancer agents to enhance efficacy at a well-tolerated dose.
-
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in a Mouse Xenograft Model
| Dosage (Oral, Once Daily) | Treatment Duration | Outcome |
| 3 mg/kg | 20 days | Not reported to have significant anti-tumor effect |
| 10 mg/kg | 20 days | Significant reduction in tumor growth |
| 30 mg/kg | 20 days | Significant reduction in tumor growth |
Data sourced from MedchemExpress product information.
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment of this compound in Mice
-
Animal Model: Select an appropriate mouse strain for your cancer model (e.g., NOD/SCID for xenografts).
-
Dose Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Dose Administration: Administer this compound orally via gavage at the desired doses (e.g., 3, 10, 30 mg/kg) and schedule (e.g., once daily). Include a vehicle control group.
-
Clinical Observations: Monitor the animals daily for:
-
Body weight
-
Clinical signs of toxicity (lethargy, ruffled fur, hunched posture)
-
Signs of gastrointestinal distress (diarrhea)
-
Food and water consumption
-
-
Hematological Analysis:
-
Collect blood samples (e.g., 50 µL) from the tail vein at baseline (Day 0) and at regular intervals (e.g., weekly) during the study.
-
Perform a complete blood count (CBC) to determine platelet, red blood cell, and white blood cell counts.
-
-
Serum Biochemistry:
-
At the end of the study, collect blood via cardiac puncture and separate the serum.
-
Analyze serum for markers of liver function (ALT, AST) and kidney function (BUN, creatinine).
-
-
Histopathology:
-
At necropsy, collect major organs (liver, spleen, kidneys, intestine, etc.).
-
Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Stain tissue sections with hematoxylin and eosin (H&E) for histopathological evaluation by a qualified pathologist.
-
Protocol 2: Monitoring Thrombocytopenia in Mice
-
Blood Collection:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Make a small incision in the lateral tail vein with a sterile scalpel or needle.
-
Collect 20-50 µL of blood into an EDTA-coated micro-collection tube to prevent coagulation.
-
Gently invert the tube several times to mix the blood with the anticoagulant.
-
-
Platelet Counting:
-
Use an automated hematology analyzer for accurate and rapid platelet counting.
-
Alternatively, manual counting can be performed using a hemocytometer. Dilute the blood sample with a platelet-specific diluent and count the platelets in the designated area of the hemocytometer under a microscope.
-
-
Data Analysis:
-
Calculate the mean platelet count for each treatment group at each time point.
-
Compare the platelet counts of the this compound-treated groups to the vehicle control group to determine the extent of thrombocytopenia.
-
Visualizations
identifying and mitigating off-target effects of I-BET567
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of I-BET567, a potent pan-BET (Bromodomain and Extra-Terminal) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, potent pan-BET inhibitor. It functions by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing their interaction with acetylated lysine residues on histone tails.[1][2][3] This displacement from chromatin leads to the downregulation of key oncogenes and inflammatory genes, making it a candidate for investigation in oncology and inflammation.[1][2][3]
Q2: What are off-target effects and why are they a concern with pan-BET inhibitors like this compound?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended targets. For pan-BET inhibitors, which target a family of structurally similar bromodomains, there is a potential for binding to other non-BET bromodomain-containing proteins or even unrelated proteins. These off-target interactions can lead to unexpected cellular phenotypes, toxicity, and a misinterpretation of experimental results. Given the broad role of BET proteins in gene regulation, even on-target effects can lead to toxicities in non-diseased tissues.
Q3: What are the known off-target effects of this compound?
Q4: How can I proactively mitigate potential off-target effects in my experiments with this compound?
A4: Several strategies can be employed:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect in your model system to minimize engagement with lower-affinity off-targets.
-
Use orthogonal controls: Employ a structurally different pan-BET inhibitor to confirm that the observed phenotype is due to BET inhibition and not a specific off-target effect of this compound's chemical scaffold.
-
Perform rescue experiments: If possible, overexpressing the target BET protein (e.g., BRD4) could rescue the phenotype, providing evidence for on-target action.
-
Use 'bump-and-hole' chemical genetics: In specialized systems, engineered BET proteins with mutated binding pockets ("hole") can be selectively targeted by modified this compound analogs ("bump"), offering a highly specific way to dissect on-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent cellular phenotype | Off-target effects of this compound | 1. Validate with a structurally distinct pan-BET inhibitor. A different inhibitor targeting the same BET proteins should produce a similar phenotype if the effect is on-target. 2. Perform a dose-response analysis. Off-target effects often occur at higher concentrations. 3. Conduct a "rescue" experiment. Overexpression of the intended target (e.g., BRD4) may reverse the on-target phenotype. |
| High cellular toxicity at effective concentrations | On-target toxicity in essential pathways or off-target toxicity | 1. Titrate this compound to the lowest effective concentration. 2. Assess markers of general cellular stress and apoptosis. This can help characterize the nature of the toxicity. 3. Use a less potent but more selective BET inhibitor if available to see if toxicity is reduced while maintaining the desired on-target effect. |
| Discrepancy between biochemical and cellular potency | Poor cell permeability, active efflux, or rapid metabolism of this compound; engagement of cellular targets not present in the biochemical assay. | 1. Verify cellular target engagement. Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that this compound is binding to BET proteins in your cells. 2. Evaluate compound stability and accumulation in your cell culture system. |
| Difficulty reproducing published results | Differences in experimental conditions (cell line, passage number, media, etc.); variability in this compound compound quality. | 1. Standardize all experimental parameters. 2. Verify the identity and purity of your this compound stock. 3. Contact the authors of the original publication for detailed protocols. |
Experimental Protocols
Protocol 1: Identifying Potential Off-Target Effects using Proteomics
Objective: To identify proteins that are differentially expressed or thermally stabilized in response to this compound treatment, suggesting potential off-target interactions.
Methodology: Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with this compound at a relevant concentration (e.g., 1-10x the IC50 for the on-target effect) and a vehicle control (e.g., DMSO) for a defined period (e.g., 2-4 hours).
-
-
Thermal Challenge:
-
Harvest and wash the cells. Resuspend in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a short duration (e.g., 3 minutes at temperatures ranging from 40°C to 65°C).
-
-
Protein Extraction and Preparation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate soluble and aggregated proteins by centrifugation.
-
Collect the soluble fraction and prepare for mass spectrometry analysis (e.g., protein digestion, peptide cleanup).
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide samples by LC-MS/MS.
-
Identify and quantify proteins in each sample.
-
Plot the relative protein abundance as a function of temperature for both this compound-treated and vehicle-treated samples.
-
Proteins that show a significant thermal shift upon this compound treatment are potential direct or indirect targets.
-
Protocol 2: Mitigating Off-Target Effects through Dose-Response Optimization
Objective: To determine the minimal effective concentration of this compound to reduce the likelihood of off-target engagement.
Methodology: On-Target vs. Phenotypic Readout
-
On-Target Engagement Assay:
-
Use a target engagement assay (e.g., NanoBRET™) to measure the binding of this compound to BRD4 in live cells.
-
Perform a dose-response curve to determine the EC50 for on-target binding.
-
-
Phenotypic Assay:
-
Use a relevant phenotypic assay (e.g., cell proliferation, cytokine production) to measure the biological effect of this compound.
-
Perform a dose-response curve to determine the IC50 for the desired phenotype.
-
-
Data Analysis and Concentration Selection:
-
Compare the EC50 from the target engagement assay with the IC50 from the phenotypic assay.
-
Select a working concentration for your experiments that is at or slightly above the IC50 for the on-target phenotype, while being as far as possible from concentrations that induce non-specific toxicity.
-
Data Presentation
Table 1: this compound On-Target Activity
| Target | Assay Type | pIC50 | IC50 (nM) | Reference |
| BRD4 BD1 | Biochemical | 6.9 | ~126 | [1] |
| BRD4 BD2 | Biochemical | 7.2 | ~63 | [1] |
Table 2: Example of a Selectivity Panel for a Hypothetical BET Inhibitor
Note: This is an illustrative example. Publicly available selectivity data for this compound is limited.
| Target | % Inhibition @ 1µM |
| On-Target | |
| BRD4 | 98% |
| BRD2 | 95% |
| BRD3 | 92% |
| Off-Target (Example) | |
| CREBBP | 25% |
| EP300 | 18% |
| BAZ2B | 10% |
| Kinase X | 5% |
| Kinase Y | 2% |
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for identifying and mitigating off-target effects.
References
Technical Support Center: Addressing I-BET567 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the pan-BET inhibitor, I-BET567, in cancer cell lines.
Frequently Asked Questions (FAQs)
1. What are the common mechanisms of resistance to this compound and other BET inhibitors?
Resistance to BET inhibitors, including this compound, can arise through various mechanisms that allow cancer cells to evade the drug's therapeutic effects.[1] Key mechanisms include:
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to maintain proliferation and survival, even when BET proteins are inhibited. A prominent example is the activation of the RAS-RAF-MEK-ERK (MAPK) pathway.[1][2][3][4] Studies have shown that KRAS mutations are novel biomarkers for resistance to the BET inhibitor GSK525762 (a compound related to this compound).[2][3] Treatment with BET inhibitors can lead to the upregulation of phosphorylated ERK1/2, indicating activation of this pathway as an adaptive resistance mechanism.[1][2][3]
-
Kinome reprogramming: Cancer cells can undergo broad changes in their kinome (the collection of all protein kinases), leading to the activation of compensatory pro-survival kinase networks that overcome BET inhibition.[5][6]
-
Transcriptional plasticity and rewiring: Resistant cells can "rewire" their transcriptional circuits to maintain the expression of critical oncogenes, such as MYC, despite the presence of a BET inhibitor.[7] This can involve alternative mechanisms of transcriptional regulation that are independent of BRD4's bromodomains.[8]
-
Increased Wnt/β-catenin signaling: In some leukemia models, resistance to BET inhibitors has been linked to an increase in Wnt/β-catenin signaling.[7][9]
-
BRD4-dependent but bromodomain-independent mechanisms: In some resistant triple-negative breast cancer (TNBC) cells, BRD4 remains essential for cell proliferation but functions in a manner that is independent of its bromodomains, rendering bromodomain inhibitors ineffective.[8] This can involve interactions with other proteins, such as MED1.[8]
-
Upregulation of anti-apoptotic proteins: Resistance can be associated with increased expression of anti-apoptotic proteins like BCL-2, which can be a consequence of the loss of proteins such as VOPP1.[10]
2. My cancer cell line is showing reduced sensitivity to this compound. How can I confirm this is acquired resistance?
To confirm acquired resistance, you should perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) value of this compound in your treated cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[11]
3. Are there known biomarkers that can predict resistance to this compound?
While research is ongoing, some potential biomarkers of resistance to BET inhibitors have been identified:
-
KRAS mutations: Mutations in the KRAS gene have been identified as a novel biomarker for resistance to BET inhibitors in various cancer cell lines.[2][3]
-
High BRD4 protein levels: While high BRD4 levels can indicate addiction to this protein, paradoxically, very high levels in some contexts, like malignant peripheral nerve sheath tumors (MPNSTs), may correspond to only partial sensitivity, suggesting a potential for resistance.[12]
-
Activation of the MEK/ERK pathway: Increased levels of phosphorylated ERK1/2 can be a sign of adaptive resistance to BET inhibitors.[1][2][3]
4. What are the potential strategies to overcome this compound resistance?
Several strategies are being explored to overcome resistance to BET inhibitors, primarily involving combination therapies:
-
Combination with MEK inhibitors: This is a well-documented strategy, particularly in cancers with RAS pathway mutations.[2][3][5] MEK inhibitors can block the adaptive activation of the MEK/ERK pathway induced by BET inhibitors, leading to synergistic anti-cancer effects.[1][2][3][5]
-
Combination with other targeted therapies: Depending on the specific resistance mechanism, combining this compound with inhibitors of other signaling pathways, such as PI3K or BCL-2 inhibitors, may be effective.[6][10]
-
Combination with chemotherapy: Pre-treatment or co-treatment with BET inhibitors like JQ1 has been shown to sensitize resistant cancer cells to chemotherapeutic agents such as doxorubicin and paclitaxel.[13]
-
Targeting BRD4 degradation: The use of Proteolysis-Targeting Chimeras (PROTACs) that induce the degradation of BRD4 protein, rather than just inhibiting its bromodomains, presents a promising approach to overcome resistance mechanisms that are bromodomain-independent.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results in cell viability assays with this compound. | - Inconsistent cell seeding density.- Variation in drug concentration due to improper dilution.- Contamination of cell culture. | - Ensure accurate cell counting and consistent seeding density in all wells.- Prepare fresh drug dilutions for each experiment and use a calibrated pipette.- Regularly check cell cultures for any signs of contamination. |
| No significant difference in apoptosis between control and this compound-treated resistant cells. | - The resistant cells have upregulated anti-apoptotic pathways.- The concentration of this compound is not high enough to induce apoptosis in resistant cells.- The assay was performed at a suboptimal time point. | - Analyze the expression of anti-apoptotic proteins (e.g., BCL-2, XIAP, FLIP) by Western blot.[10][14]- Perform a dose-response curve to determine the appropriate concentration range for the resistant cells.- Conduct a time-course experiment to identify the optimal time point for apoptosis induction. |
| Western blot shows no change in MYC levels in this compound-resistant cells, unlike the parental line. | - The resistant cells have developed a MYC-independent mechanism of proliferation.- Transcriptional rewiring maintains MYC expression through a BRD4-independent mechanism. | - Investigate the activation of alternative oncogenic pathways (e.g., MEK/ERK, Wnt/β-catenin) by Western blot (for phosphorylated proteins) or reporter assays.[2][3][9]- Perform ChIP-seq to analyze BRD4 occupancy at the MYC promoter in resistant versus sensitive cells.[8] |
| Combination therapy with a MEK inhibitor is not showing synergistic effects. | - The resistance mechanism in your cell line is independent of the MEK/ERK pathway.- Suboptimal concentrations of one or both inhibitors are being used.- The timing of drug administration is not optimal. | - Investigate other potential resistance mechanisms (e.g., kinome reprogramming, Wnt signaling).- Perform a matrix of dose-response experiments to identify synergistic concentrations of both this compound and the MEK inhibitor.- Test different administration schedules (e.g., sequential vs. concurrent treatment). |
Quantitative Data Summary
Table 1: Examples of IC50 Values for BET Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | BET Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance |
| MLL-AF9 transduced murine hematopoietic cells | Acute Myeloid Leukemia | I-BET151 | ~0.1 µM | >10 µM | >100 |
| NCI-H1975 | Non-Small Cell Lung Cancer | ABBV-075 | Not specified | Significantly increased | Not specified |
| SUM159 | Triple-Negative Breast Cancer | JQ1 | ~100 nM | >1 µM | >10 |
Note: The specific IC50 values can vary depending on the assay conditions and the specific subclone of the resistant cell line.
Table 2: Synergy Data for BET and MEK Inhibitor Combinations
| Cell Line | Cancer Type | BET Inhibitor | MEK Inhibitor | Synergy Observation |
| RKO | Colorectal Cancer | I-BET151 | PD0325901 | Strong synergy |
| MDA-MB-231 | Triple-Negative Breast Cancer | GSK525762 | Trametinib | Significant synergy |
| RPMI-8226 | Multiple Myeloma | GSK525762 | Trametinib | Significant synergy |
| A1847 | Ovarian Cancer | JQ1 | Trametinib | Synergy observed |
Synergy is often determined using methods such as the Chou-Talalay method (Combination Index) or by observing a greater-than-additive effect on cell viability or apoptosis.
Experimental Protocols
1. Protocol for Generating this compound-Resistant Cancer Cell Lines
This protocol is a generalized method that should be optimized for your specific cell line.[11][15][16][17]
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cancer cell line.
-
Initial drug exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20 (a concentration that inhibits growth by 10-20%).
-
Stepwise dose escalation: Once the cells have recovered and are proliferating steadily, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat and expand: Continue this process of stepwise dose escalation, allowing the cells to adapt and proliferate at each new concentration. This process can take several months.
-
Cryopreserve at each stage: It is crucial to cryopreserve cells at each successful concentration increase to have backups.
-
Characterize the resistant line: Once a cell line is established that can proliferate at a significantly higher concentration of this compound (e.g., 10-fold or higher than the parental IC50), perform a new dose-response assay to determine the new IC50 and confirm the level of resistance.
-
Regularly verify resistance: Culture the resistant cell line in the presence of the maintenance concentration of this compound to ensure the stability of the resistant phenotype.
2. Western Blot for BRD4 and Phospho-ERK1/2
-
Cell Lysis: Treat sensitive and resistant cells with this compound or vehicle control for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD4, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ and normalize the protein of interest to the loading control.
Visualizations
Caption: Mechanisms of resistance to this compound and combination therapy strategies.
Caption: Workflow for developing and characterizing this compound resistant cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. librarysearch.hillsdale.edu [librarysearch.hillsdale.edu]
- 3. MEK inhibitors overcome resistance to BET inhibition across a number of solid and hematologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MAPK pathway regulates intrinsic resistance to BET inhibitors in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 8. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic lethal and resistance interactions with BET bromodomain inhibitors in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing I-BET567 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing I-BET567 in in vivo experiments. The information is tailored for scientists and drug development professionals to optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and orally active pan-BET (Bromodomain and Extra-Terminal) inhibitor.[1][2][3] It functions by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), thereby displacing them from chromatin.[4] This prevents the transcription of key oncogenes, such as c-MYC, leading to cell cycle arrest and apoptosis in cancer cells.[4][5]
2. What are the recommended starting doses for this compound in mouse models?
In preclinical mouse models of oncology, this compound has been shown to be efficacious at doses of 10 mg/kg and 30 mg/kg, administered orally once daily.[1][2][6] These doses resulted in significant reductions in tumor growth.[1][2][6] However, the optimal dose may vary depending on the specific tumor model and experimental goals, so a dose-response study is recommended.
3. How should I formulate this compound for in vivo administration?
This compound is orally bioavailable.[3][7] A common vehicle for oral administration is a solution of 1% (w/v) methylcellulose (400 cps) in water.[1] For intravenous administration, a formulation of DMSO and (10%, w/v) Kleptose HPB in saline (2%: 98% (v/v)) has been used.[1] It is crucial to ensure complete dissolution and to prepare the working solution fresh on the day of use.[1]
Troubleshooting Guide
Issue 1: Suboptimal Anti-Tumor Efficacy
Q1: My in vivo study with this compound is showing weaker than expected anti-tumor effects. What are the potential causes and solutions?
Possible Causes:
-
Suboptimal Dosing or Schedule: The dose of this compound may be too low for your specific tumor model, or the dosing frequency may be insufficient to maintain adequate target engagement.
-
Poor Bioavailability: Issues with the formulation or route of administration could lead to reduced absorption and lower systemic exposure.
-
Development of Resistance: Tumor cells can develop resistance to BET inhibitors through various mechanisms.
-
Tumor Model Insensitivity: The chosen tumor model may not be highly dependent on BET protein function for its growth and survival.
Troubleshooting Steps:
-
Dose Escalation Study: Conduct a pilot study with a range of this compound doses (e.g., 10, 30, and 50 mg/kg) to determine the optimal dose for your model.
-
Pharmacokinetic (PK) Analysis: If possible, perform a PK study to measure the plasma concentration of this compound over time to ensure adequate drug exposure.
-
Investigate Resistance Mechanisms:
-
Kinome Reprogramming: Acquired resistance to BET inhibitors can be mediated by the activation of compensatory pro-survival kinase signaling pathways.
-
BRD4 Phosphorylation: Increased phosphorylation of BRD4 can lead to resistance.
-
-
Combination Therapy: Consider combining this compound with other agents to enhance its efficacy and overcome resistance. Synergistic effects have been observed with:
-
HDAC inhibitors: Combination with HDAC inhibitors has shown synergistic effects against cell viability in cutaneous T-cell lymphoma.
-
Chemotherapy (e.g., Paclitaxel, Cisplatin): Combination with taxanes or platinum-based agents can further inhibit cancer cell growth.
-
AR Antagonists (for prostate cancer): Combining BET inhibitors with androgen receptor antagonists can disrupt resistance mechanisms.
-
Immune Checkpoint Blockade: In some contexts, combining BET inhibitors with anti-PD-L1 therapy can enhance anti-tumor immunity.[8][9]
-
Issue 2: In Vivo Toxicity
Q2: I am observing significant toxicity (e.g., weight loss, lethargy) in my experimental animals treated with this compound. How can I mitigate this?
Possible Causes:
-
Dose is too high: The administered dose may be approaching the maximum tolerated dose (MTD).
-
Off-target effects: While this compound is a potent BET inhibitor, off-target activities at high concentrations cannot be ruled out and may contribute to toxicity.
-
Formulation issues: The vehicle used for administration may be causing adverse effects.
Troubleshooting Steps:
-
Dose Reduction: Lower the dose of this compound and/or reduce the frequency of administration.
-
Vehicle Control: Ensure that a vehicle-only control group is included in your experiment to rule out any toxicity caused by the formulation itself.
-
Monitor Animal Health: Closely monitor the animals for clinical signs of toxicity, including body weight, food and water intake, and general appearance.
-
Histopathological Analysis: At the end of the study, perform a histopathological analysis of major organs to identify any potential organ-specific toxicities.
Quantitative Data Summary
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (BRD4 BD1) | 128.8 nM (pIC50: 6.9) | Biochemical Assay | [1] |
| IC50 (BRD4 BD2) | 63.1 nM (pIC50: 7.2) | Biochemical Assay | [1] |
| gpIC50 (Cell Proliferation) | 0.63 µM | Human NMC cell line 11060 | [1][2] |
| Tumor Growth Inhibition | Significant reduction at 10 & 30 mg/kg (p.o., daily) | Mouse oncology models | [1][2][6] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | t1/2 (h) | Fpo (%) |
| Rat | 1.3 (IV) / 3 (PO) | IV / PO | 1.6 | 99 |
| Dog | 1.0 (IV) / 3 (PO) | IV / PO | 1.8 | 98 |
| (Data from MedchemExpress and GlpBio, citing Humphreys PG, et al.)[1][2][6] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation as described in the FAQs.
-
Administer this compound or vehicle control to the respective groups via oral gavage at the desired dose and schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Visualizations
References
- 1. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, and Characterization of this compound, a Pan-Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer [dash.harvard.edu]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Studies Support Combined Inhibition of BET Family Proteins and Histone Deacetylases as Epigenetic Therapy for Cutaneous T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance to BET inhibitors in lung adenocarcinoma is mediated by casein kinase phosphorylation of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
common experimental artifacts with I-BET567 and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with I-BET567, a potent, orally active pan-BET inhibitor.
I. General Handling and Storage
Q1: How should I dissolve and store this compound?
A1: this compound is soluble in DMSO at a concentration of 100 mg/mL (277.92 mM), though ultrasonic assistance may be required to achieve complete dissolution. For higher solubility, it is recommended to warm the tube to 37°C and use an ultrasonic bath. Stock solutions in DMSO can be stored at -20°C for one month or -80°C for up to six months, protected from light.[1][2] For in vivo experiments, various formulations are available, and it is recommended to prepare working solutions fresh on the same day.[1]
Quantitative Data: this compound Properties
| Property | Value | Source |
| Molecular Weight | 454.95 | MedChemExpress |
| DMSO Solubility | 100 mg/mL (277.92 mM) | GlpBio[3] |
| Appearance | White to off-white solid | MedChemExpress |
| Storage (Solid) | 4°C, protect from light | MedChemExpress |
| Storage (DMSO Stock) | -20°C for 1 month; -80°C for 6 months | MedChemExpress[1][2] |
II. Troubleshooting Cell-Based Assays
A common application of this compound is in cell-based assays to determine its effect on cell viability, proliferation, and signaling pathways. Below are common artifacts and troubleshooting tips.
Q2: My cell viability assay results (e.g., MTT, CellTiter-Glo) are inconsistent or show unexpected results. What could be the cause?
A2: Inconsistent results in cell viability assays can arise from several factors related to both the compound and the assay itself.
-
Compound Precipitation: this compound is highly soluble in DMSO but may precipitate when diluted in aqueous cell culture media. This can lead to variable effective concentrations in your wells.
-
Recommendation: Visually inspect for precipitation after dilution. Prepare serial dilutions in DMSO before the final dilution in media to minimize the final DMSO concentration (typically ≤ 0.1%).
-
-
Assay Interference:
-
MTT Assay: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. Additionally, efflux pumps in cancer cells can interfere with the MTT assay.[4][5][6]
-
Luciferase-Based Assays (e.g., CellTiter-Glo): Small molecules can directly inhibit the luciferase enzyme, leading to an underestimation of ATP levels and, therefore, cell viability.[7][8][9][10]
-
Recommendation: Run a cell-free control where this compound is added to the assay reagents to check for direct interference.
-
-
Inconsistent IC50 Values: IC50 values can vary between experiments due to differences in cell density, passage number, and incubation time.
-
Recommendation: Standardize your cell seeding density and treatment duration. Ensure cells are in the logarithmic growth phase.
-
Experimental Workflow: Troubleshooting Cell Viability Assays
Caption: Troubleshooting workflow for inconsistent cell viability assay results.
III. Distinguishing Apoptosis from Senescence
A significant potential artifact when using BET inhibitors is the induction of cellular senescence, a state of irreversible growth arrest, which can be mistaken for or occur alongside apoptosis.
Q3: How can I differentiate between this compound-induced apoptosis and senescence in my cell line?
A3: Pan-BET inhibitors can induce either apoptosis or senescence depending on the cellular context.[11] It is crucial to use specific markers to distinguish between these two cell fates.
-
Apoptosis: Characterized by cell shrinkage, membrane blebbing, and activation of caspases.
-
Detection Methods: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, western blot for cleaved caspases (e.g., caspase-3, caspase-7) and cleaved PARP.
-
-
Senescence: Characterized by an enlarged and flattened cell morphology and increased activity of senescence-associated β-galactosidase (SA-β-gal).
-
Detection Methods: SA-β-gal staining, western blot for cell cycle inhibitors like p21 and p16.
-
Experimental Protocol: Distinguishing Apoptosis and Senescence
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration. Include a vehicle control (DMSO).
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze by flow cytometry within one hour.[12]
-
-
Senescence Analysis (SA-β-gal Staining):
Signaling Pathway: Apoptosis vs. Senescence Decision
Caption: Simplified model of the p53-mediated cell fate decision between apoptosis and senescence.
IV. Western Blotting and Immunoprecipitation
Q4: I am having trouble with my western blots for targets downstream of BET proteins. What are some common issues?
A4: Western blotting for epigenetic targets can be challenging. Here are some common issues and solutions:
-
No or Weak Signal:
-
Antibody Performance: Ensure your primary antibody is validated for western blotting.
-
Low Target Abundance: BET inhibition can lead to a significant decrease in the expression of target proteins like c-MYC. You may need to load more protein or enrich your sample.
-
Recommendation: Optimize primary antibody concentration and incubation time. Use a positive control lysate if available.
-
-
Inconsistent Housekeeping Protein Levels: Pan-BET inhibitors can affect the expression of commonly used housekeeping genes like ACTB (β-actin) and TUBB (β-tubulin), making them unreliable for normalization.[15][16]
-
Recommendation: Validate your housekeeping protein by testing its expression across different treatment conditions. Consider using a total protein stain (e.g., Ponceau S) for normalization.
-
-
Phosphorylated Proteins: When analyzing signaling pathways, it's crucial to preserve phosphorylation.
-
Recommendation: Use phosphatase inhibitors in your lysis buffer and keep samples on ice. Block membranes with BSA instead of milk, as casein in milk is a phosphoprotein and can cause high background.[17]
-
Experimental Protocol: Western Blotting
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.[18][19][20][21]
Q5: My immunoprecipitation (IP) of a BET protein or its interactor is failing. What should I check?
A5: Successful IP depends on several factors, from lysis conditions to antibody choice.
-
Lysis Buffer Choice: Use a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) to preserve protein-protein interactions. Avoid harsh detergents like SDS.
-
Antibody Selection: Use an antibody that is validated for IP. Polyclonal antibodies are often preferred for IP as they can recognize multiple epitopes.[22]
-
Insufficient Pulldown:
-
High Background:
-
Recommendation: Increase the number of washes after incubation with the beads. Ensure your wash buffer has an appropriate salt concentration to disrupt weak, non-specific interactions.
-
Experimental Workflow: Immunoprecipitation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Characterization of this compound, a Pan-Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interferences with Luciferase Reporter Enzymes [pubmed.ncbi.nlm.nih.gov]
- 9. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Post-transcriptional Inhibition of Luciferase Reporter Assays by the Nod-like Receptor Proteins NLRX1 and NLRC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bca-protein.com [bca-protein.com]
- 12. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. telomer.com.tr [telomer.com.tr]
- 15. Large‐scale genetic screens identify BET‐1 as a cytoskeleton regulator promoting actin function and life span - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BET inhibition increases βIII-tubulin expression and sensitizes metastatic breast cancer in the brain to vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. bosterbio.com [bosterbio.com]
- 20. protocols.io [protocols.io]
- 21. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. neb.com [neb.com]
optimizing I-BET567 incubation time for maximum gene repression
Welcome to the technical support center for I-BET567. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize this compound incubation time for maximal gene repression in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it repress gene expression?
A1: this compound is a potent, orally active, pan-BET (Bromodomain and Extra-Terminal) inhibitor.[1][2] It targets the bromodomains of BET proteins, specifically BRD4, which are crucial for transcriptional activation.[1][3] By binding to these bromodomains, this compound displaces BET proteins from chromatin, leading to the downregulation of target gene expression, including the well-known oncogene MYC.[3][4]
Q2: What is a typical incubation time for observing gene repression with this compound?
A2: The optimal incubation time for this compound can vary depending on the cell type, the target gene, and the desired experimental outcome. For cell proliferation assays, a 72-hour incubation is commonly used.[1] However, for observing direct effects on gene expression, shorter time points are often more informative. Significant downregulation of target genes like MYC can be observed in as little as 1 to 8 hours.[3] A time-course experiment is highly recommended to determine the optimal incubation time for your specific experimental system.
Q3: How does the concentration of this compound affect gene repression over time?
A3: The effect of this compound on gene repression is both dose- and time-dependent.[3][4] Higher concentrations will generally lead to a faster and more pronounced repression of target genes. However, excessively high concentrations can lead to off-target effects and cellular toxicity. It is crucial to perform a dose-response experiment in conjunction with a time-course study to identify the optimal concentration and incubation time that maximizes target gene repression while minimizing toxicity.
Q4: What are the key target genes of this compound?
A4: As a pan-BET inhibitor, this compound affects the expression of a wide range of genes. The most well-characterized target is the MYC oncogene.[3][4] Other reported target genes include BCL2, CDK6, and FOSL1.[5][6] The specific set of repressed genes can be cell-context dependent.
Troubleshooting Guides
Problem 1: No significant repression of the target gene is observed.
| Possible Cause | Suggested Solution |
| Suboptimal Incubation Time | Perform a time-course experiment. Collect samples at multiple time points (e.g., 2, 4, 8, 12, 24, and 48 hours) to identify the kinetics of repression for your specific gene of interest. Some genes may show transient repression, while others may require longer incubation for maximal effect. |
| Inappropriate this compound Concentration | Conduct a dose-response experiment with a range of this compound concentrations. This will help determine the EC50 for your cell line and target gene. Ensure the concentration is sufficient to engage the target without causing excessive cell death, which can confound results. |
| Cell Line Insensitivity | Some cell lines may be inherently resistant to BET inhibitors. This could be due to various factors, including the expression levels of BET proteins or the activation of compensatory signaling pathways. Consider testing a panel of cell lines to find a sensitive model. |
| Incorrect Gene Expression Analysis | Verify your primers and probes for qRT-PCR. Ensure your RNA isolation and cDNA synthesis protocols are optimal. For RNA-sequencing, consult with a bioinformatician to ensure proper data analysis. |
| Compound Degradation | Ensure proper storage of this compound stock solutions (-80°C for long-term storage) and prepare fresh working solutions for each experiment.[1] |
Problem 2: High variability in gene repression between replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells and plates. Variations in cell number can significantly impact the response to treatment. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for treatment, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile media or PBS. |
| Pipetting Errors | Use calibrated pipettes and ensure thorough mixing of this compound solutions before adding them to the cells. |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting experimental reproducibility. |
Experimental Protocols
Protocol 1: Time-Course Analysis of Gene Repression using qRT-PCR
This protocol outlines a method to determine the optimal incubation time for this compound-mediated gene repression.
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Treatment: Treat the cells with the this compound working solution. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Time-Point Collection: At each designated time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours), harvest the cells.
-
RNA Isolation: Isolate total RNA from the cell pellets using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for your target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Plot the relative gene expression against the incubation time to visualize the kinetics of repression.
Protocol 2: Dose-Response Analysis of Gene Repression
This protocol is designed to identify the optimal concentration of this compound for repressing a target gene at a fixed time point.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Serial Dilution of this compound: Prepare a series of dilutions of this compound in cell culture medium, covering a broad range of concentrations (e.g., from nanomolar to micromolar).
-
Treatment: Treat the cells with the different concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for a predetermined time, based on prior knowledge or the results of a time-course experiment.
-
Sample Collection and Analysis: Harvest the cells and analyze gene expression as described in Protocol 1 (steps 5-8).
-
Data Analysis: Plot the relative gene expression as a function of the this compound concentration to determine the EC50 value.
Quantitative Data Summary
Table 1: Time-Dependent Repression of MYC by BET Inhibitors
| Cell Line | Inhibitor | Concentration | 1 hour | 4 hours | 8 hours |
| MM.1S | JQ1 | 500 nM | Downregulated | Downregulated | Downregulated |
| Ty-82 | Compound 9 | Not Specified | - | - | Downregulated |
| LN-2683GS | JQ1 | 1 µM | - | Downregulated | - |
Note: This table summarizes findings from multiple studies and inhibitors to provide a general trend. The exact magnitude and timing of repression can vary.[3][4][7]
Table 2: Dose-Dependent Repression of Target Genes by BET Inhibitors
| Cell Line | Inhibitor | Target Gene | Observation |
| MM.1S | JQ1 | MYC | Dose-dependent decrease in expression. |
| SKOV3 | JQ1 | IDO1 | Concentration-dependent decrease in mRNA levels. |
Note: This table illustrates the dose-dependent nature of BET inhibitor-mediated gene repression.[3][4]
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for optimizing this compound incubation.
Caption: Troubleshooting logic for gene repression.
References
- 1. BET inhibition disrupts transcription but retains enhancer-promoter contact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the BET family reduces its new target gene IDO1 expression and the production of l-kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of I-BET567
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of I-BET567, with a special focus on addressing potential batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2][3][4] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription.[2][5][6] By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound displaces them from chromatin, leading to the downregulation of key oncogenes such as c-MYC and inflammatory genes.[2][7] This disruption of transcriptional programs can induce cell cycle arrest and apoptosis in cancer cells.[2][6]
Q2: My experimental results with a new batch of this compound are different from my previous experiments. What could be the cause?
A2: Discrepancies in results between different batches of this compound can arise from several factors collectively known as batch-to-batch variability. This can include variations in the compound's purity, solid-state properties (e.g., crystallinity), or the presence of residual solvents or impurities from the synthesis process.[8] Such variations can affect the compound's solubility, stability, and ultimately its biological activity in your assays. It is also important to consider variations in experimental conditions or cell culture that could contribute to different outcomes.
Q3: How can I assess the quality and consistency of a new batch of this compound?
A3: To ensure the reliability of your results, it is recommended to perform a set of quality control (QC) checks on each new batch of this compound. These checks can include:
-
Solubility Test: Verifying that the compound dissolves as expected in your chosen solvent.
-
Purity Assessment: Ideally, using a technique like High-Performance Liquid Chromatography (HPLC) to confirm the purity stated on the certificate of analysis.
-
Identity Confirmation: Using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) to confirm the molecular weight and structure of the compound.
-
Functional Assay: Performing a dose-response experiment with a well-characterized cell line to determine the half-maximal inhibitory concentration (IC50) and comparing it to previously established values or literature data.
Q4: What are the recommended storage and handling conditions for this compound?
A4: Proper storage and handling are critical to maintaining the integrity of this compound.
-
Solid Compound: Store at -20°C or -80°C for long-term stability.[1]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Protect from light.[1][3]
-
Working Solutions: It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] For in vitro assays, dilute the stock solution to the final concentration immediately before use.
Q5: I am observing incomplete dissolution of this compound. What should I do?
A5: Incomplete dissolution can significantly impact the effective concentration of the compound in your experiment. If you encounter solubility issues:
-
Ensure you are using a suitable solvent. This compound is soluble in DMSO.[3]
-
Gentle warming and/or sonication can aid in the dissolution of the compound.[1]
-
For in vivo formulations, specific solvent mixtures are recommended, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
If solubility issues persist with a new batch, it could indicate a difference in the solid-state form of the compound. Consider performing the recommended QC checks.
Troubleshooting Guide for Batch-to-Batch Variability
This guide provides a systematic approach to identifying and resolving issues arising from potential variability between different batches of this compound.
Problem 1: Reduced or Inconsistent Potency (Higher than expected IC50 values)
-
Possible Cause 1: Compound Degradation
-
Troubleshooting Steps:
-
Review storage conditions of both the solid compound and stock solutions. Ensure they align with the recommended guidelines (-20°C or -80°C, protected from light, minimal freeze-thaw cycles).[1][3]
-
Prepare a fresh stock solution from the solid compound and repeat the experiment.
-
If possible, compare the potency of the freshly prepared stock solution with an older stock solution from a previous batch that yielded expected results.
-
-
-
Possible Cause 2: Lower Purity of the New Batch
-
Troubleshooting Steps:
-
Carefully review the Certificate of Analysis (CoA) for the new batch and compare the purity value to that of previous batches.
-
If you have access to analytical equipment, consider performing an independent purity analysis using HPLC.
-
Contact the supplier for more detailed information on the batch synthesis and quality control.
-
-
-
Possible Cause 3: Inaccurate Compound Concentration
-
Troubleshooting Steps:
-
Verify the calculations used for preparing the stock and working solutions.
-
Ensure that the analytical balance used for weighing the solid compound is properly calibrated.
-
Check for complete dissolution of the compound in the solvent. Any precipitate will lead to a lower effective concentration.
-
-
Problem 2: Poor Solubility or Precipitation in Media
-
Possible Cause 1: Different Salt Form or Polymorph
-
Troubleshooting Steps:
-
Visually inspect the solid compound from the new batch. Note any differences in appearance (e.g., color, texture) compared to previous batches.
-
Perform a side-by-side solubility test with a previous batch if available.
-
Contact the supplier to inquire if there have been any changes to the manufacturing process that might result in a different solid-state form.
-
-
-
Possible Cause 2: Interaction with Experimental Media
-
Troubleshooting Steps:
-
Prepare the working solution in your cell culture medium and observe for any precipitation over time at the experimental temperature (e.g., 37°C).
-
Consider reducing the final concentration of the compound in the assay.
-
Evaluate if the final concentration of the solvent (e.g., DMSO) in the culture medium is within the tolerated range for your cells and does not cause the compound to precipitate.
-
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay | pIC50 | IC50 (µM) | Cell Line |
| BRD4 BD1 | Biochemical Assay | 6.9 | ~0.126 | N/A |
| BRD4 BD2 | Biochemical Assay | 7.2 | ~0.063 | N/A |
| Cell Proliferation | Growth Inhibition | 6.2 | 0.63 | 11060 (Human NMC) |
Data sourced from MedchemExpress and GlpBio.[1][3]
Table 2: In Vivo Efficacy of this compound
| Model | Dosing | Route | Frequency | Result |
| Tumor Growth | 10 and 30 mg/kg | p.o. | Once daily for 20 days | Significant reduction in tumor growth |
Data sourced from MedchemExpress and GlpBio.[1][3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound solid powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Protect from light.[1][3]
Protocol 2: Quality Control - Cell Viability Assay to Determine IC50
This protocol is based on a typical CellTiter-Glo® assay to assess the potency of this compound.[2]
-
Cell Seeding: Seed a cancer cell line of interest (e.g., MV4;11) in a 96-well opaque-walled plate at a predetermined density and allow cells to adhere overnight if necessary.[2]
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Treat the cells with the serial dilutions of this compound and the vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.[2]
-
Luminescence Measurement: Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value. Compare this value to previous batches to assess consistency.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound in the cell nucleus.
Troubleshooting Workflow for this compound Batch Variability
Caption: A logical workflow for troubleshooting this compound batch-to-batch variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. glpbio.com [glpbio.com]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 7. onclive.com [onclive.com]
- 8. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
best practices for long-term storage of I-BET567 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of I-BET567 solutions. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q2: What are the optimal long-term storage conditions for this compound stock solutions?
A2: For optimal stability, this compound stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored under the following conditions. Protect the solutions from light.
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Q3: Can I store this compound solutions at 4°C?
A3: Short-term storage of diluted, ready-to-use solutions at 4°C for a brief period may be acceptable, but for long-term storage, freezing at -20°C or -80°C is strongly recommended to maintain the integrity of the compound.
Q4: How should I handle frozen this compound solutions before use?
A4: Before use, allow the vial of frozen this compound solution to equilibrate to room temperature before opening to prevent condensation from introducing moisture, which could affect the concentration and stability of the compound.
Q5: What are the signs of degradation in an this compound solution?
A5: Visual signs of degradation can include a change in color, the appearance of visible particulates, or cloudiness in the solution. However, chemical degradation can occur without any visible changes. If degradation is suspected, it is advisable to perform a quality control check.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation upon thawing | The solubility limit of this compound in the solvent may have been exceeded, or the solution may have undergone multiple freeze-thaw cycles. | 1. Gently warm the solution to 37°C and vortex or sonicate to aid in redissolving the precipitate. 2. If the precipitate persists, it may be necessary to prepare a fresh stock solution at a lower concentration. 3. Always aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. |
| Inconsistent experimental results | The this compound solution may have degraded due to improper storage, handling, or exposure to light. | 1. Prepare a fresh stock solution from solid this compound. 2. Verify the storage conditions of your existing stock solution (temperature, light protection). 3. Perform a quality control analysis, such as HPLC, to assess the purity and concentration of your stock solution (see Experimental Protocols section). |
| Difficulty dissolving solid this compound | The solvent may not be appropriate, or the concentration may be too high. | 1. Ensure you are using a suitable solvent, such as DMSO, for the initial stock solution. 2. Use of an ultrasonic bath can aid in the dissolution of the compound. 3. If solubility issues persist, consider preparing a less concentrated stock solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Allow the vial of solid this compound to come to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected (amber) tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
-
Protocol 2: Quality Control of this compound Solution by HPLC
This protocol is a general guideline and may need to be optimized for your specific HPLC system and column.
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound solution for testing
-
Reference standard of this compound (if available)
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically determined by a UV scan).
-
Gradient Elution:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B (re-equilibration)
-
-
-
Procedure:
-
Prepare a dilution of your this compound stock solution in the mobile phase.
-
If available, prepare a standard solution of known concentration using the reference standard.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared sample(s).
-
Analyze the resulting chromatogram. A single, sharp peak at the expected retention time indicates a pure sample. The presence of additional peaks may suggest degradation or impurities.
-
The concentration can be quantified by comparing the peak area to that of a standard curve generated from the reference standard.
-
Signaling Pathways and Experimental Workflows
As a pan-BET (Bromodomain and Extra-Terminal) inhibitor, this compound functions by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), preventing their interaction with acetylated histones. This disrupts the assembly of transcriptional machinery at key gene promoters and enhancers, leading to the downregulation of target gene expression.
Caption: Mechanism of this compound action in the cell nucleus.
Key signaling pathways affected by this compound include the NF-κB and JAK/STAT pathways, as well as the regulation of the MYC oncogene.
NF-κB Signaling Pathway Inhibition
BET proteins, particularly BRD4, are crucial for the transcriptional activity of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). By displacing BRD4 from chromatin, this compound can suppress the expression of NF-κB target genes involved in inflammation and cell survival.
strategies to enhance the bioavailability of I-BET567 in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing I-BET567 in animal models. Our aim is to address common challenges related to the formulation and bioavailability of this pan-BET inhibitor.
Troubleshooting Guide
Issue 1: Precipitation of this compound during formulation preparation.
Question: My this compound solution is showing precipitation after adding the aqueous component. How can I resolve this?
Answer: Precipitation is a common issue due to the low aqueous solubility of this compound. Here are several steps to troubleshoot this problem:
-
Ensure Complete Initial Dissolution: this compound is highly soluble in DMSO (100 mg/mL), often requiring sonication for complete dissolution.[1][2] Visually confirm that no solid particles are present in the DMSO stock solution before proceeding.
-
Sequential Solvent Addition: When preparing co-solvent formulations, add each solvent individually and ensure the solution is clear before adding the next component.[1] A recommended sequence is adding the DMSO stock solution to the other formulation components.[1]
-
Gentle Warming and Sonication: For formulations that have precipitated, gentle warming of the tube at 37°C and brief sonication can help redissolve the compound.[2] Avoid excessive heat, which could degrade the compound.
-
Optimize Co-Solvent Ratios: If precipitation persists, consider adjusting the co-solvent ratios. The proportion of DMSO in the final working solution should ideally be kept low, especially for sensitive animal models (recommended below 2%).[1] You may need to optimize the concentration of other solubilizing agents like PEG300 or SBE-β-CD.
Issue 2: Low or inconsistent oral bioavailability in animal models.
Question: I am observing low and variable plasma concentrations of this compound after oral gavage. What strategies can I employ to improve bioavailability?
Answer: Low oral bioavailability is a significant challenge for poorly soluble compounds like this compound.[3][4] Consider the following strategies, starting with the simplest to implement:
-
Formulation Optimization: The choice of vehicle is critical for oral absorption. Several formulations have been successfully used for this compound in animal studies.[1]
-
Co-solvent Systems: A mixture of DMSO, PEG300, Tween-80, and saline can enhance solubility.[1]
-
Cyclodextrin-based Formulations: Using SBE-β-CD (Sulfobutylether-β-cyclodextrin) can improve solubility and bioavailability by forming inclusion complexes.[1]
-
Lipid-based Formulations: Corn oil has been used as a vehicle and can enhance lymphatic absorption, bypassing first-pass metabolism.[1]
-
-
Particle Size Reduction (Nanosizing): While not explicitly documented for this compound, reducing the particle size of a drug can significantly increase its surface area, leading to faster dissolution and improved absorption.[3][4] This is a more advanced technique requiring specialized equipment.
-
Use of Permeability Enhancers: Certain excipients can transiently open tight junctions in the intestinal epithelium, increasing drug absorption.[3][5] However, the selection and use of these agents require careful toxicological evaluation.
The following workflow can guide your formulation selection process:
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and formulation protocols for this compound?
A1: this compound is soluble in DMSO at 100 mg/mL (with sonication).[1][2] For in vivo studies, several co-solvent systems have been reported to achieve a clear solution at concentrations of at least 2.5 mg/mL.[1]
Q2: What are the known pharmacokinetic parameters of this compound in common animal models?
A2: Pharmacokinetic data for this compound has been published for male Wistar Han rats and Beagle dogs.
| Species | Dose (IV/PO) (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | Fpo (%) |
| Rat | 1.3 / 3 | 25 | 2.4 | 1.6 | 99 |
| Dog | 1.0 / 3 | 8.1 | 2.9 | 1.8 | 98 |
| Data sourced from GlpBio product sheet.[2] |
Q3: How does this compound exert its mechanism of action?
A3: this compound is a pan-BET inhibitor, meaning it targets the bromodomains of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic readers that bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to drive the expression of key oncogenes and inflammatory genes. By competitively binding to the bromodomains, this compound displaces BET proteins from chromatin, leading to the downregulation of target gene expression.
Experimental Protocols
Protocol 1: Co-Solvent Formulation (DMSO/PEG300/Tween-80/Saline) [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure complete dissolution, using sonication if necessary.
-
In a separate sterile tube, prepare the vehicle by mixing the components in the following ratio: 40% PEG300, 5% Tween-80, and 45% Saline.
-
To prepare the final dosing solution, add 10% of the this compound DMSO stock solution to 90% of the prepared vehicle.
-
Vortex the final solution thoroughly to ensure homogeneity. The resulting solution should be clear. This protocol aims for a final DMSO concentration of 10%. For sensitive animals, the DMSO concentration should be lowered.
Protocol 2: Cyclodextrin-Based Formulation (DMSO/SBE-β-CD) [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To prepare the final dosing solution, add 10% of the this compound DMSO stock to 90% of the 20% SBE-β-CD solution.
-
Mix thoroughly until the solution is clear.
Protocol 3: Lipid-Based Formulation (DMSO/Corn Oil) [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final dosing solution, add 10% of the this compound DMSO stock to 90% corn oil.
-
Vortex thoroughly to ensure a uniform suspension/solution.
Note: For all protocols, the final concentration of this compound should be calculated based on the desired dose and the animal's weight. Fresh formulations should be prepared regularly, and stability should be assessed if stored. For dosing periods exceeding two weeks, the suitability of the chosen formulation should be carefully considered.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 5. omicsonline.org [omicsonline.org]
Technical Support Center: Managing Gastrointestinal Toxicity of Pan-BET Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pan-BET inhibitors, such as I-BET567. The information is designed to help manage and mitigate the gastrointestinal (GI) toxicities that may be encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common gastrointestinal toxicities associated with pan-BET inhibitors?
A1: Pan-BET inhibitors, as a class of compounds, are frequently associated with gastrointestinal adverse events. The most commonly reported GI toxicities in clinical and preclinical studies include diarrhea, nausea, vomiting, and decreased appetite.[1] In some cases, more severe complications such as mucositis, an inflammation of the mucous membranes lining the digestive tract, can occur.
Q2: What is the underlying mechanism of pan-BET inhibitor-induced gastrointestinal toxicity?
A2: The gastrointestinal toxicity of pan-BET inhibitors is believed to be an on-target effect related to the inhibition of BET (Bromodomain and Extra-Terminal domain) proteins, particularly BRD4.[2] These proteins are critical regulators of gene transcription. Their inhibition can disrupt the homeostasis of the intestinal epithelium, which has a high rate of cell turnover. Key signaling pathways, such as Wnt/β-catenin, essential for intestinal stem cell maintenance and proliferation, and NF-κB, which regulates inflammation, are thought to be affected.[3][4][5][6][7] Disruption of these pathways can lead to impaired epithelial barrier function, increased cell death (apoptosis), and an inflammatory response in the gut.
Q3: Is the gastrointestinal toxicity of pan-BET inhibitors reversible?
A3: In clinical settings, gastrointestinal toxicities associated with pan-BET inhibitors have been reported to be generally reversible upon dose reduction or discontinuation of the drug.[1] In a research setting, careful monitoring and management can help mitigate these effects and allow for the completion of experimental protocols.
Q4: Are there ways to mitigate gastrointestinal toxicity in my animal models?
A4: Yes, several supportive care strategies can be implemented in preclinical studies to manage GI toxicity. These include providing highly palatable and hydrated food to prevent dehydration and weight loss, and administering anti-diarrheal agents or probiotics.[8][9][10][11][12] It is crucial to establish a clear monitoring plan to assess the well-being of the animals throughout the study.
Troubleshooting Guides
Issue 1: Significant Diarrhea and Weight Loss in Animal Models
Possible Cause: High dose of the pan-BET inhibitor leading to excessive disruption of intestinal epithelial homeostasis.
Troubleshooting Steps:
-
Dose Titration: If not already performed, conduct a dose-response study to determine the maximum tolerated dose (MTD) that achieves the desired biological effect with manageable toxicity.
-
Supportive Care:
-
Hydration: Provide supplemental hydration, such as subcutaneous fluids, if animals show signs of dehydration.
-
Dietary Support: Offer a highly palatable and calorically dense diet to encourage eating and maintain body weight. Wet mash or gel-based diets can be beneficial.
-
Anti-diarrheal Medication: The use of anti-diarrheal agents like loperamide can be considered, but should be done cautiously and with veterinary consultation to avoid masking worsening toxicity.
-
-
Dosing Schedule Modification: Consider alternative dosing schedules, such as intermittent dosing (e.g., 5 days on, 2 days off), which may allow for recovery of the intestinal epithelium and reduce the severity of GI effects.
-
Prophylactic Probiotics: Administration of certain probiotic strains, particularly Lactobacillus species, has shown potential in preclinical models to mitigate chemotherapy-induced mucositis and could be explored as a prophylactic measure.[8]
Issue 2: High Variability in Gastrointestinal Toxicity Between Animals
Possible Cause: Differences in gut microbiome, underlying health status, or inconsistent drug administration.
Troubleshooting Steps:
-
Standardize Animal Cohorts: Ensure all animals are of the same age, sex, and from the same vendor. Acclimatize animals to the facility for a consistent period before starting the experiment.
-
Gut Microbiome Considerations: The gut microbiome can influence drug metabolism and toxicity.[13] While challenging to control completely, maintaining a consistent diet and housing environment can help minimize variability.
-
Consistent Drug Formulation and Administration: Ensure the pan-BET inhibitor is properly formulated and administered consistently across all animals. For oral gavage, ensure the correct volume is delivered to each animal without causing undue stress.
-
Baseline Health Screening: Perform a baseline health assessment to exclude any animals with pre-existing conditions that might predispose them to more severe GI toxicity.
Quantitative Data on Gastrointestinal Adverse Events of Pan-BET Inhibitors
The following table summarizes the incidence of common gastrointestinal adverse events observed in Phase 1 clinical trials of various pan-BET inhibitors. While specific data for this compound is not publicly available, these data from similar compounds in the same class provide a useful reference.
| Pan-BET Inhibitor | Diarrhea (All Grades) | Nausea (All Grades) | Vomiting (All Grades) | Decreased Appetite (All Grades) | Fatigue (All Grades) |
| ODM-207 | Yes | Yes | - | Yes | Yes |
| RO6870810 | High Frequency | High Frequency | - | High Frequency | - |
| ZEN-3694 | Manageable | Manageable | - | - | - |
Data compiled from publicly available clinical trial information. "-" indicates data not reported.
Experimental Protocols
Protocol 1: In Vivo Assessment of Gastrointestinal Toxicity in a Murine Model
This protocol outlines a method for assessing the gastrointestinal toxicity of a pan-BET inhibitor like this compound in mice.
Materials:
-
Pan-BET inhibitor (e.g., this compound) and vehicle control
-
C57BL/6 mice (8-10 weeks old)
-
Standard chow and water
-
Calipers
-
Scales for daily body weight measurement
-
Fecal collection tubes
-
Histology supplies (formalin, paraffin, etc.)
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week before the start of the experiment.
-
Dosing: Administer the pan-BET inhibitor or vehicle control to the mice daily via the desired route (e.g., oral gavage). A typical study duration is 14-28 days.
-
Daily Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity, including changes in posture, activity, and fur texture.
-
Assess stool consistency daily to monitor for diarrhea. A scoring system can be used (e.g., 0 = normal, 1 = soft, 2 = watery).
-
-
Fecal Water Content (Optional): Collect fecal pellets at predetermined time points, weigh them, dry them in an oven, and re-weigh to calculate the percentage of water content as an objective measure of diarrhea.
-
Tissue Collection: At the end of the study, euthanize the mice and collect sections of the small and large intestine.
-
Histopathological Analysis:
-
Fix intestinal tissues in 10% neutral buffered formalin.
-
Embed tissues in paraffin and section for hematoxylin and eosin (H&E) staining.
-
Examine sections for signs of mucositis, including villus atrophy, crypt destruction, and inflammatory cell infiltration.
-
Measure villus height and crypt depth using imaging software.
-
Protocol 2: In Vitro Assessment of Intestinal Epithelial Barrier Integrity using Caco-2 Cells
This protocol describes the use of the Caco-2 human colon adenocarcinoma cell line to assess the effect of a pan-BET inhibitor on intestinal epithelial barrier function.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Pan-BET inhibitor (e.g., this compound)
-
Transepithelial electrical resistance (TEER) meter
-
Lucifer yellow (paracellular permeability marker)
-
Plate reader for fluorescence measurement
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a high density.
-
Cell Differentiation: Culture the cells for 21-25 days to allow them to differentiate into a polarized monolayer with tight junctions. Change the medium every 2-3 days.
-
TEER Measurement: Monitor the formation of a tight monolayer by measuring the TEER. The resistance should reach a stable plateau, indicating a confluent and polarized monolayer.
-
Drug Treatment: Once the monolayer is established, treat the cells with varying concentrations of the pan-BET inhibitor added to the apical chamber. Include a vehicle control.
-
TEER Monitoring: Measure the TEER at different time points after drug addition (e.g., 2, 4, 8, 24 hours) to assess for any disruption of the tight junctions.
-
Paracellular Permeability Assay:
-
After the desired treatment duration, add Lucifer yellow to the apical chamber.
-
Incubate for a defined period (e.g., 1-2 hours).
-
Collect samples from the basolateral chamber.
-
Measure the fluorescence of the basolateral samples to quantify the amount of Lucifer yellow that has passed through the cell monolayer. An increase in Lucifer yellow permeability indicates a compromised barrier function.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Signaling pathways implicated in pan-BET inhibitor-induced gastrointestinal toxicity.
Experimental Workflows
Caption: Experimental workflow for assessing gastrointestinal toxicity of pan-BET inhibitors.
References
- 1. First-in-human Phase 1 open label study of the BET inhibitor ODM-207 in patients with selected solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET bromodomain inhibitors attenuate transcription of a subset of IL-1-induced NF-κB targets that promote inflammation in β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt Signaling Inhibition Deprives Small Intestinal Stem Cells of Clonogenic Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt pathway regulation of intestinal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Probiotics to prevent gastrointestinal toxicity from cancer therapy: An interpretive review and call to action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Supportive care for patients with gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supportive care interventions for managing gastrointestinal symptoms following treatment for colorectal cancer: a systematic review [pubmed.ncbi.nlm.nih.gov]
- 11. Supportive care for patients with gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accp.com [accp.com]
- 13. Irritable bowel syndrome - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing I-BET567 Potency in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cell culture conditions for assessing the potency of I-BET567, a pan-BET (Bromodomain and Extra-Terminal) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and orally active pan-BET inhibitor. It functions by binding to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), preventing their interaction with acetylated histones on the chromatin. This disruption of protein-protein interaction leads to the downregulation of target genes, including critical oncogenes like MYC, thereby inhibiting cancer cell proliferation and promoting apoptosis.[1][2]
Q2: Which cell lines are sensitive to this compound?
This compound has shown efficacy in various cancer models.[3][4] Notably, the human NUT midline carcinoma (NMC) cell line 11060 is sensitive to this compound.[3] The related pan-BET inhibitor, I-BET762 (GSK525762A), has demonstrated potent growth inhibition in a subset of prostate cancer cell lines.[5] Sensitivity to BET inhibitors is often associated with high expression of BET proteins and dependency on oncogenes like MYC.[2]
Q3: What is the recommended solvent and storage for this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[3] For a stock solution, dissolve the compound in DMSO; for example, to create a 10 mM stock of the related I-BET762, 5 mg of powder can be reconstituted in 1.17 ml of DMSO.[6] It is recommended to prepare high-concentration stock solutions, which can be stored at -20°C or -80°C for several months.[6][7] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[6] When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
Issue 1: Lower than expected potency (High IC50 values).
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Cell Confluency | Determine the optimal seeding density for your cell line to ensure cells are in an exponential growth phase during treatment. For anti-proliferative assays, a lower confluency (e.g., 30-50%) is often recommended. | Cell density can significantly impact drug sensitivity.[8][9] Highly confluent cells may exhibit contact inhibition, altering their metabolic state and drug response. |
| High Serum Concentration | Reduce the serum (e.g., FBS) concentration in your culture medium during the drug treatment period. If possible, use serum-free or reduced-serum media. | Serum proteins can bind to small molecule inhibitors, reducing their effective concentration and potency.[10][11][12] |
| Compound Instability or Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Assess the stability of this compound in your specific cell culture medium under experimental conditions (37°C, 5% CO2). | Small molecules can be unstable in aqueous solutions at 37°C over extended periods. |
| Incorrect Assay Endpoint | Optimize the incubation time for your specific cell line and assay. Proliferation assays are typically run for 48-96 hours. | The observed IC50 can be time-dependent, reflecting the kinetics of the drug's effect on cell growth and viability.[13] |
Issue 2: High variability between replicate experiments.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Seeding Density | Ensure accurate and consistent cell counting and seeding for each experiment. Use a hemocytometer or an automated cell counter and mix the cell suspension thoroughly before plating. | Variations in the initial number of cells can lead to significant differences in final cell viability readings and calculated IC50 values.[2] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. | Evaporation can lead to changes in media concentration and affect cell growth, particularly in long-term assays. |
| Incomplete Compound Dissolution | Ensure that the this compound stock solution is fully dissolved before preparing dilutions. If necessary, use an ultrasonic bath to aid dissolution.[7] | Precipitated compound will lead to inaccurate dosing and inconsistent results. |
Issue 3: Evidence of compound precipitation in culture.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility in Media | Prepare this compound dilutions in pre-warmed media and mix thoroughly. Avoid preparing highly concentrated working solutions directly in aqueous media. | This compound has limited aqueous solubility, and high concentrations can lead to precipitation. |
| Interaction with Media Components | If precipitation persists, consider using a different media formulation or adding a low concentration of a solubilizing agent, ensuring it does not affect cell viability on its own. | Certain media components can interact with small molecules and reduce their solubility. |
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following tables summarize reported IC50 values for this compound and the structurally related pan-BET inhibitor, I-BET762 (GSK525762A).
Table 1: this compound IC50 Values
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions |
| 11060 | NUT Midline Carcinoma | 0.63 | 72-hour proliferation assay[3] |
Table 2: I-BET762 (GSK525762A) IC50 Values
| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions |
| LNCaP | Prostate Cancer | ~25-150 | 6-day growth assay[5] |
| VCaP | Prostate Cancer | ~25-150 | 6-day growth assay[5] |
| PC3 | Prostate Cancer | >150 | 6-day growth assay[5] |
| DU145 | Prostate Cancer | >150 | 6-day growth assay[5] |
Experimental Protocols
Protocol 1: Cell Proliferation/Viability Assay
This protocol outlines a general method for determining the anti-proliferative effect of this compound on cancer cell lines using a reagent that measures metabolic activity (e.g., MTS or CellTiter-Glo).
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 2 mM GlutaMAX, and 1 mM sodium pyruvate)[5]
-
This compound
-
DMSO
-
96-well clear or opaque-walled tissue culture plates
-
Cell viability reagent (e.g., MTS or CellTiter-Glo)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density. Allow cells to adhere overnight (for adherent cell lines).
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations for the dose-response curve. Dilutions should be prepared in complete growth medium immediately before use.
-
Remove the overnight culture medium from the cells and replace it with medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
-
Incubation:
-
Incubate the plates for 48-96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for MYC Downregulation
This protocol describes how to assess the effect of this compound on the expression of the oncoprotein MYC, a key downstream target of BET inhibitors.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MYC and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at various concentrations (e.g., near the IC50 value) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in MYC protein expression.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound displaces BET proteins from acetylated histones, leading to the transcriptional repression of key oncogenes and cell cycle regulators. This ultimately results in cell cycle arrest and apoptosis.
Caption: this compound inhibits BET proteins, leading to cell cycle arrest and apoptosis.
Experimental Workflow for IC50 Determination
A typical workflow for determining the IC50 value of this compound involves cell culture, drug treatment, viability assessment, and data analysis.
Caption: Workflow for determining the IC50 of this compound.
Downstream Signaling of BET Inhibition
Inhibition of BET proteins by this compound affects multiple downstream signaling pathways, including those controlling cell cycle, apoptosis, and inflammation. A key consequence is the downregulation of the MYC oncogene, which in turn affects its numerous target genes involved in cell proliferation. Additionally, BET inhibitors have been shown to impact the NF-κB signaling pathway and induce apoptosis through the mitochondrial pathway.[14][15]
Caption: Downstream effects of this compound on key signaling pathways.
References
- 1. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, Synthesis, and Characterization of this compound, a Pan-Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]
- 7. rsc.org [rsc.org]
- 8. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on serum protein binding and its influence on active blood level of chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The binding of antibiotics to serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial protection impairs BET bromodomain inhibitor-mediated cell death and provides rationale for combination therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of NF-κB–Dependent Signaling Enhances Sensitivity and Overcomes Resistance to BET Inhibition in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Assessing the Synergistic Effects of I-BET567 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic cancer therapy, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs. I-BET567, a potent and orally bioavailable pan-BET inhibitor, is currently under investigation for its therapeutic potential in oncology. This guide provides a comparative assessment of the synergistic effects of this compound with conventional chemotherapy, drawing on preclinical data from other pan-BET inhibitors to forecast its potential efficacy and guide future research.
Mechanism of Action: this compound and Pan-BET Inhibition
This compound, like other pan-BET inhibitors, functions by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, and BRD4). These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription. By displacing BET proteins from chromatin, this compound effectively downregulates the expression of key oncogenes, such as c-MYC, which are critical for cancer cell proliferation and survival. This mechanism of action suggests a strong rationale for combining this compound with cytotoxic chemotherapy to achieve synergistic anti-tumor effects.
Preclinical Evidence of Synergy with Pan-BET Inhibitors
While specific preclinical data on the combination of this compound with chemotherapy is not yet publicly available, extensive research on other pan-BET inhibitors, such as JQ1 and OTX015 (Birabresib), provides a strong foundation for expecting synergistic interactions. Studies have demonstrated that combining pan-BET inhibitors with various chemotherapeutic agents can lead to enhanced anti-cancer activity in a range of malignancies.
For instance, in non-small cell lung cancer (NSCLC), the combination of BET inhibitors with paclitaxel or cisplatin has been shown to synergistically inhibit cell growth.[1] This effect is attributed to the dual action of inducing apoptosis and inhibiting autophagy.[1] Similarly, in neuroblastoma models, the BET inhibitor JQ1 has demonstrated synergistic effects when combined with the anti-microtubule agent vincristine.
The following tables summarize key preclinical findings for the combination of pan-BET inhibitors with chemotherapy.
Table 1: In Vitro Synergistic Effects of Pan-BET Inhibitors with Chemotherapy
| Pan-BET Inhibitor | Chemotherapy Agent | Cancer Type | Observed Effect | Reference |
| Generic BETi | Paclitaxel, Cisplatin | Non-Small Cell Lung Cancer | Synergistic inhibition of cell growth | [1] |
| JQ1 | Vincristine | Neuroblastoma | Synergistic induction of apoptosis and cell cycle arrest | |
| I-BET762 (Molibresib) | LG100268 (Rexinoid) | Breast and Lung Cancer | Significant reduction in tumor number and size in vivo |
Table 2: In Vivo Synergistic Effects of Pan-BET Inhibitors with Chemotherapy
| Pan-BET Inhibitor | Chemotherapy Agent | Cancer Model | Key Findings | Reference |
| I-BET762 (Molibresib) | LG100268 (Rexinoid) | MMTV-PyMT (Breast Cancer) | Delayed tumor development | |
| I-BET762 (Molibresib) | LG100268 (Rexinoid) | Vinyl carbamate-induced (Lung Cancer) | Reduced tumor burden |
Signaling Pathways and Experimental Workflows
The synergistic potential of combining this compound with chemotherapy can be visualized through the interplay of their respective signaling pathways and the experimental workflows used to assess these interactions.
Caption: Mechanism of this compound action on gene transcription.
Caption: Workflow for evaluating synergistic effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic interactions. Below are representative protocols for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound, the chosen chemotherapy agent, and a fixed-ratio combination of both drugs for 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment and use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot Analysis for Apoptosis Markers
-
Protein Extraction: Treat cells with the individual drugs and the combination for 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The available preclinical evidence for pan-BET inhibitors strongly suggests that this compound holds significant potential for synergistic activity when combined with various chemotherapy agents. The ability of BET inhibitors to downregulate key oncogenic drivers and sensitize cancer cells to the cytotoxic effects of chemotherapy provides a compelling rationale for further investigation.
Future preclinical studies should focus on directly evaluating the synergistic effects of this compound with a panel of standard-of-care chemotherapy drugs across a diverse range of cancer cell lines and in vivo models. These studies will be critical for identifying the most effective combination strategies and the cancer types most likely to respond. Furthermore, the elucidation of the precise molecular mechanisms underlying any observed synergy will be crucial for the design of rational clinical trials and the identification of predictive biomarkers to guide patient selection. The continued exploration of these combinations has the potential to yield novel and more effective treatment regimens for patients with cancer.
References
Validating RNA-Seq Insights: A Comparative Guide to qPCR Confirmation of I-BET567 Treatment Effects
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, the validation of high-throughput screening data is a critical step to ensure the robustness and reliability of research findings. This guide provides a comparative analysis of RNA sequencing (RNA-seq) and quantitative real-time polymerase chain reaction (qPCR) data for validating the transcriptional effects of I-BET567, a potent pan-BET (Bromodomain and Extra-Terminal) inhibitor. By offering detailed experimental protocols and a clear presentation of comparative data, this document serves as a valuable resource for researchers investigating the therapeutic potential of BET inhibitors.
Introduction to this compound and the Importance of Validation
This compound is a small molecule inhibitor that targets the bromodomains of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] These proteins are crucial epigenetic readers that play a pivotal role in regulating gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene loci, including those of key oncogenes like MYC.[2] this compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and leading to the downregulation of target gene expression. This mechanism underlies its potential as a therapeutic agent in oncology and inflammatory diseases.[1]
RNA-seq is a powerful technology for transcriptome-wide analysis of gene expression changes induced by compounds like this compound. However, due to the inherent complexities of next-generation sequencing workflows and data analysis pipelines, independent validation of key findings is considered a best practice in the scientific community.[3] qPCR is the gold-standard method for this validation, offering high sensitivity and specificity for quantifying the expression of a targeted set of genes.[4][5] This guide outlines the workflow for utilizing both techniques to generate a comprehensive and validated understanding of this compound's effects on gene expression.
Experimental Methodologies
A detailed and rigorous experimental design is paramount for obtaining reliable and reproducible data. The following protocols provide a step-by-step guide for cell treatment, RNA extraction, RNA-seq library preparation, and qPCR analysis.
This compound Treatment of Cells
-
Cell Culture : Culture a relevant human cancer cell line (e.g., a myeloid leukemia cell line known to be sensitive to BET inhibitors) in appropriate media and conditions.
-
Seeding : Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment : Treat cells with this compound at a concentration range determined by prior dose-response experiments (e.g., 100 nM, 500 nM, and 1 µM). A vehicle control (e.g., DMSO) must be included.
-
Incubation : Incubate the cells for a predetermined time course (e.g., 6, 24, and 48 hours) to capture both early and late transcriptional responses.
-
Harvesting : After the incubation period, harvest the cells for RNA extraction.
RNA Extraction and Purification
High-quality RNA is the prerequisite for both RNA-seq and qPCR.
-
Lysis : Lyse the harvested cells using a guanidinium thiocyanate-phenol-chloroform-based reagent (e.g., TRIzol) to inactivate RNases.
-
Phase Separation : Add chloroform and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (proteins and lipids) phases.
-
RNA Precipitation : Transfer the aqueous phase to a new tube and precipitate the RNA using isopropanol.
-
Washing : Wash the RNA pellet with 75% ethanol to remove salts and other impurities.
-
Resuspension : Air-dry the pellet and resuspend it in RNase-free water.
-
Quality Control : Assess RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0). Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure an RNA Integrity Number (RIN) > 8.
RNA-Seq Library Preparation and Sequencing
-
Poly(A) RNA Selection : Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation : Fragment the purified mRNA into smaller pieces using divalent cations under elevated temperature.
-
cDNA Synthesis : Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and Adenylation : Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation : Ligate sequencing adapters to the ends of the adenylated cDNA fragments.
-
PCR Amplification : Amplify the library using PCR to enrich for fragments that have adapters ligated to both ends.
-
Library Quantification and Sequencing : Quantify the final library and sequence it on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription : Synthesize cDNA from an aliquot of the same total RNA used for RNA-seq using a reverse transcription kit with random primers or oligo(dT) primers.
-
Primer Design : Design and validate primers for the target genes of interest (e.g., MYC, FOSL1, BCL2) and at least two stable housekeeping genes (e.g., GAPDH, ACTB, RPLP0) for normalization.
-
qPCR Reaction Setup : Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix.
-
Thermal Cycling : Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis : Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the target gene expression to the geometric mean of the housekeeping genes.
Data Presentation and Comparison
The following table summarizes hypothetical, yet representative, data comparing the fold changes in gene expression of key BET inhibitor target genes as determined by RNA-seq and validated by qPCR after 24 hours of treatment with 500 nM this compound.
| Gene | RNA-Seq (Log2 Fold Change) | qPCR (Fold Change) | Biological Function |
| Downregulated Genes | |||
| MYC | -2.5 | 0.18 | Transcription factor, oncogene |
| FOSL1 | -2.1 | 0.23 | Transcription factor, cell proliferation |
| BCL2 | -1.8 | 0.29 | Anti-apoptotic protein |
| CCND1 | -1.5 | 0.35 | Cell cycle regulator |
| Upregulated Genes | |||
| CDKN1A (p21) | 1.9 | 3.7 | Cell cycle inhibitor |
| HEXIM1 | 1.5 | 2.8 | Transcriptional regulator |
Note: The data presented are for illustrative purposes and represent a typical correlation between RNA-seq and qPCR results, where the direction of regulation is consistent, and the magnitude of change is comparable.
Visualizing the Workflow and Signaling Pathway
Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the signaling pathway affected by this compound.
Caption: Experimental workflow from cell treatment to data validation.
Caption: this compound mechanism of action on gene transcription.
Conclusion
The combination of RNA-seq and qPCR provides a powerful and comprehensive approach to understanding the molecular effects of this compound. RNA-seq offers a global view of transcriptional changes, enabling the discovery of novel targets and pathways affected by the inhibitor. Subsequent qPCR validation of key differentially expressed genes confirms these findings with high precision and accuracy. This dual-technique workflow, as outlined in this guide, ensures the generation of high-confidence data, which is essential for advancing our understanding of BET inhibitors and their journey from the laboratory to clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Do results obtained with RNA-sequencing require independent verification? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
I-BET567 in the Landscape of Epigenetic Regulation: A Comparative Guide
Epigenetic modifiers are at the forefront of therapeutic innovation, offering a mechanism to control gene expression without altering the DNA sequence itself. Among these, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as promising agents in oncology and inflammation. This guide provides a detailed comparison of I-BET567, an orally bioavailable pan-BET inhibitor, with other key epigenetic modifiers, supported by experimental data and methodologies.
Mechanism of Action: BET Inhibition vs. Other Epigenetic Modifications
Epigenetic regulation is governed by a complex interplay of proteins that "write," "read," and "erase" chemical marks on DNA and histone proteins.
-
BET Proteins as "Readers": The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic "readers." They recognize and bind to acetylated lysine residues on histone tails through their bromodomain pockets. This binding serves as a scaffold to recruit transcriptional machinery, activating the expression of key genes involved in cell proliferation and inflammation, such as the MYC oncogene.[1][2][3]
-
This compound's Mechanism: this compound is a small molecule designed to mimic the acetylated lysine group.[4] It competitively and reversibly binds to the bromodomains of all BET proteins (a "pan-inhibitor"), preventing them from docking onto chromatin.[1][4][5] This displacement leads to the suppression of target gene transcription, resulting in cell cycle arrest and apoptosis in cancer cells.[6]
-
Comparison with Other Modifiers: Other classes of epigenetic drugs target different regulatory layers. Histone Deacetylase (HDAC) inhibitors act as "eraser" blockers, preventing the removal of acetyl groups, which generally leads to a more open chromatin state and gene activation.[7][8] DNA Methyltransferase (DNMT) inhibitors target the "writers" of DNA methylation, preventing the addition of methyl groups to DNA, a mark typically associated with gene silencing.[9][10]
The diagram below illustrates the distinct mechanisms of these epigenetic modifiers.
Caption: Mechanisms of three major classes of epigenetic modifiers.
Comparative Performance Data
The efficacy of an inhibitor is determined by its binding affinity (potency) and its effects on cellular processes. This compound was developed as an orally bioavailable pan-BET candidate.[4][11]
Table 1: Biochemical Potency of this compound vs. Other Pan-BET Inhibitors
| Compound | Target | Potency (pIC50) | Target | Potency (pIC50) | Reference |
| This compound | BRD4 BD1 | 6.9 | BRD4 BD2 | 7.2 | [5] |
| JQ1 | BRD4 BD1 | 7.3 (IC50: ~50 nM) | BRD4 BD2 | 6.8 (IC50: ~150 nM) | [2][12] |
| OTX015 (Birabresib) | BRD2, BRD3, BRD4 | EC50: 10-19 nM | - | - | [12] |
| I-BET762 (Molibresib) | BRD2, BRD3, BRD4 | IC50: 0.25-0.79 µM | - | - | [12] |
pIC50 is the negative log of the IC50 value. A higher pIC50 indicates greater potency.
Table 2: this compound vs. Other Classes of Epigenetic Modifiers
| Feature | This compound (BET Inhibitor) | Vorinostat (HDAC Inhibitor) |
| Target Class | Epigenetic "Reader" (BET Proteins) | Epigenetic "Eraser" (HDACs) |
| Primary Mechanism | Displaces BET proteins from acetylated chromatin, suppressing transcription of key oncogenes like MYC.[2][6] | Inhibits HDAC enzymes, leading to histone hyperacetylation and altered gene expression.[7][8] |
| Oral Bioavailability | Yes, designed for oral administration.[4][5] | Yes |
| Key Cellular Effects | Induces cell cycle arrest and apoptosis.[6] Downregulates c-Myc, pSTAT3, and pERK.[13][14] | Induces cell cycle arrest, differentiation, and apoptosis.[15] |
| Therapeutic Synergy | Strong synergy observed with HDAC inhibitors.[15][16][17] The combination can be effective at lower doses, potentially reducing toxicity.[17] | Synergizes with BET inhibitors, often by inducing a similar set of stress-related genes.[15][16] |
Synergistic Potential: Combining BET and HDAC Inhibition
Preclinical studies have consistently shown that combining BET inhibitors with HDAC inhibitors results in synergistic anti-cancer activity.[15][16][17][18] This synergy may arise because both classes of drugs, despite different primary targets, can affect similar downstream biological pathways.[15][16] For instance, both have been shown to induce cell-cycle arrest and apoptosis in Myc-induced lymphoma models.[15] This has led to the development of dual BET/HDAC inhibitors, single molecules designed to block both targets simultaneously.[7][18]
Experimental Protocols and Workflow
The evaluation of epigenetic modifiers like this compound follows a standardized workflow from biochemical validation to cellular and in vivo testing.
The diagram below outlines a typical workflow for characterizing and comparing novel inhibitors.
Caption: Standard experimental workflow for preclinical evaluation of BET inhibitors.
Key Experimental Methodologies
-
Biochemical Binding Assay (AlphaScreen):
-
Objective: To measure the potency (IC50) of an inhibitor by quantifying its ability to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.
-
Protocol Outline:
-
Recombinant GST-tagged BET bromodomain protein (e.g., BRD4-BD1) and a biotinylated histone H4 peptide are incubated together in a microplate well.
-
Streptavidin-coated donor beads and anti-GST acceptor beads are added. In proximity, the beads generate a chemiluminescent signal.
-
The test inhibitor (e.g., this compound) is added at various concentrations.
-
The inhibitor competes with the histone peptide for binding to the bromodomain, disrupting the bead proximity and causing a decrease in signal.
-
The plate is read on an AlphaScreen-capable reader, and IC50 values are calculated from the dose-response curve.[6]
-
-
-
Cell Viability Assay (CellTiter-Glo®):
-
Objective: To determine the effect of the inhibitor on cancer cell proliferation and calculate the half-maximal effective concentration (EC50).
-
Protocol Outline:
-
Cancer cells (e.g., human NMC cell line 11060) are seeded in a 96-well opaque-walled plate and allowed to adhere.[5]
-
Cells are treated with a serial dilution of the test inhibitor or a vehicle control (DMSO).
-
The plate is incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).
-
Luminescence is measured, and EC50 values are determined from the resulting dose-response curve.[6]
-
-
-
In Vivo Xenograft Model:
-
Objective: To assess the anti-tumor efficacy and tolerability of the inhibitor in a living organism.
-
Protocol Outline:
-
Human tumor cells (e.g., NMC 11060) are implanted subcutaneously into immunocompromised mice.[5]
-
Once tumors reach a specified volume, mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally (e.g., 10 and 30 mg/kg, once daily) for a defined period (e.g., 20 days).[5]
-
Tumor volume and mouse body weight are monitored regularly to assess efficacy and toxicity, respectively.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for biomarkers like cleaved caspase-3).[5][19]
-
-
Conclusion
This compound is a potent, orally bioavailable pan-BET inhibitor that effectively suppresses tumor growth in preclinical models of oncology and inflammation.[4][5] Its mechanism of action, displacing BET "reader" proteins from chromatin, distinguishes it from other epigenetic modifiers like HDAC and DNMT inhibitors. While pan-BET inhibitors like this compound have shown broad preclinical efficacy, clinical development has sometimes been met with challenges related to on-target toxicities.[20][21] The strong synergistic potential with other agents, particularly HDAC inhibitors, suggests that the future of BET inhibition may lie in rational combination therapies that can maximize efficacy while managing the toxicity profile.[17]
References
- 1. BET inhibitor - Wikipedia [en.wikipedia.org]
- 2. Bromodomain and Extraterminal Domain Inhibitors (BETi) for Cancer Therapy: Chemical Modulation of Chromatin Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 4. Design, Synthesis, and Characterization of this compound, a Pan-Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Inhibition of BET Proteins and Histone Deacetylase (HDACs): Crossing Roads in Cancer Therapy - ProQuest [proquest.com]
- 9. biomodal.com [biomodal.com]
- 10. cd-genomics.com [cd-genomics.com]
- 11. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 12. abmole.com [abmole.com]
- 13. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bromodomain inhibitors, JQ1 and I-BET 762, as potential therapies for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BET and HDAC inhibitors induce similar genes and biological effects and synergize to kill in Myc-induced murine lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. BET inhibitors: a novel epigenetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of BET Proteins and Histone Deacetylase (HDACs): Crossing Roads in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The BET Inhibitor JQ1 Augments the Antitumor Efficacy of Gemcitabine in Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Validating the Apoptotic Mechanism of I-BET567: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
I-BET567, a potent and orally active pan-BET (Bromodomain and Extra-Terminal) inhibitor, has demonstrated efficacy in preclinical models of oncology and inflammation by inducing apoptosis. This guide provides a comprehensive comparison of this compound's apoptotic mechanism with other BET inhibitors and alternative apoptosis-inducing agents, supported by experimental data and detailed protocols to aid in the validation of its mechanism of action.
Mechanism of Action: this compound-Induced Apoptosis
This compound functions by binding to the bromodomains of BET proteins, primarily BRD4, thereby preventing their interaction with acetylated histones. This disruption of chromatin binding leads to the altered transcription of key genes involved in cell cycle regulation and apoptosis.
The primary mechanism of this compound-induced apoptosis is through the intrinsic or mitochondrial pathway . This is characterized by:
-
Mitochondrial Membrane Perturbation: this compound treatment leads to a loss of mitochondrial membrane potential, a key initiating event in the intrinsic apoptotic cascade.[1]
-
Caspase Activation: The disruption of the mitochondrial membrane results in the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-3 and -7, the executioners of apoptosis.[1]
-
DNA Fragmentation: Activated caspases lead to the cleavage of cellular substrates, including PARP (Poly (ADP-ribose) polymerase), and ultimately result in DNA fragmentation, a hallmark of apoptosis.
Notably, this compound-induced apoptosis has been shown to be independent of the p53 tumor suppressor pathway in certain cellular contexts.[1] This suggests its potential efficacy in cancers with mutated or non-functional p53.
Comparative Performance of this compound
While direct head-to-head quantitative comparisons of this compound with other BET inhibitors in apoptosis induction are limited in publicly available literature, data from studies on structurally related BET inhibitors like I-BET762 and the well-characterized JQ1 provide a basis for comparison.
| Parameter | This compound | I-BET762 (related compound) | JQ1 (prototypical BETi) | Other Apoptosis Inducers (e.g., BH3 Mimetics) |
| Target | Pan-BET inhibitor (BRD2/3/4) | Pan-BET inhibitor | Pan-BET inhibitor | Specific anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Mcl-1) |
| pIC50 for BRD4 BD1/BD2 | 6.9 / 7.2[1] | Not specified | Potent, often in nM range | Not applicable |
| gpIC50 (NMC cell line 11060) | 0.63 µM[1] | Not specified | Not specified | Varies by compound and cell line |
| Apoptosis Induction | Induces apoptosis via the intrinsic pathway. | Induces apoptosis via the intrinsic pathway, independent of p53.[1] | Induces apoptosis and cell cycle arrest. | Directly triggers the apoptotic cascade. |
| Effect on Bcl-2 Family | Likely modulates Bcl-2 family proteins. | Overexpression of Bcl-2 can confer resistance.[1] | Can downregulate Mcl-1 and upregulate BIM. | Directly inhibit anti-apoptotic members. |
| Combination Synergy | Expected to synergize with BH3 mimetics. | Synergizes with BH3 mimetics (e.g., ABT-263, obatoclax) to overcome resistance.[1] | Synergizes with various agents, including BH3 mimetics. | Synergizes with agents that increase pro-apoptotic signals. |
Key Signaling Pathways Involved
The apoptotic activity of this compound is intertwined with several critical signaling pathways:
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak, BIM) and anti-apoptotic (e.g., Bcl-2, Mcl-1) Bcl-2 family proteins is crucial for regulating the mitochondrial pathway of apoptosis. BET inhibitors, including likely this compound, can shift this balance towards apoptosis by downregulating anti-apoptotic members and/or upregulating pro-apoptotic members. Overexpression of anti-apoptotic proteins like Bcl-2 can be a mechanism of resistance to BET inhibitors.[1]
-
MYC Oncogene: While MYC is a well-established target of BET inhibitors, leading to cell cycle arrest, this compound-induced apoptosis can also occur independently of MYC downregulation in some cancer types.
-
FOSL1 Transcription Factor: Suppression of the transcription factor FOSL1 has been identified as a potential MYC-independent mechanism through which BET inhibitors can exert their anti-tumor effects.
-
NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation, cell survival, and apoptosis. BET inhibitors have been shown to modulate NF-κB activity, which can contribute to their pro-apoptotic effects.
Experimental Protocols for Validating this compound's Apoptotic Mechanism
To assist researchers in validating the apoptotic mechanism of this compound, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 (half-maximal inhibitory concentration).
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Caspase Activity Assay (Caspase-3/7 Glo Assay)
Objective: To measure the activity of executioner caspases-3 and -7 as a marker of apoptosis induction.
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound at different concentrations and time points.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
Measure the luminescence using a microplate reader.
-
Express the results as fold change in caspase activity compared to the vehicle control.
Western Blot Analysis of Apoptosis-Related Proteins
Objective: To detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Protocol:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against target proteins (e.g., Cleaved PARP, Cleaved Caspase-3, Bcl-2, Bax, FOSL1, p-p65 for NF-κB).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Mechanisms
To further elucidate the complex interactions involved in this compound-induced apoptosis, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: this compound inhibits BRD4, leading to downstream effects on oncogenic pathways and the Bcl-2 family, ultimately triggering mitochondrial apoptosis.
Caption: Experimental workflow for validating this compound-induced apoptosis using multiple assay platforms.
References
A Comparative Guide to Small Molecule Alternatives for BET Protein Targeting
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Small Molecule Inhibitors Targeting Bromodomain and Extra-Terminal (BET) Proteins, with a Focus on Alternatives to I-BET762.
The family of Bromodomain and Extra-Terminal (BET) proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, have emerged as critical regulators of gene transcription and are implicated in a variety of diseases, most notably cancer. These proteins act as epigenetic "readers," recognizing and binding to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. The development of small molecule inhibitors targeting BET proteins has opened up new avenues for therapeutic intervention. I-BET762 (Molibresib, GSK525762) was a pioneering BET inhibitor that entered clinical trials. This guide provides a detailed comparison of prominent alternative small molecules to I-BET762, offering a comprehensive overview of their performance based on available experimental data.
Performance Comparison of BET Inhibitors
The landscape of BET inhibitors has evolved beyond first-generation pan-inhibitors to include molecules with selectivity for specific bromodomains (BD1 or BD2) and bivalent inhibitors that bind to both bromodomains simultaneously. This diversification offers the potential for improved efficacy and reduced off-target effects. The following tables summarize the biochemical potency and cellular activity of selected BET inhibitors compared to I-BET762.
Table 1: Biochemical Potency (IC50, nM) of BET Inhibitors Against Individual Bromodomains
| Compound | Type | BRD2 (BD1/BD2) IC50 (nM) | BRD3 (BD1/BD2) IC50 (nM) | BRD4 (BD1/BD2) IC50 (nM) | Reference |
| I-BET762 | Pan-BET | ~35 (cell-free) | ~35 (cell-free) | ~35 (cell-free) | [1] |
| JQ1 | Pan-BET | - | - | <50 | |
| OTX015 (Birabresib) | Pan-BET | 19 | 11 | 10 | [2] |
| ABBV-075 (Mivebresib) | Pan-BET | 27 / 7 | 15 / 5 | 11 / 3 | [3] |
| ABBV-744 | BD2-selective | >2449 / 8 | >7501 / 13 | >2006 / 4 | [3] |
| AZD5153 | Bivalent | - | - | 1.7 (disrupts BRD4 foci) | |
| ZEN-3694 | Pan-BET | low nM | low nM | low nM | [4][5] |
Note: IC50 values can vary depending on the assay format (e.g., TR-FRET, AlphaScreen) and experimental conditions. The data presented is a representative summary from the cited literature.
Table 2: Cellular Activity (IC50) of BET Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| I-BET762 | MDA-MB-231 | Triple Negative Breast Cancer | 0.46 | [6] |
| JQ1 | Multiple Myeloma Cell Lines | Multiple Myeloma | ~0.3 - 1 | [7] |
| OTX015 (Birabresib) | B-cell Lymphoid Tumor Cell Lines | B-cell Lymphoma | 0.24 (median) | [8] |
| ABBV-075 (Mivebresib) | MV4-11 | Acute Myeloid Leukemia | 0.0019 | [9] |
| ABBV-744 | MV4:11 | Acute Myeloid Leukemia | < 0.1 | [10] |
| AZD5153 | Huh7 | Hepatocellular Carcinoma | ~0.02 | [11] |
| ZEN-3694 | MV4-11 | Acute Myeloid Leukemia | 0.2 | [4][5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation process of these inhibitors, the following diagrams illustrate the core signaling pathway affected by BET inhibition and a typical experimental workflow for their characterization.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is commonly used to measure the binding of BET inhibitors to bromodomains.
-
Principle: TR-FRET measures the proximity of two fluorophores, a donor (e.g., Terbium-cryptate) and an acceptor (e.g., d2). A biotinylated histone peptide and a GST-tagged BET bromodomain protein are used. A Terbium-labeled anti-GST antibody serves as the donor, and a streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. When the bromodomain binds to the histone peptide, the donor and acceptor are brought into close proximity, resulting in a FRET signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
In a 384-well plate, add the test compound at various concentrations.
-
Add a pre-mixed solution of the GST-tagged BET bromodomain and the biotinylated histone peptide.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Add a detection mixture containing the Terbium-labeled anti-GST antibody and the streptavidin-conjugated acceptor fluorophore.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (for donor and acceptor).
-
Calculate the ratio of acceptor to donor fluorescence and determine the IC50 values for the test compounds.[12][13][14][15]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another proximity-based assay used for studying biomolecular interactions.
-
Principle: This bead-based assay utilizes donor and acceptor beads. One bead is coated with a molecule that binds the BET bromodomain (e.g., anti-GST antibody for a GST-tagged protein), and the other bead is coated with a molecule that binds the acetylated histone peptide (e.g., streptavidin for a biotinylated peptide). Upon interaction of the bromodomain with the peptide, the beads come into close proximity. Laser excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. An inhibitor will disrupt the interaction, leading to a loss of signal.
-
Protocol Outline:
-
Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Add the test compound to the wells of a 384-well plate.
-
Add the GST-tagged BET bromodomain protein.
-
Add the biotinylated acetylated histone peptide.
-
Incubate for a specific time (e.g., 30 minutes) at room temperature.
-
Add a suspension of streptavidin-coated donor beads and anti-GST acceptor beads in the dark.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values from the dose-response curves.[16][17][18][19][20]
-
Cell Viability (MTT/MTS) Assay
This colorimetric assay is used to assess the effect of BET inhibitors on cell proliferation and viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is similar but produces a soluble formazan product, simplifying the procedure.
-
Protocol Outline (MTT):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the BET inhibitor and incubate for a desired period (e.g., 72 hours).
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium containing MTT and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[21][22][23][24]
-
Concluding Remarks
The field of BET inhibition has expanded significantly since the development of early-generation inhibitors like I-BET762. The availability of a diverse range of small molecules, including pan-inhibitors, domain-selective inhibitors, and bivalent inhibitors, provides researchers with a powerful toolkit to dissect the roles of individual BET proteins and their bromodomains in health and disease. The choice of an appropriate inhibitor will depend on the specific research question, with considerations for potency, selectivity, and the desired biological outcome. The experimental protocols outlined in this guide provide a foundation for the robust evaluation and comparison of these promising therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. zenithepigenetics.com [zenithepigenetics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-inhibition of BET proteins and NF-κB as a potential therapy for colorectal cancer through synergistic inhibiting MYC and FOXM1 expressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. protocols.io [protocols.io]
- 23. broadpharm.com [broadpharm.com]
- 24. texaschildrens.org [texaschildrens.org]
I-BET567 in the Spotlight: A Comparative Analysis of its Impact on Global Gene Expression
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of I-BET567's performance against other prominent BET inhibitors, supported by experimental data. We delve into the impact of these molecules on global gene expression, providing a framework for understanding their therapeutic potential.
Bromodomain and Extra-Terminal (BET) proteins are key epigenetic readers that play a crucial role in regulating gene transcription. Their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets. A class of small molecules known as BET inhibitors has emerged to disrupt the function of these proteins. This guide focuses on this compound, a potent pan-BET inhibitor, and compares its effects on global gene expression with other well-characterized BET inhibitors such as I-BET151, JQ1, OTX015, and ABBV-075.
Mechanism of Action: Silencing Aberrant Gene Expression
BET proteins, primarily BRD2, BRD3, and BRD4, act as scaffolds that recruit transcriptional machinery to chromatin, thereby activating gene expression. They achieve this by recognizing and binding to acetylated lysine residues on histone tails. BET inhibitors function by competitively binding to the bromodomains of BET proteins, displacing them from chromatin. This displacement leads to the suppression of target gene transcription, including key oncogenes and pro-inflammatory genes.
Comparative Analysis of Gene Expression Changes
While direct head-to-head global transcriptomic data for this compound against a wide array of other BET inhibitors is not extensively available in the public domain, we can compile a comparative overview based on existing studies of this compound's close analogue, I-BET151, and other prominent BET inhibitors.
Key Downregulated Genes and Pathways:
| BET Inhibitor | Key Downregulated Genes/Pathways | Cell Type/Model | Reference |
| I-BET151 | Inflammatory Genes: MMP1, MMP3, IL-6, IL-8, CXCL10, CXCL11Cell Cycle & Function Genes (Pancreatic Islets): Hnf4α, Gck, Hnf1α, Glut2, Myc | Rheumatoid Arthritis Synovial Fibroblasts, Mouse and Human Pancreatic Islets | [1][2] |
| JQ1 | Oncogenes: MYC and its target genes Cell Cycle Genes: Downregulation of G1-associated genes Cytokine Receptors: IL7R | Multiple Myeloma, Acute Lymphoblastic Leukemia | [3][4] |
| OTX015 | Oncogenes: MYC, MYCNCell Cycle, Growth, Apoptosis, and Migration Genes | Non-Small Cell and Small Cell Lung Cancer Models | [5] |
| ABBV-075 | Androgen Receptor (AR) Target Genes Oncogenes: MYCFusion Proteins: TMPRSS2-ETS | Castration-Resistant Prostate Cancer | [6] |
Key Upregulated Genes and Pathways:
Information on consistently upregulated genes is less common, as the primary mechanism of BET inhibitors is transcriptional repression. However, some studies report indirect upregulation of certain genes. For instance, treatment with JQ1 has been shown to lead to the reactivation of the tumor suppressor p21[3].
Experimental Protocols
To assess the impact of BET inhibitors on global gene expression, RNA sequencing (RNA-seq) and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) are standard methodologies.
RNA Sequencing (RNA-seq) Protocol
This protocol provides a general workflow for analyzing transcriptomic changes upon treatment with a BET inhibitor.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of the BET inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 24, 48 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Construct sequencing libraries from the rRNA-depleted RNA using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This process typically involves fragmentation of the RNA, reverse transcription to cDNA, second-strand synthesis, end repair, A-tailing, and ligation of sequencing adapters.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between inhibitor-treated and control samples to identify up- and downregulated genes.
-
Conduct pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol
This protocol outlines the general steps to identify the genomic binding sites of BET proteins and how they are affected by inhibitors.
-
Cell Culture and Cross-linking:
-
Treat cells with the BET inhibitor or vehicle control.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate nuclei.
-
Sonify the nuclear lysate to shear the chromatin into fragments of a desired size range (e.g., 200-500 bp).
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for a BET protein (e.g., anti-BRD4) or a control IgG.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
-
DNA Purification:
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the purified ChIP DNA.
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of the genome enriched for the BET protein binding.
-
Compare the binding profiles between inhibitor-treated and control samples to identify regions where the BET protein is displaced.
-
Annotate the peaks to nearby genes to understand the direct regulatory targets of the BET protein.
-
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. I-BET151 modulates glucokinase gene expression and beta cell function in part through changes in FOXO1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploitation of Castration-Resistant Prostate Cancer Transcription Factor Dependencies by the Novel BET Inhibitor ABBV-075 - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming I-BET567's binding affinity to BET bromodomains
A Comparative Guide to I-BET567's Binding Affinity for BET Bromodomains
For researchers and professionals in drug development, understanding the precise binding characteristics of epigenetic modulators is paramount. This guide provides a detailed comparison of the binding affinity of this compound with other prominent BET (Bromodomain and Extra-Terminal) inhibitors, namely JQ1 and OTX015. The data presented is compiled from key research publications and is intended to offer an objective overview to inform experimental design and drug selection.
Introduction to BET Bromodomains and Inhibitors
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins. This interaction is fundamental for the recruitment of transcriptional machinery and the regulation of gene expression. Dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammation, making them attractive therapeutic targets. Small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of BET bromodomains have emerged as a promising class of therapeutics. This guide focuses on this compound, a pan-BET inhibitor, and compares its binding profile to the well-characterized inhibitors JQ1 and OTX015.
Comparative Binding Affinity
The binding affinities of this compound, JQ1, and OTX015 for the first (BD1) and second (BD2) bromodomains of BRD2, BRD3, and BRD4 are summarized in the table below. The data has been collated from various sources and converted to nanomolar (nM) concentrations for ease of comparison. It is important to note that direct comparisons should be made with caution, as the experimental methodologies used to determine these values can vary between studies.
| Inhibitor | Target Bromodomain | Binding Affinity (nM) | Assay Method | Reference |
| This compound | BRD4 (BD1) | Ki = 5.6 - 41 (for eight BET bromodomains) | Not specified in abstract | [1] |
| BRD4 (BD1) | pIC50 = 6.9 (~126 nM) | BROMOscan | [2] | |
| BRD4 (BD2) | pIC50 = 7.2 (~63 nM) | BROMOscan | [2] | |
| JQ1 | BRD2 (BD1) | Kd = ~150 | Isothermal Titration Calorimetry (ITC) | [3] |
| BRD2 (BD2) | Kd not specified | Isothermal Titration Calorimetry (ITC) | [3] | |
| BRD3 (BD1) | Kd = ~50 | Isothermal Titration Calorimetry (ITC) | [3] | |
| BRD3 (BD2) | Kd = ~50 | Isothermal Titration Calorimetry (ITC) | [3] | |
| BRD4 (BD1) | Kd = ~50 | Isothermal Titration Calorimetry (ITC) | [3] | |
| BRD4 (BD2) | Kd = ~90 | Isothermal Titration Calorimetry (ITC) | [3] | |
| BRD4 (BD1) | IC50 = 77 | AlphaScreen | [3] | |
| BRD4 (BD2) | IC50 = 33 | AlphaScreen | [3] | |
| OTX015 | BRD2 | IC50 = 92 - 112 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [4] |
| BRD3 | IC50 = 92 - 112 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [4] | |
| BRD4 | IC50 = 92 - 112 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding affinity data. Below are the generalized protocols for the key experiments cited in this guide. For specific parameters, it is recommended to consult the original research articles.
Isothermal Titration Calorimetry (ITC) for JQ1
ITC directly measures the heat change that occurs upon binding of an inhibitor to its target protein, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
Purified recombinant human BET bromodomain proteins (BRD2, BRD3, BRD4).
-
JQ1 compound dissolved in ITC buffer.
-
ITC Buffer: e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl.
Procedure:
-
Prepare the ITC instrument, ensuring the sample and reference cells are clean and equilibrated at the desired temperature (e.g., 25°C).
-
Load the bromodomain protein solution (e.g., 10-20 µM) into the sample cell.
-
Load the JQ1 solution (e.g., 100-200 µM) into the injection syringe.
-
Perform an initial small injection to remove any air bubbles and to account for diffusion from the syringe tip.
-
Carry out a series of injections (e.g., 19 injections of 2 µL) with sufficient spacing between injections to allow the signal to return to baseline.
-
Perform a control titration by injecting JQ1 into the buffer alone to determine the heat of dilution.
-
Analyze the data by subtracting the heat of dilution from the experimental data and fitting the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for OTX015
TR-FRET is a robust, high-throughput screening method used to measure the binding of an inhibitor to a target protein. It relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.
Materials:
-
Purified, tagged (e.g., GST-tagged) human BET bromodomain proteins (BRD2, BRD3, BRD4).
-
Biotinylated histone peptide (e.g., H4 tetra-acetylated).
-
Europium-labeled anti-tag antibody (e.g., anti-GST-Europium cryptate) as the donor.
-
Streptavidin-conjugated fluorophore (e.g., Streptavidin-XL665) as the acceptor.
-
OTX015 compound serially diluted.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 0.1% BSA.
Procedure:
-
In a 384-well plate, add the BET bromodomain protein, biotinylated histone peptide, and the test compound (OTX015) at various concentrations.
-
Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for binding to reach equilibrium.
-
Add the detection reagents: Europium-labeled antibody and Streptavidin-conjugated acceptor.
-
Incubate for a further period (e.g., 60 minutes) at room temperature in the dark to allow for the detection reagents to bind.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection, with excitation typically around 320-340 nm and emission measured at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the ratio of the acceptor to donor emission signals. The inhibition of the protein-peptide interaction by the compound results in a decrease in the FRET signal.
-
Plot the FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing BET Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: Simplified signaling pathway of BET protein-mediated gene transcription and its inhibition by this compound.
Caption: General experimental workflow for determining binding affinity using Isothermal Titration Calorimetry (ITC).
References
I-BET567: A Superior Alternative to First-Generation BET Inhibitors for Oncology and Inflammation Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic regulation has been revolutionized by the advent of Bromodomain and Extra-Terminal (BET) protein inhibitors. These small molecules target the acetyl-lysine binding pockets of BET proteins, preventing their interaction with chromatin and subsequently modulating gene expression. While first-generation BET inhibitors like JQ1 and OTX015 have been instrumental in validating this therapeutic approach, their clinical advancement has been hampered by dose-limiting toxicities. This guide provides a comprehensive evaluation of I-BET567, a potent, orally bioavailable pan-BET inhibitor, and presents evidence supporting its position as a superior alternative to its predecessors for preclinical and translational research.
Mechanism of Action: Disrupting Oncogenic and Inflammatory Signaling
BET proteins, particularly BRD4, act as epigenetic readers that are crucial for the transcription of key oncogenes and pro-inflammatory genes.[1][2] They bind to acetylated lysine residues on histones and transcription factors, recruiting the transcriptional machinery to drive gene expression.[3][4] this compound and first-generation BET inhibitors share a common mechanism of action: they competitively bind to the bromodomains of BET proteins, displacing them from chromatin.[1] This leads to the downregulation of critical target genes, most notably the master regulator of cell proliferation, c-MYC.[1][5] The subsequent suppression of c-MYC expression and other downstream effectors induces cell cycle arrest and apoptosis in cancer cells and reduces the expression of inflammatory cytokines.[1][5]
Figure 1: Mechanism of action of this compound.
Performance Comparison: this compound vs. First-Generation Inhibitors
Direct head-to-head comparative studies of this compound against first-generation BET inhibitors in the public domain are limited. However, by compiling available data from various preclinical studies, we can draw meaningful comparisons regarding their potency, efficacy, and potential safety profiles.
Table 1: In Vitro Potency of BET Inhibitors
| Compound | Target | Assay | IC50 / pIC50 | Reference |
| This compound | BRD4 BD1 | Biochemical | pIC50: 6.9 | [6] |
| BRD4 BD2 | Biochemical | pIC50: 7.2 | [6] | |
| Human NMC cells | Cell Proliferation | gpIC50: 0.63 µM | [6] | |
| JQ1 | BRD4 | Biochemical | IC50: 33 nM | [7] |
| OTX015 (Birabresib) | BRD2, BRD3, BRD4 | Cell-based | EC50: 10-19 nM | [7] |
| I-BET-762 (Molibresib) | Pan-BET | - | Potent inhibitor | [5] |
Disclaimer: Data is compiled from different sources and may not be directly comparable due to variations in experimental conditions.
Table 2: In Vivo Efficacy of BET Inhibitors
| Compound | Cancer Model | Dosing | Outcome | Reference |
| This compound | Mouse oncology models | 10 and 30 mg/kg, p.o. daily | Significant reduction in tumor growth | [6] |
| JQ1 | Pancreatic cancer xenograft | 50 mg/kg, i.p. daily | Tumor growth inhibition | [8] |
| OTX015 (Birabresib) | Malignant pleural mesothelioma xenografts | 25 mg/kg, p.o. daily | Significant delay in cell growth | [9] |
| I-BET-762 (Molibresib) | Multiple myeloma models | - | Efficacious | [8] |
Disclaimer: Data is compiled from different sources and may not be directly comparable due to variations in experimental conditions.
Addressing the Achilles' Heel of First-Generation Inhibitors: The Safety Profile
A significant hurdle for the clinical translation of first-generation BET inhibitors has been their on-target toxicities, most notably thrombocytopenia (a decrease in platelet count) and gastrointestinal adverse events.[10][11] While specific comparative toxicology data for this compound is not yet widely published, its development as a next-generation inhibitor has likely focused on mitigating these known class-related toxicities. The improved pharmacokinetic properties of this compound may allow for a wider therapeutic window, enabling effective target engagement at doses that are better tolerated.
Experimental Protocols
To facilitate the independent evaluation and comparison of this compound and other BET inhibitors, detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and other BET inhibitors (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
Procedure:
-
Seed cells at a predetermined density in 96-well plates and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
-
Prepare serial dilutions of the BET inhibitors in complete culture medium.
-
Treat the cells with the diluted inhibitors or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the inhibitor concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Efficacy and Toxicity Analysis of Selective BET Bromodomain Inhibitors in Models of Inflammatory Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of I-BET567: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to proper disposal procedures is a cornerstone of laboratory safety and environmental protection. This guide synthesizes best practices for the disposal of I-BET567 in various forms, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound, like any potent research compound, is to treat all materials that have come into contact with it as hazardous waste. This encompasses unused or expired compounds, contaminated personal protective equipment (PPE), labware, and cleaning materials.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C17H18ClN5O2[] |
| Molecular Weight | 359.81 g/mol [] |
| Physical State | Solid powder |
| Solubility | Soluble in DMSO[][2][3] |
| Storage | Store at 2-8°C, protect from light[] |
Step-by-Step Disposal Procedures
1. Unused or Expired this compound (Solid Powder):
-
Containment: Do not dispose of solid this compound in regular laboratory trash or down the drain. It should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Labeling: The container must be labeled with the chemical name "this compound," its CAS number (1887237-54-8), and appropriate hazard warnings.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal service, following your institution's specific protocols.
2. This compound Solutions (e.g., in DMSO):
-
Collection: All liquid waste containing this compound must be collected in a designated, leak-proof, and clearly labeled waste container. The label should specify "this compound" and the solvent used (e.g., "DMSO").
-
Storage: The liquid waste container should be stored in a secondary containment bin in a well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of the liquid waste through your institution's hazardous waste management program. Do not pour this compound solutions down the drain.
3. Contaminated Labware and PPE:
-
Disposable Items: Items such as pipette tips, centrifuge tubes, and gloves that have been in contact with this compound should be collected in a designated hazardous waste bag.
-
Non-Disposable Glassware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water. The solvent rinse must be collected as hazardous chemical waste.
-
Contaminated Apparel: Laboratory coats that have been contaminated should be professionally laundered by a service experienced in handling laboratory-contaminated clothing.
4. Accidental Spills:
-
Immediate Action: In the event of a spill, evacuate the immediate area to prevent inhalation of any dust or aerosolized particles.
-
Personal Protective Equipment: Wear appropriate PPE, including a respirator if dealing with a significant amount of powder.
-
Solid Spills: For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container, avoiding the creation of dust.
-
Liquid Spills: For spills of this compound solutions, absorb the spill using an inert absorbent material such as vermiculite or sand. Collect the absorbent material in a sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
Experimental Protocols and Workflows
While specific experimental protocols involving the disposal of this compound are not detailed in the provided search results, a logical workflow for the handling and disposal of chemical waste in a laboratory setting can be visualized.
Caption: Logical workflow for the segregation and disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling I-BET567
For Immediate Implementation: This document provides essential safety and logistical guidance for laboratory professionals working with I-BET567, a potent, orally active, pan-BET inhibitor. Adherence to these procedures is critical to ensure personnel safety and maintain a secure research environment.
This compound is a small molecule inhibitor targeting the bromodomain and extra-terminal motif (BET) family of proteins, which are key regulators of gene transcription.[1][2] While specific hazard information is detailed in the Safety Data Sheet (SDS), compounds of this nature, particularly those used in oncology and inflammation research, should be handled with caution as they are designed to have significant biological effects.
Personal Protective Equipment (PPE) Protocol
Consistent and correct use of PPE is the primary defense against exposure. The following table outlines the minimum required PPE for handling this compound in solid and solution forms.
| Operation | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | - Gloves: Two pairs of chemotherapy-rated nitrile gloves. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Respiratory Protection: N95 or higher-rated respirator to prevent inhalation of fine particles. - Lab Coat: A dedicated, disposable, back-closing lab coat. - Ventilation: All handling of the solid compound must be performed in a certified chemical fume hood or a powder containment hood. |
| Handling Solutions (DMSO, etc.) | - Gloves: Two pairs of chemotherapy-rated nitrile gloves. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Lab Coat: A dedicated, disposable, back-closing lab coat. - Ventilation: All handling of solutions should be performed in a certified chemical fume hood. |
| Waste Disposal | - Gloves: Two pairs of chemotherapy-rated nitrile gloves. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Lab Coat: A dedicated, disposable, back-closing lab coat. |
Experimental Workflow and Safety Precautions
The following diagram illustrates the standard workflow for handling this compound, incorporating critical safety checkpoints.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
The solid compound should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
-
Solutions of this compound in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Solubilization:
-
This compound is soluble in DMSO.[4]
-
All procedures involving the dissolution of the solid compound must be carried out in a chemical fume hood to avoid inhalation of airborne particles.
-
Use appropriate glassware and ensure it is clean and dry before use.
Spill Management:
-
In case of a spill, immediately evacuate the area and alert others.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For small spills of the solid compound, gently cover with absorbent material and carefully collect it into a sealed container for hazardous waste.
-
For liquid spills, absorb with a chemically inert absorbent material and place it in a sealed container for hazardous waste.
-
Thoroughly decontaminate the spill area with a suitable cleaning agent.
Disposal Plan:
-
All waste contaminated with this compound, including empty vials, pipette tips, gloves, and absorbent materials, must be disposed of as hazardous chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
This guidance is intended to supplement, not replace, the official Safety Data Sheet and institutional safety protocols. Researchers are encouraged to review the full SDS for this compound and consult with their institution's Environmental Health and Safety department for any specific questions or concerns.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
